molecular formula C6H10Br2O2 B076689 2,6-Dibromohexanoic acid CAS No. 13137-43-4

2,6-Dibromohexanoic acid

Cat. No.: B076689
CAS No.: 13137-43-4
M. Wt: 273.95 g/mol
InChI Key: DQULMCCESHRDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromohexanoic acid, also known as 2,6-Dibromohexanoic acid, is a useful research compound. Its molecular formula is C6H10Br2O2 and its molecular weight is 273.95 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dibromohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dibromohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dibromohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULMCCESHRDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325553
Record name 2,6-dibromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13137-43-4
Record name 13137-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dibromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromohexanoic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromohexanoic acid is a bifunctional organic molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid and two bromine atoms at distinct positions (alpha and omega), imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex molecules and a versatile linker in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2,6-dibromohexanoic acid, with a particular focus on its relevance to drug development.

Chemical Properties and Structure

2,6-Dibromohexanoic acid is a halogenated carboxylic acid with the molecular formula C₆H₁₀Br₂O₂.[1] Its structure is characterized by a six-carbon chain with a carboxylic acid group at one end (C1) and bromine atoms at the C2 (alpha) and C6 (omega) positions.

Molecular Structure

The presence of a chiral center at the C2 position means that 2,6-dibromohexanoic acid can exist as a racemic mixture of two enantiomers. The differential placement of the bromine atoms results in distinct chemical reactivities, a key feature exploited in its synthetic applications.

Caption: 2D Structure of 2,6-Dibromohexanoic Acid

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dibromohexanoic acid is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for designing reaction conditions.

PropertyValueReference
Molecular Formula C₆H₁₀Br₂O₂[1]
Molecular Weight 273.95 g/mol [1]
CAS Number 13137-43-4[1][2]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 332.3 °C at 760 mmHg (predicted)
Melting Point Not available
Density 1.839 g/cm³ (predicted)
Polar Surface Area 37.3 Ų[1]
LogP 2.31 (predicted)[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 5[1]

Synthesis of 2,6-Dibromohexanoic Acid

The synthesis of 2,6-dibromohexanoic acid presents a unique challenge due to the requirement for selective bromination at two distinct positions. The synthetic strategy typically involves a two-step process: α-bromination of a carboxylic acid followed by ω-bromination of the alkyl chain.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The introduction of the bromine atom at the α-position (C2) of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction involves the treatment of the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[3][4][5]

Causality Behind Experimental Choices:

  • PBr₃ Catalyst: The carboxylic acid itself is not sufficiently nucleophilic to react directly with bromine. PBr₃ converts the carboxylic acid into an acyl bromide.[4][5] The acyl bromide readily enolizes, and it is the enol tautomer that is nucleophilic enough to react with Br₂.[4][5]

  • Excess Bromine: A stoichiometric amount of bromine is required for the α-bromination of the enol intermediate.

  • Aqueous Workup: The final step of the HVZ reaction is the hydrolysis of the α-bromo acyl bromide to the desired α-bromo carboxylic acid.[4][5]

Experimental Protocol (Adapted from the synthesis of 2-bromohexanoic acid):

  • To a solution of hexanoic acid in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of phosphorus tribromide.

  • Slowly add bromine to the reaction mixture at a controlled temperature.

  • Heat the mixture to reflux until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

  • After cooling, carefully quench the reaction with water to hydrolyze the acyl bromide.

  • Extract the α-bromohexanoic acid with an organic solvent, wash, dry, and purify by distillation or chromatography.

Caption: Workflow for the α-bromination of hexanoic acid.

Step 2: ω-Bromination

The selective bromination of the terminal methyl group (C6) of 2-bromohexanoic acid is the more challenging step. Free-radical bromination is a common method for the functionalization of alkanes.

Causality Behind Experimental Choices:

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating bromine radicals from a bromine source.

  • Bromine Source: N-Bromosuccinimide (NBS) is often preferred over molecular bromine as it provides a low, steady concentration of bromine, which favors selective allylic or benzylic bromination. For terminal alkyl bromination, specific conditions would be required to favor primary radical formation.

  • Light or Heat: The reaction is typically initiated by UV light or heat to promote the homolytic cleavage of the initiator.

A more controlled approach for terminal bromination might involve the Hunsdiecker reaction on a derivative where the carboxylic acid is protected, or other advanced selective C-H activation methods.

Reactivity and Applications in Drug Development

The synthetic utility of 2,6-dibromohexanoic acid stems from its three reactive sites: the carboxylic acid and the two C-Br bonds. The differential reactivity of the α-bromo and ω-bromo positions allows for sequential and selective functionalization.

Differential Reactivity
  • α-Bromine: The bromine atom at the C2 position is activated by the adjacent electron-withdrawing carboxylic acid group, making it more susceptible to nucleophilic substitution (Sₙ2) reactions.[3]

  • ω-Bromine: The bromine atom at the C6 position behaves more like a primary alkyl bromide and is generally less reactive towards nucleophiles than the α-bromine.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

This differential reactivity allows for the selective reaction at one bromine site while leaving the other intact for subsequent transformations.

Application as a Bifunctional Linker

In drug development, bifunctional linkers are crucial components of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6] These linkers connect a targeting moiety (e.g., an antibody or a small molecule binder) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader).

2,6-Dibromohexanoic acid is an attractive scaffold for the synthesis of such linkers. The carboxylic acid can be coupled to one part of the conjugate (e.g., the payload), while the two bromine atoms provide handles for attachment to the targeting moiety, potentially through different chemistries. The six-carbon chain also provides a desirable spacer length to ensure that the two ends of the conjugate can function independently without steric hindrance.

Caption: Role of 2,6-dibromohexanoic acid as a linker.

Self-Validating System: The success of a drug conjugate relies on the stability of the linker in circulation and its selective cleavage at the target site. The design of linkers based on 2,6-dibromohexanoic acid allows for the incorporation of cleavable or non-cleavable functionalities. For instance, one of the C-Br bonds could be converted into a cleavable ester or disulfide linkage, while the other forms a stable bond. The performance of such a linker would be validated by assessing the stability of the conjugate in plasma and its efficacy and toxicity in preclinical models.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dibromohexanoic acid is expected to show distinct signals for the protons at the α and ω positions due to the deshielding effect of the adjacent bromine atoms. The proton at C2 would likely appear as a triplet, coupled to the two protons at C3. The two protons at C6 would also likely appear as a triplet, coupled to the two protons at C5. The remaining methylene protons would appear as complex multiplets in the alkyl region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C1) would appear at the most downfield position. The carbons bearing the bromine atoms (C2 and C6) would be significantly deshielded compared to the other methylene carbons.

Mass Spectrometry

The mass spectrum of 2,6-dibromohexanoic acid would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a molecular ion region with three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[7]

Safety and Handling

2,6-Dibromohexanoic acid is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,6-Dibromohexanoic acid is a versatile chemical building block with significant potential in organic synthesis and drug development. Its unique structure, featuring a carboxylic acid and two differentially reactive bromine atoms, allows for the construction of complex molecules and the design of sophisticated bifunctional linkers for targeted therapies. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of next-generation therapeutics.

References

  • PubChem. 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

  • Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. [Link]

  • PubMed Central. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. [Link]

Sources

A-Z. Guide to the Synthesis of 2,6-Dibromohexanoic Acid from ε-Caprolactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2,6-Dibromohexanoic acid is a valuable bifunctional molecule, serving as a critical building block in the synthesis of polymers and specialized pharmaceutical intermediates. Its structure, featuring bromine atoms at both the α and ω positions, allows for orthogonal chemical modifications. This guide presents a comprehensive, two-step methodology for the synthesis of 2,6-dibromohexanoic acid commencing from the readily available and cost-effective feedstock, ε-caprolactone. The described synthesis involves an initial acid-catalyzed ring-opening of ε-caprolactone to yield 6-bromohexanoic acid, followed by a selective α-bromination using the Hell-Volhard-Zelinsky reaction. This document provides a detailed exploration of the underlying reaction mechanisms, a step-by-step experimental protocol, and critical insights into process optimization and safety considerations, designed to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance and Synthetic Rationale

The utility of α,ω-dihaloalkanoic acids is well-established in synthetic organic chemistry. Specifically, 2,6-dibromohexanoic acid offers two distinct reactive sites. The α-bromo group is a precursor for α-amino acids, α-hydroxy acids, and other functionalities via nucleophilic substitution.[1] Simultaneously, the terminal 6-bromo position provides a handle for esterification, etherification, or polymerization.

The choice of ε-caprolactone as a starting material is strategic. It is a bulk chemical, produced industrially via the Baeyer-Villiger oxidation of cyclohexanone, making it an economical and accessible precursor.[2] The synthetic strategy detailed herein hinges on two robust and well-understood classical organic reactions:

  • Acid-Catalyzed Ring-Opening: Treatment of the cyclic ester (lactone) with hydrobromic acid simultaneously opens the ring and installs the terminal ω-bromo group.

  • Hell-Volhard-Zelinsky (HVZ) Bromination: This classic reaction enables the selective bromination of the α-carbon of a carboxylic acid.[3]

This two-step sequence provides a reliable and scalable route to the target molecule.

Reaction Mechanisms and Scientific Principles

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting.

Step 1: Ring-Opening of ε-Caprolactone

The conversion of ε-caprolactone to 6-bromohexanoic acid is an acid-catalyzed nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[4] The bromide ion (Br⁻), a competent nucleophile, then attacks the carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond to open the ring, yielding the ω-hydroxy acyl bromide, which is subsequently hydrolyzed and protonated to form 6-bromohexanoic acid. A patent for this process describes reacting ε-caprolactone with dry hydrogen bromide gas in an organic solvent to produce 6-bromohexanoic acid in high yield and purity.[5]

Step 2: Hell-Volhard-Zelinsky (HVZ) α-Bromination

The HVZ reaction is a cornerstone method for the α-halogenation of carboxylic acids.[6] It proceeds through the in situ formation of an acyl bromide, which is the key reactive intermediate.[7]

  • Acyl Bromide Formation: The carboxylic acid (6-bromohexanoic acid) reacts with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to convert the hydroxyl group into a better leaving group, forming an acyl bromide.[8]

  • Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form.[9] This step is crucial as it creates the nucleophilic α-carbon.

  • α-Bromination: The enol tautomer reacts with molecular bromine (Br₂) in an electrophilic addition reaction at the α-position.[10]

  • Hydrolysis: Finally, the resulting α-bromo acyl bromide is hydrolyzed during aqueous work-up to yield the final product, 2,6-dibromohexanoic acid.[8]

The selectivity for mono-bromination at the α-position is a key feature of the HVZ reaction under standard conditions.[7]

Experimental Protocol

This section provides a detailed, two-part procedure for the synthesis. All operations involving corrosive and toxic reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent / MaterialFormulaMolar Mass ( g/mol )GradeKey Supplier Notes
ε-CaprolactoneC₆H₁₀O₂114.14≥99%Must be dry
Hydrobromic AcidHBr80.9148% aqueous solutionCorrosive
Sulfuric Acid (conc.)H₂SO₄98.0898%Catalyst, corrosive
Phosphorus TribromidePBr₃270.69≥98%Catalyst, moisture-sensitive
BromineBr₂159.81≥99.5%Highly toxic and corrosive
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFlammable
Sodium BicarbonateNaHCO₃84.01Saturated solutionFor neutralization
Sodium BisulfiteNaHSO₃104.06Saturated solutionTo quench excess Br₂
Anhydrous MgSO₄/Na₂SO₄---Drying agent
Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ring-Opening cluster_1 Step 2: α-Bromination (HVZ) cluster_2 Purification A ε-Caprolactone B 6-Bromohexanoic Acid (Intermediate) A->B HBr (48% aq.) H₂SO₄ (cat.), Reflux C 2,6-Dibromohexanoic Acid (Final Product) B->C 1) PBr₃ (cat.), Br₂ Heat 2) H₂O Work-up D Crude Product E Purified Product D->E Vacuum Distillation or Recrystallization

Caption: Overall workflow for the synthesis of 2,6-Dibromohexanoic acid.

Step-by-Step Procedure

Part A: Synthesis of 6-Bromohexanoic Acid (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ε-caprolactone (11.4 g, 0.1 mol).

  • Reagent Addition: Carefully add 48% aqueous hydrobromic acid (50 mL) and 5-6 drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 120-125°C) using a heating mantle. Maintain reflux for 4-6 hours. The solution will become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude 6-bromohexanoic acid is obtained as a pale yellow oil or low-melting solid. This intermediate is often of sufficient purity for the next step.

Part B: Synthesis of 2,6-Dibromohexanoic Acid (Final Product)

  • Reaction Setup: In a dry 100 mL round-bottom flask fitted with a reflux condenser and a dropping funnel, place the crude 6-bromohexanoic acid (from Part A, ~0.1 mol). The top of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HBr gas byproduct.[1]

  • Catalyst Addition: Carefully add phosphorus tribromide (0.9 mL, ~2.6 g, 0.01 mol) to the stirred carboxylic acid. An exothermic reaction may occur.

  • Bromine Addition: Gently heat the mixture to 50-60°C. Slowly add bromine (5.1 mL, ~15.9 g, 0.1 mol) from the dropping funnel over 30 minutes. The red color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 8-12 hours, or until the evolution of HBr gas ceases.[11] The progress can be monitored by TLC or ¹H NMR.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, add water (20 mL) to the flask in an ice bath to quench the reaction and hydrolyze the acyl bromide intermediate.[1] This step is highly exothermic and releases HBr gas.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove any unreacted bromine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Final Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Ring-Opening (Step 1) Insufficient reaction time or catalyst.Increase reflux time to 8 hours. Ensure adequate H₂SO₄ is present.
Low Yield in HVZ (Step 2) Moisture in reagents or glassware. Incomplete acyl bromide formation.Use anhydrous reagents and flame-dried glassware. Ensure PBr₃ is fresh. A slight excess of bromine may be required.
Formation of Dark Byproducts Overheating during the HVZ reaction.Maintain the reaction temperature below 100°C. Temperatures that are too high can cause elimination to form unsaturated acids.[11]
Difficult Purification Presence of unreacted 6-bromohexanoic acid.Ensure the HVZ reaction goes to completion. A basic wash (e.g., dilute NaHCO₃) can remove acidic impurities, but may cause hydrolysis of the product; use with caution.

Characterization of 2,6-Dibromohexanoic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Molecular Formula: C₆H₁₀Br₂O₂[12]

  • Molecular Weight: 273.95 g/mol [12]

  • ¹H NMR: Expect characteristic signals for the methine proton at the α-position (C2-H), the methylene protons adjacent to the terminal bromine (C6-H₂), and the other methylene groups in the chain. The C2-H signal will be a triplet or multiplet shifted significantly downfield.

  • ¹³C NMR: Expect six distinct carbon signals, with the C1 (carbonyl), C2, and C6 carbons being the most deshielded.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and a broad O-H stretch for the carboxylic acid.

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Hydrobromic and Sulfuric Acids: Are highly corrosive. Always wear gloves, safety glasses, and a lab coat. Handle in a fume hood.

  • Bromine (Br₂): Is extremely toxic, corrosive, and causes severe burns. Always handle liquid bromine in a fume hood and wear appropriate heavy-duty gloves. Have a bromine spill kit (containing sodium thiosulfate) available.

  • Phosphorus Tribromide (PBr₃): Is corrosive and reacts violently with water. Handle under anhydrous conditions.

  • Gas Evolution: The HVZ reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap is mandatory.[1]

Conclusion

The described two-step synthesis provides a robust and scalable pathway to 2,6-dibromohexanoic acid from ε-caprolactone. By leveraging the principles of acid-catalyzed ring-opening and the Hell-Volhard-Zelinsky reaction, this guide offers a clear and detailed protocol for producing this versatile chemical intermediate. Careful attention to reaction conditions, mechanistic principles, and safety procedures will ensure a successful and reproducible outcome, enabling further research and development in materials science and medicinal chemistry.

References

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Gómez-Pascual, S., et al. (2021). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2019). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Ring-opening Polymerization of Lactones. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • Burke, D. H., et al. (2014). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • WikiMili. (2018). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Ring opening polymerization of ε-caprolactone through water. Retrieved from [Link]

  • University of Birmingham. (2020). Ring-opening polymerisation of ε-substituted-ε-caprolactones towards novel, semi-crystalline functional polyesters. Retrieved from [Link]

  • Autechaux, S. (n.d.). Exploring DL-2-Bromohexanoic Acid: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Akintayo, D. C., et al. (2021). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PMC. Retrieved from [Link]

  • Frontiers. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Retrieved from [Link]

  • Le, T. H. D., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Products formation of ε-caprolactone (•) and 6-hydroxycaproic acid (△).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,6-Dibromohexanoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN100519504C - Method for making 6-bromocaproic acid.
  • National Institutes of Health. (n.d.). 2,3-Dibromohexanoic acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,2-Dibromohexanoic acid. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5,6-dibromohexanoic Acid. PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 2,6-dibromohexanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, expected data, and experimental protocols for mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The focus is on providing a predictive and interpretative framework for the spectroscopic data of this difunctionalized aliphatic carboxylic acid.

Introduction

2,6-Dibromohexanoic acid, with the chemical formula C₆H₁₀Br₂O₂[1][2], is a halogenated carboxylic acid of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. The presence of two bromine atoms at the α and ζ positions, along with a carboxylic acid moiety, imparts unique chemical reactivity and potential biological activity. Accurate structural elucidation and purity assessment are paramount, necessitating a multi-faceted analytical approach. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, offering detailed information about the compound's atomic composition, functional groups, and connectivity. This guide will explore the expected spectroscopic signatures of 2,6-dibromohexanoic acid in mass spectrometry, IR, and NMR, providing a foundational understanding for its characterization.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2,6-dibromohexanoic acid, the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum

The monoisotopic mass of 2,6-dibromohexanoic acid is 271.90475 Da[1][3]. In a mass spectrum, the molecular ion region is expected to exhibit a distinctive triplet pattern due to the two bromine atoms. The relative intensities of these peaks will be approximately 1:2:1, corresponding to the ions containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br, respectively.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da)[4]. Halogenated alkanes often undergo fragmentation through the loss of a halogen atom or a hydrohalic acid. Therefore, key expected fragments for 2,6-dibromohexanoic acid would include those resulting from the loss of Br, HBr, and combinations of these with carboxylic acid fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of 2,6-dibromohexanoic acid in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. For EI-MS, a standard electron energy of 70 eV is typically used.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph for GC-MS analysis.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for instance, m/z 50-350, to observe the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting spectrum for the characteristic isotopic pattern of the molecular ion and identify major fragment ions.

Table 1: Predicted Mass Spectrometry Data for 2,6-Dibromohexanoic Acid

m/z (Predicted) Proposed Fragment Notes
272/274/276[M]⁺Molecular ion with characteristic 1:2:1 isotopic pattern for two bromine atoms.
255/257/259[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
227/229/231[M-COOH]⁺Loss of the carboxyl group.
193/195[M-Br]⁺Loss of a bromine atom.
149[M-2Br-H]⁺Loss of both bromine atoms and a hydrogen.

graph MassSpec_Fragmentation {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₆H₁₀Br₂O₂]⁺\nm/z 272/274/276"]; M_minus_OH [label="[C₆H₉Br₂O]⁺\nm/z 255/257/259"]; M_minus_COOH [label="[C₅H₉Br₂]⁺\nm/z 227/229/231"]; M_minus_Br [label="[C₆H₁₀BrO₂]⁺\nm/z 193/195"];

M -> M_minus_OH [label="-OH"]; M -> M_minus_COOH [label="-COOH"]; M -> M_minus_Br [label="-Br"]; }

Caption: Predicted Mass Spectrometry Fragmentation of 2,6-Dibromohexanoic Acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dibromohexanoic acid is expected to show characteristic absorption bands for the carboxylic acid group and the carbon-bromine bonds.

Expected IR Spectrum

The most prominent features in the IR spectrum will be associated with the carboxylic acid moiety. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[4][5]. The C=O stretching vibration will appear as a strong, sharp peak around 1710 cm⁻¹[5]. The C-Br stretching vibrations typically occur in the fingerprint region, between 600 and 500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of solid 2,6-dibromohexanoic acid directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 2: Expected Infrared Absorption Bands for 2,6-Dibromohexanoic Acid

Wavenumber (cm⁻¹) (Expected) Functional Group Vibrational Mode
3300-2500 (broad)O-HStretching (in carboxylic acid)
2960-2850C-HStretching (aliphatic)
1710 (strong)C=OStretching (in carboxylic acid)
1420-1380C-HBending
1250-1000C-OStretching
600-500C-BrStretching

graph IR_Workflow {
rankdir="TB";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "Preparation" { A [label="Place Sample on ATR Crystal"]; }

subgraph "Data Acquisition" { B [label="Record Background Spectrum"]; C [label="Record Sample Spectrum"]; B -> C; }

subgraph "Data Processing & Analysis" { D [label="Background Subtraction"]; E [label="Identify Characteristic Peaks"]; D -> E; }

A -> B; C -> D; }

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 2,6-dibromohexanoic acid.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the protons at different positions in the hexanoic acid chain. The chemical shifts will be influenced by the electronegative bromine atoms and the carboxylic acid group. The proton on the α-carbon (C2), being adjacent to both a bromine atom and the carbonyl group, is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet of doublets or a multiplet. The protons on the terminal carbon (C6), adjacent to a bromine atom, will also be shifted downfield. The protons on the internal methylene groups (C3, C4, and C5) will appear as complex multiplets in the upfield region. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically >10 ppm[4].

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm[4]. The carbons bonded to the bromine atoms (C2 and C6) will be shifted downfield compared to unsubstituted alkanes, with the α-carbon (C2) likely being more deshielded due to the additional influence of the carbonyl group. The remaining methylene carbons will appear at higher field strengths.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dibromohexanoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Table 3: Predicted NMR Data for 2,6-Dibromohexanoic Acid
Position ¹H Chemical Shift (ppm, Predicted) ¹H Multiplicity (Predicted) ¹³C Chemical Shift (ppm, Predicted)
COOH>10br s~175
C2-H~4.2t or dd~45
C3-H₂~2.0-2.2m~30
C4-H₂~1.5-1.7m~25
C5-H₂~1.8-2.0m~35
C6-H₂~3.4t~33

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

Conclusion

The comprehensive spectroscopic analysis of 2,6-dibromohexanoic acid, employing mass spectrometry, IR spectroscopy, and NMR spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. The characteristic isotopic pattern in the mass spectrum, the signature vibrational bands in the IR spectrum, and the detailed connectivity information from the NMR spectra together offer unambiguous evidence for the structure of this important chemical entity. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of 2,6-dibromohexanoic acid.

References

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Tetrahedron. (n.d.). 2,6-Dibromohexanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-dibromohexanoic acid (C6H10Br2O2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,6-Dibromohexanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.4 Spectroscopic Properties of Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2,6-Dibromohexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and analytical characterization. This guide provides an in-depth analysis of the solubility characteristics of 2,6-Dibromohexanoic acid, a key building block in various synthetic pathways. Due to a scarcity of direct empirical data in published literature, this paper integrates fundamental chemical principles, predictive insights based on molecular structure, and standardized experimental protocols to offer a comprehensive solubility profile. We explore the interplay of intermolecular forces and the structural features of 2,6-Dibromohexanoic acid—namely its carboxylic acid head, flexible hydrocarbon chain, and terminal bromine atoms—to forecast its behavior across a spectrum of common organic solvents. This document is designed to empower researchers with the predictive knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Molecular Profile of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid (C₆H₁₀Br₂O₂) is a bifunctional organic compound featuring a six-carbon aliphatic chain.[1][2] Its structure is characterized by three key regions that dictate its physicochemical properties, including solubility:

  • The Polar Carboxylic Acid Head (-COOH): This functional group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[3][4] This feature strongly governs its interaction with polar and protic solvents.

  • The Nonpolar Hydrocarbon Backbone (-CH₂-CH₂-CH₂-CH₂-): The four-carbon methylene chain is hydrophobic and interacts primarily through weak van der Waals (London dispersion) forces.[5] The length of this chain reduces the molecule's overall polarity.

  • The Dibromo Substituents (-Br): Two bromine atoms, one at the alpha-position and one at the terminal (omega) position, add significant molecular weight and polarizability to the molecule. While the C-Br bond has a dipole moment, the overall contribution to polarity is complex and the large size of bromine atoms enhances dispersion forces.

The interplay between the hydrophilic carboxylic acid group and the increasingly hydrophobic, heavy dibrominated chain makes its solubility behavior nuanced and highly dependent on the chosen solvent.[5]

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7][8] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. For 2,6-Dibromohexanoic acid, we must consider the following interactions:

  • Hydrogen Bonding: The dominant force in polar protic solvents. The -COOH group can readily form strong hydrogen bonds with solvents like alcohols.[3][4]

  • Dipole-Dipole Interactions: Occur between the polar C=O and C-Br bonds of the solute and polar aprotic solvents (e.g., acetone, DMSO).

  • London Dispersion Forces: The primary interaction for the nonpolar hydrocarbon chain and bromine atoms with nonpolar solvents (e.g., hexane, toluene).[5]

The solubility of carboxylic acids generally decreases as the carbon chain length increases because the nonpolar character of the molecule begins to dominate.[3][5][9] While 2,6-Dibromohexanoic acid has a six-carbon chain, which would suggest reduced water solubility, its high polarity from the carboxylic acid and C-Br bonds complicates a simple prediction.

The following diagram illustrates the key intermolecular forces at play between 2,6-Dibromohexanoic acid and representative solvent types.

G cluster_solute 2,6-Dibromohexanoic Acid cluster_solvents Solvent Types solute Br-(CH2)4-CH(Br)-COOH protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., Acetone) solute->aprotic Dipole-Dipole (Good Solubility) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Dispersion Forces (Low Solubility)

Caption: Intermolecular forces governing the solubility of 2,6-Dibromohexanoic acid.

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsKey Intermolecular ForcePredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHydrogen BondingHigh / Freely Soluble The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups, overcoming the hydrophobic nature of the carbon chain.[4][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneDipole-DipoleSoluble to Moderately Soluble The solvent's strong dipole can interact effectively with the polar C=O and C-Br bonds. Lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Dipole-Dipole & H-Bond AcceptorModerately Soluble Ethers can act as hydrogen bond acceptors for the carboxylic acid proton, and their moderate polarity can solvate the rest of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformDipole-Dipole & DispersionSlightly to Moderately Soluble These solvents have moderate polarity and high polarizability, which can interact with both the polar functional groups and the bromine atoms.
Aromatic Toluene, BenzeneLondon Dispersion ForcesSlightly Soluble The nonpolar nature of these solvents interacts poorly with the highly polar carboxylic acid group. Solubility is driven by dispersion forces with the hydrocarbon chain.
Nonpolar Aliphatic Hexane, CyclohexaneLondon Dispersion ForcesInsoluble / Sparingly Soluble A significant energy penalty is required to break the hydrogen bonds between solute molecules without favorable solute-solvent interactions.[10][11]

Note: These predictions are for room temperature (approx. 20-25°C). Solubility is temperature-dependent and will generally increase with heating.

Standardized Protocol for Experimental Solubility Determination

For precise quantification, experimental determination is essential. The "shake-flask" method is a robust and widely accepted technique for measuring equilibrium solubility, consistent with OECD Guideline 105.[12][13][14][15]

Objective: To determine the saturation concentration of 2,6-Dibromohexanoic acid in a selected solvent at a controlled temperature.

Materials:

  • 2,6-Dibromohexanoic acid (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or water bath[13]

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS, or titration)

Procedure:

  • Preparation: Add an excess amount of 2,6-Dibromohexanoic acid to a flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[16]

  • Solvent Addition: Add a known volume of the chosen solvent to the flask.

  • Equilibration: Seal the flask and place it in the temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[13] Preliminary tests can establish the minimum time required to reach a plateau in concentration.[13][14]

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample or carefully filter an aliquot using a syringe filter.[13] This step must be performed quickly and at the test temperature to prevent precipitation or further dissolution.

  • Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the saturated solution with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of 2,6-Dibromohexanoic acid.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

  • Replicates: The experiment should be performed in triplicate to ensure reproducibility.[13]

The following workflow diagram visualizes the shake-flask protocol.

G start Start prep 1. Add Excess Solute & Known Volume of Solvent to Flask start->prep equilibrate 2. Agitate at Constant Temp (e.g., 24-72h) to Reach Equilibrium prep->equilibrate separate 3. Separate Saturated Solution (Centrifuge or Filter) equilibrate->separate analyze 4. Dilute Aliquot & Quantify Concentration (e.g., HPLC) separate->analyze calculate 5. Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Practical Implications

The solubility of 2,6-Dibromohexanoic acid is dictated by a balance between its polar carboxylic acid head and its less polar, heavy dibrominated hydrocarbon tail. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately soluble in polar aprotic solvents such as DMSO and acetone, and poorly soluble in nonpolar solvents like hexane. This profile is critical for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.

  • Purification: Choosing a solvent system for crystallization where the compound has high solubility in a hot solvent and low solubility upon cooling.

  • Formulation: For drug development applications, identifying suitable solvent systems for creating stable formulations or for use in purification via extraction.[9]

While predictive models provide excellent guidance, the standardized protocol provided herein offers a clear pathway for obtaining precise, quantitative solubility data essential for rigorous scientific and development work.

References

  • Title: Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews Source: American Chemical Society URL: [Link]

  • Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]

  • Title: How To Predict Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]

  • Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: Nature Communications URL: [Link]

  • Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]

  • Title: Physical Properties of Carboxylic Acids Source: Save My Exams URL: [Link]

  • Title: Structure and Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: An introduction to carboxylic acids Source: Chemguide URL: [Link]

  • Title: How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Source: Quora URL: [Link]

  • Title: Intermolecular Forces and Solubilities Source: Chemistry LibreTexts URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Phytosafe URL: [Link]

  • Title: Annex 4: Protocol to conduct equilibrium solubility experiments Source: World Health Organization (WHO) URL: [Link]

  • Title: Test Method Protocol for Solubility Determination Source: ICCVAM URL: [Link]

  • Title: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: ACS Publications URL: [Link]

  • Title: High-accuracy water solubility determination using logK Source: KREATiS URL: [Link]

  • Title: Standard Operating Procedure for the Measurement of Water Solubility Source: RIVM URL: [Link]

  • Title: 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 Source: PubChem - NIH URL: [Link]

  • Title: TSCA partition coefficient (n-octanol/water), shake flask method Source: GovInfo URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

  • Title: Water Solubility Source: Scymaris URL: [Link]

  • Title: 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331 Source: PubChem - NIH URL: [Link]

  • Title: 2,2-Dibromohexanoic acid | C6H10Br2O2 | CID 53834681 Source: PubChem - NIH URL: [Link]

  • Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

Sources

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical examination of the stereochemical properties of 2,6-dibromohexanoic acid. Tailored for researchers, scientists, and professionals in drug development, it delves into the fundamental principles of its chirality, the resulting stereoisomers, and the state-of-the-art methodologies for their separation and characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established scientific principles.

Foundational Principles: Chirality in Molecular Context

Chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of human hands.[1][2] This asymmetry is most often caused by the presence of a stereogenic center, typically a carbon atom bonded to four different substituents.[3][4] Molecules possessing this property are termed "chiral" and can exist as stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.

The specific type of stereoisomers that are non-superimposable mirror images of each other are called enantiomers .[4] Enantiomers exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their behavior diverges critically in the presence of other chiral entities, including biological receptors or plane-polarized light, a phenomenon known as optical activity.[2][5] This distinction is paramount in pharmacology, where different enantiomers of a drug can exhibit vastly different therapeutic effects and toxicities.

Structural Analysis of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid (C₆H₁₀Br₂O₂) is a derivative of hexanoic acid featuring bromine atoms at the C2 (alpha) and C6 (omega) positions.[6][7][8] A critical step in understanding its stereochemistry is the identification of its stereogenic centers.

  • Carbon-2 (C2): This carbon is bonded to four distinct groups:

    • A hydrogen atom (-H)

    • A bromine atom (-Br)

    • A carboxylic acid group (-COOH)

    • A 5-bromobutyl group (-CH₂CH₂CH₂CH₂Br)

    Since all four substituents are different, C2 is a stereogenic center .[1][4]

  • Carbon-6 (C6): This carbon is part of a -CH₂Br group, meaning it is bonded to two identical hydrogen atoms, a bromine atom, and the rest of the carbon chain. As it does not have four different substituents, it is not a stereogenic center.

With a single stereogenic center (n=1), 2,6-dibromohexanoic acid can exist as 2ⁿ = 2¹ = 2 stereoisomers. These two isomers are a pair of enantiomers.[9]

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11]

Priority Assignment for Substituents on C2:

  • -Br: Highest priority (atomic number Z=35).

  • -COOH: The carbon is bonded to two oxygen atoms (Z=8).

  • -CH₂CH₂CH₂CH₂Br: The carbon is bonded to another carbon (Z=6).

  • -H: Lowest priority (Z=1).

By orienting the molecule with the lowest-priority group (-H) pointing away from the viewer, the configuration is assigned based on the sequence of the remaining groups from highest to lowest priority. A clockwise sequence is designated (R) (from Latin rectus, right), while a counter-clockwise sequence is (S) (from Latin sinister, left).[10]

G racemate Racemic Mixture of (R/S)-2,6-Dibromohexanoic Acid hplc Chiral HPLC System (Anion-Exchange CSP) racemate->hplc Injection separation Differential Interaction with CSP hplc->separation fraction1 Early Eluting Fraction (e.g., Enantiomer 1) separation->fraction1 Weaker Interaction fraction2 Late Eluting Fraction (e.g., Enantiomer 2) separation->fraction2 Stronger Interaction analysis1 Polarimetry Analysis 1 fraction1->analysis1 analysis2 Polarimetry Analysis 2 fraction2->analysis2 result1 Result: Optical Rotation (e.g., +X°) analysis1->result1 result2 Result: Optical Rotation (e.g., -X°) analysis2->result2

Sources

Potential applications of 2,6-Dibromohexanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 2,6-Dibromohexanoic Acid in Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: Unlocking the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of complex molecular architectures with precision and efficiency is paramount. Bifunctional molecules, possessing two distinct reactive centers, are invaluable tools in this endeavor, offering streamlined pathways to diverse chemical entities. 2,6-Dibromohexanoic acid, a halogenated carboxylic acid, represents a compelling, albeit underexplored, building block. The strategic placement of bromine atoms at the α- and ω-positions of a six-carbon chain, coupled with a terminal carboxylic acid, endows this molecule with a unique reactivity profile. This guide provides a comprehensive exploration of the potential applications of 2,6-dibromohexanoic acid, offering field-proven insights for researchers, medicinal chemists, and polymer scientists. We will delve into its core reactivity, potential for heterocyclic synthesis, and prospective role in materials science, supported by detailed mechanistic discussions and actionable experimental protocols.

Physicochemical Properties and Synthesis of 2,6-Dibromohexanoic Acid

A thorough understanding of a reagent's properties is fundamental to its effective application. 2,6-Dibromohexanoic acid is a C6-alkanoic acid featuring bromine substituents at both the C2 and C6 positions.

Physicochemical Data

The key physicochemical properties of 2,6-dibromohexanoic acid are summarized in the table below. These parameters are crucial for predicting its solubility, reactivity, and behavior in various reaction media.

PropertyValueReference(s)
Molecular Formula C₆H₁₀Br₂O₂[1][2]
Molecular Weight 273.95 g/mol [1]
IUPAC Name 2,6-dibromohexanoic acid[1]
CAS Number 13137-43-4[1][3]
Canonical SMILES C(CCBr)CC(C(=O)O)Br[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 5[1]
Topological Polar Surface Area 37.3 Ų[1]
XLogP3-AA 2.31[1]
Proposed Synthesis of 2,6-Dibromohexanoic Acid

While a definitive, optimized synthesis for 2,6-dibromohexanoic acid is not widely published, a plausible route can be devised from readily available starting materials, leveraging well-established synthetic transformations. A logical precursor is ε-caprolactone. The synthesis would involve two key steps: ring-opening to form 6-bromohexanoic acid, followed by α-bromination.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

  • To a stirred solution of hydrobromic acid (48% aqueous solution), add ε-caprolactone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromohexanoic acid.

Step 2: α-Bromination of 6-Bromohexanoic Acid (Hell-Volhard-Zelinsky Reaction)

  • In a flask equipped with a reflux condenser and a dropping funnel, place the crude 6-bromohexanoic acid from the previous step.

  • Add a catalytic amount of phosphorus tribromide (PBr₃).

  • Heat the mixture gently and add bromine (Br₂) dropwise. The reaction is typically exothermic.

  • After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and carefully quench with water to hydrolyze the intermediate acyl bromide.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting 2,6-dibromohexanoic acid by vacuum distillation or crystallization.

// Nodes start [label="ε-Caprolactone"]; intermediate [label="6-Bromohexanoic Acid"]; product [label="2,6-Dibromohexanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="HBr (48% aq.), Reflux\n(Ring Opening)"]; intermediate -> product [label="1. PBr₃ (cat.), Br₂\n2. H₂O\n(Hell-Volhard-Zelinsky)"]; } /**

  • Caption: Proposed synthetic route to 2,6-dibromohexanoic acid. */

Core Application: Synthesis of Saturated Nitrogen Heterocycles

The most promising application of 2,6-dibromohexanoic acid lies in the synthesis of saturated nitrogen-containing heterocycles, particularly derivatives of piperidine. The molecule is perfectly poised for intramolecular cyclization reactions.

Synthesis of Pipecolic Acid and its Analogs

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of pharmaceuticals and natural products.[4][5] It is a key structural motif in many biologically active compounds.[6][7] 2,6-Dibromohexanoic acid is an excellent starting material for the synthesis of pipecolic acid and its derivatives through a one-pot intramolecular cyclization.

Mechanism of Cyclization

The reaction proceeds via a tandem nucleophilic substitution. An amine (e.g., ammonia or a primary amine) first displaces the α-bromo group, which is activated by the adjacent carboxylic acid. The resulting 6-bromo-2-aminohexanoic acid intermediate then undergoes an intramolecular SN2 reaction, where the newly introduced amino group attacks the carbon bearing the ω-bromo group, forming the six-membered piperidine ring.

// Nodes start [label="2,6-Dibromohexanoic acid"]; intermediate1 [label="α-Amino Intermediate"]; product [label="Pipecolic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="+ NH₃\n(Intermolecular Sₙ2 at α-position)"]; intermediate1 -> product [label="Intramolecular Sₙ2\n(Cyclization)"]; } /**

  • Caption: Reaction mechanism for the synthesis of pipecolic acid. */

Experimental Protocol: Synthesis of Pipecolic Acid
  • Dissolve 2,6-dibromohexanoic acid in an excess of aqueous ammonia. The use of a concentrated ammonia solution is recommended to ensure a high concentration of the nucleophile.

  • Stir the solution in a sealed pressure vessel at a moderately elevated temperature (e.g., 60-80 °C) for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • After cooling to room temperature, vent the vessel carefully in a fume hood.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate any unreacted starting material and facilitate product isolation.

  • The product, pipecolic acid hydrochloride, can be isolated using ion-exchange chromatography.

  • The free amino acid can be obtained by neutralizing the hydrochloride salt.

This protocol can be adapted for the synthesis of N-substituted pipecolic acid derivatives by replacing ammonia with a primary amine.

Potential Application in Polymer Science

Bifunctional monomers are the cornerstone of step-growth polymerization. While direct evidence for the use of 2,6-dibromohexanoic acid in polymer synthesis is scarce, its structure suggests significant potential as a specialty monomer.[8]

As a Monomer for Functional Polyesters and Polyamides

The carboxylic acid moiety of 2,6-dibromohexanoic acid can readily participate in condensation polymerization with diols or diamines to form polyesters and polyamides, respectively.[9] The key feature of the resulting polymers would be the presence of pendant bromoalkyl side chains, which can be used for post-polymerization modification.

// Nodes A [label="2,6-Dibromohexanoic Acid\n+ Diol/Diamine"]; B [label="Condensation Polymerization"]; C [label="Functional Polymer with\nPendant Bromoalkyl Groups", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Post-Polymerization Modification\n(e.g., with Azide, Thiol, etc.)"]; E [label="Grafted or Cross-linked Polymer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } /**

  • Caption: Potential workflow for polymer synthesis and modification. */

Post-Polymerization Modification

The bromine atoms on the polymer backbone, particularly the more reactive α-bromo group, can serve as handles for a variety of chemical transformations. This allows for the synthesis of functional polymers with tailored properties. Potential modifications include:

  • Grafting: Using techniques like Atom Transfer Radical Polymerization (ATRP), other polymer chains can be grown from the bromo-functionalized backbone, creating graft copolymers.[10][11]

  • Cross-linking: The bromine atoms can react with difunctional nucleophiles to create cross-linked polymer networks, enhancing mechanical strength and thermal stability.

  • Surface Functionalization: The reactive sites can be used to attach biomolecules, dyes, or other functional groups to modify the polymer's surface properties.

The differential reactivity of the α- and ω-bromine atoms could potentially be exploited for sequential or selective modifications, further expanding the synthetic possibilities.

Precursor to Other Important Synthetic Intermediates

Beyond direct applications in cyclization and polymerization, 2,6-dibromohexanoic acid can serve as a versatile precursor for other valuable bifunctional molecules.

Synthesis of ε-Caprolactam Precursors

ε-Caprolactam is the monomer for Nylon-6, a major engineering polymer.[12][13][14] While the industrial synthesis of caprolactam typically proceeds through the Beckmann rearrangement of cyclohexanone oxime,[15] 2,6-dibromohexanoic acid offers a potential alternative route to key intermediates. For instance, selective reaction with an amine at the 6-position, followed by amidation of the carboxylic acid and subsequent cyclization could be envisioned. A more direct pathway would involve the conversion of 2,6-dibromohexanoic acid to 6-aminohexanoic acid, a direct precursor to caprolactam.[16]

Proposed Conversion to 6-Aminohexanoic Acid
  • Selective Reduction: The α-bromo group can be selectively reduced using a mild reducing agent that does not affect the ω-bromo group or the carboxylic acid.

  • Nucleophilic Substitution: The resulting 6-bromohexanoic acid can then be treated with ammonia or a protected amine equivalent to install the amino group at the 6-position.

  • Cyclization: 6-Aminohexanoic acid can then be cyclized to ε-caprolactam under thermal conditions.

This route, while likely not competitive with current industrial processes, could be valuable for laboratory-scale synthesis or for producing isotopically labeled caprolactam.

Conclusion and Future Outlook

2,6-Dibromohexanoic acid is a molecule with considerable untapped potential in organic synthesis. Its bifunctional nature, with two bromine atoms at distinct positions and a carboxylic acid, makes it a versatile tool for the construction of complex molecules. The most immediate and well-defined application is in the synthesis of pipecolic acid and its derivatives, offering a straightforward route to this important class of heterocyclic compounds. Furthermore, its potential as a specialty monomer for functional polymers and as a precursor to other key synthetic intermediates warrants further investigation. As the demand for novel molecular scaffolds in drug discovery and advanced materials continues to grow, a deeper exploration of the chemistry of 2,6-dibromohexanoic acid is a promising avenue for innovation.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. (n.d.). ChemicalBook.
  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. Journal of Organic Chemistry, 70(15), 5954–5963.
  • He, M. (2006). Various routes of pipecolic acid biosynthesis in microorganisms. ResearchGate.
  • He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401–407.
  • Manufacturing process of Caprolactam. (n.d.). Valco Group.
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.
  • SYNTHESIS OF CAPROLACTAM. (2025). YouTube.
  • Comparison of 3,5-Dibromohexanoic acid and 2,3-Dibromohexanoic acid in synthesis. (n.d.). Benchchem.
  • Pipecolic acid. (n.d.). Wikipedia.
  • Exploring DL-2-Bromohexanoic Acid: Properties, Synthesis, and Applications. (n.d.). Blossom Chemical.
  • Hexanoic acid, 2,6-dibromo-, ethyl ester. (n.d.). PubChem.
  • ε-AMINOCAPROIC ACID. (n.d.). Organic Syntheses.
  • Understanding 2,6-Dibromobenzoic Acid: A Key Player in Organic Synthesis. (n.d.). Blossom Chemical.
  • Caprolactam Production Process. (n.d.). Vaisala.
  • 4.03.07 Caprolactam Production Process. (n.d.). Scribd.
  • 2,6-Dibromohexanoic acid. (n.d.). PubChem.
  • 2,6-DIBROMOHEXANOIC ACID | 13137-43-4. (n.d.). ChemicalBook.
  • 2,2-Dibromohexanoic acid. (n.d.). PubChem.
  • 2,3-Dibromohexanoic acid. (n.d.). PubChem.
  • 5,6-dibromohexanoic Acid. (n.d.). PubChem.
  • Llevot, A., et al. (2016). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Molecules, 21(9), 1224.
  • Al-Hiary, M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ResearchGate.
  • Fantin, M., et al. (2021). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 9(3), 1264-1274.
  • Applications of 6,6-Dimethoxyhexanoic Acid in Polymer Chemistry: A Review of Available Data. (n.d.). Benchchem.
  • Elmas, S., et al. (2020). Polymer Chemistry. Polymer Chemistry, 11(21), 3587-3595.
  • Chen, Y.-C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 20(21), 6975-6979.

Sources

Navigating the Unknowns: A Technical Guide to the Safe Handling of 2,6-Dibromohexanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and recommended handling precautions for 2,6-Dibromohexanoic acid. It is intended for professionals in research and drug development who may work with this compound. In the absence of a complete, officially recognized Safety Data Sheet (SDS), this document synthesizes information from available data for 2,6-Dibromohexanoic acid and closely related compounds to provide a robust framework for its safe handling. The overarching principle is to treat this compound with a high degree of caution due to significant data gaps in its toxicological profile.

Compound Profile: What We Know About 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid is a halogenated carboxylic acid. Its structure suggests potential for use as a chemical intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] While specific applications in drug development are not widely documented, its isomeric relatives, such as other dibromohexanoic acids, are recognized for their utility as versatile building blocks in organic synthesis.[2]

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 2,6-Dibromohexanoic acid is presented in Table 1.[3][4] This information is critical for understanding its behavior in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₀Br₂O₂[3][4]
Molecular Weight 273.95 g/mol [3]
CAS Number 13137-43-4[3][5]
Appearance Not specified (likely a solid or liquid)-
Predicted LogP 2.31[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 5[3]

Table 1: Physicochemical Properties of 2,6-Dibromohexanoic Acid

Hazard Assessment: An Evidence-Based Approach in the Absence of Complete Data

Inferred GHS Classification

Based on the safety data for related bromo- and dibromo- carboxylic acids, 2,6-Dibromohexanoic acid should be handled as a substance with the potential for the following hazards:

  • Skin Corrosion/Irritation: Likely to be corrosive or irritant to the skin.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye damage.

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity if ingested, in contact with skin, or inhaled.

  • Specific Target Organ Toxicity: Potential for target organ effects, as seen with related compounds.

Toxicological Insights from Related Compounds

While specific toxicological studies on 2,6-Dibromohexanoic acid are not available, research on analogous compounds provides critical insights:

  • Dibromoacetic Acid (DBA): Studies on DBA, a related dibrominated carboxylic acid, have shown evidence of neurotoxicity in rats, characterized by limb weakness and gait abnormalities.[6] Furthermore, long-term exposure to DBA has been associated with an increased incidence of certain cancers in animal models.[1][7]

  • Other Bromohexanoic Acids: Safety data for various bromohexanoic acid isomers consistently indicate that they are corrosive and can cause severe skin burns and eye damage.

Given these findings, it is prudent to assume that 2,6-Dibromohexanoic acid may exhibit similar toxicological properties. Therefore, all handling procedures should be designed to minimize any potential exposure.

Recommended Handling and Safety Precautions

A multi-layered approach to safety is essential when working with a compound with an incomplete toxicological profile. The following protocols are based on a cautious interpretation of the available data.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram illustrates the minimum required PPE for handling 2,6-Dibromohexanoic acid.

PPE_Workflow cluster_ppe Minimum Required PPE Eye_Protection Splash-proof Goggles and Face Shield Hand_Protection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Chemical-resistant Apron or Lab Coat Respiratory_Protection Use in a Fume Hood (Respirator if potential for aerosolization) Researcher Researcher Researcher->Eye_Protection Protects Eyes & Face Researcher->Hand_Protection Prevents Skin Contact Researcher->Body_Protection Protects Body Researcher->Respiratory_Protection Prevents Inhalation

Minimum required Personal Protective Equipment (PPE).
Engineering Controls
  • Fume Hood: All work with 2,6-Dibromohexanoic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or dust.

  • Ventilation: Ensure adequate general laboratory ventilation.

Safe Handling and Storage
  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

The following first aid procedures are recommended in the event of an exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound may be considered a hazardous waste.

The following flowchart outlines the general procedure for handling a spill of 2,6-Dibromohexanoic acid.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Personnel Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into a Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

General Spill Response Workflow.

Conclusion: A Call for Further Research

While 2,6-Dibromohexanoic acid holds potential as a synthetic intermediate, the significant gaps in its safety and toxicological data necessitate a highly cautious approach to its handling. The recommendations outlined in this guide are based on the best available information from related compounds and are intended to provide a framework for its safe use in a research setting. It is imperative that further research be conducted to fully characterize the hazard profile of this compound to ensure the safety of all personnel who may work with it.

References

  • PubChem. 2,6-Dibromohexanoic acid. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. [Link]

  • PubMed. Histone deacetylase (HDACs) inhibitors: Clinical applications. [Link]

  • PubMed. Inhibitors of histone deacetylase as new anticancer agents. [Link]

  • PubMed Central. Discovery of histone deacetylase 8 selective inhibitors. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring DL-2-Bromohexanoic Acid: Properties, Synthesis, and Applications. [Link]

  • PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]

  • PubMed Central. Inhibition of Histone Deacetylases. [Link]

  • PubChem. 2,3-Dibromohexanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. Neurotoxicity produced by dibromoacetic acid in drinking water of rats. [Link]

  • National Center for Biotechnology Information. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • National Institutes of Health. Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice. [Link]

Sources

Commercial availability and suppliers of 2,6-Dibromohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dibromohexanoic Acid for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2,6-Dibromohexanoic acid (CAS No. 13137-43-4), a versatile bifunctional molecule of significant interest to researchers in organic synthesis and pharmaceutical development. Its unique structure, featuring bromine atoms at both the alpha (α) and terminal (ω) positions of a six-carbon chain, makes it a valuable building block for creating complex molecular architectures and novel therapeutic agents.

This document moves beyond a simple cataloging of properties to offer a senior scientist's perspective on the compound's strategic value, commercial landscape, handling, and application. We will explore the causality behind its reactivity and provide a framework for its effective integration into research and development workflows.

Core Chemical Identity and Physicochemical Properties

2,6-Dibromohexanoic acid is an organobromine compound with the molecular formula C₆H₁₀Br₂O₂.[1][2] The presence of two bromine atoms and a carboxylic acid functional group imparts a unique reactivity profile, making it a key intermediate for introducing specific functionalities into target molecules.

PropertyValueSource(s)
CAS Number 13137-43-4[1][2]
Molecular Formula C₆H₁₀Br₂O₂[1][2]
Molecular Weight 273.95 g/mol [1]
IUPAC Name 2,6-dibromohexanoic acid[1]
Canonical SMILES C(CCBr)CC(C(=O)O)Br[1]
InChIKey DQULMCCESHRDMR-UHFFFAOYSA-N[1]
Topological Polar Surface Area 37.3 Ų[1]
Rotatable Bond Count 5[1]

Commercial Availability and Supplier Landscape

While not as common as its monobrominated counterparts, 2,6-Dibromohexanoic acid is available from several specialized chemical suppliers. These vendors typically cater to research and development quantities, from grams to kilograms. For larger, industrial-scale needs, inquiries into custom synthesis are often necessary.

The following table summarizes known suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity, as trace impurities from synthesis can impact sensitive downstream applications.

SupplierCAS NumberNotes
Carbone Scientific Co., Ltd.13137-43-4Listed as a supplier.[1]
Molekula Ltd.13137-43-4Listed as a supplier.[1]
3B Scientific Corporation13137-43-4Listed as a supplier.[1]
Service Chemical Inc.13137-43-4Listed as a supplier.[1]
MDP ChemControl Ltd.13137-43-4Listed as a supplier.[1]
Tetrahedron13137-43-4Catalog number TS74394.[2]

Strategic Importance in Drug Discovery and Organic Synthesis

The utility of 2,6-Dibromohexanoic acid stems from its trifunctional nature. The carboxylic acid provides a handle for amide bond formation, esterification, or salt formation. The two bromine atoms, located at electronically distinct positions, allow for selective or sequential nucleophilic substitution reactions.

  • Alpha-Bromo Acid Moiety : The bromine at the C2 position is activated by the adjacent carboxyl group, making it susceptible to substitution by a variety of nucleophiles. This is a classic pathway for the synthesis of α-amino acids, α-hydroxy acids, and other α-substituted carboxylic acids.

  • Omega-Bromo Alkyl Chain : The bromine at the C6 position behaves like a typical primary alkyl halide, readily participating in Sₙ2 reactions. This allows for the introduction of linkers, attachment to solid supports, or the formation of macrocycles.

This dual reactivity makes it an ideal scaffold for building complex molecules, including:

  • Novel Amino Acids : For incorporation into peptidomimetics.

  • Heterocyclic Compounds : Through intramolecular cyclization reactions.

  • PROTACs and Molecular Glues : Where the molecule can act as a versatile linker between a target-binding moiety and an E3 ligase-binding element.

  • Polymer and Materials Science : As a monomer or cross-linking agent.[3]

The significant role of natural products and their derivatives as starting points for drug discovery underscores the value of unique building blocks like 2,6-Dibromohexanoic acid.[4][5] Halogenated intermediates are frequently used in the synthesis of pharmaceuticals and agrochemicals.[3]

Proposed Synthetic Workflow

While specific proprietary synthesis routes are seldom published, a logical and scalable pathway can be devised from commercially available starting materials. A plausible approach involves the ring-opening of ε-caprolactone followed by a selective bromination process. A similar strategy is employed for the synthesis of 6-bromohexanoic acid, where ε-caprolactone is treated with hydrobromic acid.[6]

G cluster_0 Synthesis Pathway cluster_1 Key Reagents A ε-Caprolactone B 6-Bromohexanoic Acid A->B  HBr (aq) Ring Opening   C 2,6-Dibromohexanoic Acid B->C  NBS, HBr (cat.) α-Bromination   R1 Hydrobromic Acid (HBr) R2 N-Bromosuccinimide (NBS) G cluster_0 Analytical Workflow Start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI or GC-MS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Identification End Verified Structure & Purity NMR->End MS->End IR->End

Sources

A Comprehensive Guide to the Theoretical Conformational Analysis of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting a thorough theoretical conformational analysis of 2,6-dibromohexanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical theoretical underpinnings and practical computational workflows necessary to explore the conformational landscape of this halogenated carboxylic acid. By integrating established computational chemistry principles with practical insights, this guide serves as a self-validating protocol for achieving accurate and reproducible results. The methodologies detailed herein are grounded in authoritative scientific literature, ensuring a robust and reliable approach to understanding the structural dynamics of 2,6-dibromohexanoic acid, a molecule with significant potential in synthetic chemistry and materials science.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For a flexible molecule like 2,6-dibromohexanoic acid, which possesses multiple rotatable bonds and two stereocenters, a multitude of conformations are accessible at room temperature.[1] A comprehensive conformational analysis is therefore not merely an academic exercise; it is a critical step in understanding reaction mechanisms, predicting spectroscopic properties, and designing molecules with desired functionalities.

2,6-Dibromohexanoic acid presents a particularly interesting case for conformational analysis due to the presence of two bromine atoms and a carboxylic acid moiety.[2][3][4][5] These functional groups introduce a complex interplay of steric and electrostatic interactions, including the potential for intramolecular hydrogen bonding and halogen bonding. The presence of bromine, a heavy and polarizable atom, necessitates careful consideration in the choice of computational methods to accurately model its behavior.[6][7][8]

This guide will delve into a robust computational workflow designed to systematically explore the conformational space of 2,6-dibromohexanoic acid, identify stable conformers, and analyze their relative energies and geometric parameters.

Stereoisomers of 2,6-Dibromohexanoic Acid: A Starting Point

A crucial first step in any conformational analysis is to define the specific stereoisomer(s) of interest. 2,6-Dibromohexanoic acid has two chiral centers at the C2 and C6 positions. This gives rise to four possible stereoisomers:

  • (2R,6R)-2,6-dibromohexanoic acid

  • (2S,6S)-2,6-dibromohexanoic acid

  • (2R,6S)-2,6-dibromohexanoic acid (a meso compound)

  • (2S,6R)-2,6-dibromohexanoic acid (identical to the 2R,6S meso compound)

The conformational landscape of the enantiomeric pair ((2R,6R) and (2S,6S)) will be mirror images of each other, while the meso compound ((2R,6S)) will have its own unique set of conformers. For the purpose of this guide, we will focus on the conformational analysis of one of the chiral isomers, for instance, (2R,6R)-2,6-dibromohexanoic acid. The same principles and workflow can be applied to the other stereoisomers.

G cluster_title R6R (2R,6R) S6S (2S,6S) R6R->S6S  Enantiomers R6R->center S6S->center R6S (2R,6S) (meso) S6R (2S,6R) (meso) R6S->S6R  Identical R6S->center S6R->center Enantiomers Enantiomers Identical Identical

Caption: Stereoisomers of 2,6-Dibromohexanoic Acid.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and scientifically sound approach to the conformational analysis of 2,6-dibromohexanoic acid. This workflow is designed to be adaptable to various computational resources and software packages.

Step 1: Initial 3D Structure Generation

The first step is to generate an initial 3D structure of the chosen stereoisomer, (2R,6R)-2,6-dibromohexanoic acid. This can be accomplished using any molecular building software such as Avogadro, ChemDraw, or the building functionalities within larger computational chemistry suites.[9] It is important to ensure the correct stereochemistry is defined at this stage.

Step 2: Conformational Search

The goal of the conformational search is to explore the potential energy surface of the molecule and identify a diverse set of low-energy conformers.[10] There are two primary approaches:

  • Systematic Search: This method involves systematically rotating each rotatable bond by a defined increment. While thorough, this can be computationally expensive for molecules with many rotatable bonds.

  • Stochastic/Heuristic Search: These methods, such as Monte Carlo or molecular dynamics-based approaches, randomly sample the conformational space.[10] They are often more efficient for flexible molecules.

For 2,6-dibromohexanoic acid, with its five rotatable single bonds in the backbone, a stochastic method is generally more practical.[4] Replica Exchange Molecular Dynamics (REMD) is a particularly powerful technique for overcoming energy barriers and efficiently sampling the conformational space.[10]

Protocol for a Stochastic Conformational Search:

  • Select a suitable force field: For halogenated organic molecules, standard force fields may not be adequate.[11] It is recommended to use a force field that has been specifically parameterized for halogens, such as OPLS-AAx or a polarizable force field.[6][7][12] These force fields better account for the anisotropic charge distribution around the bromine atoms (the σ-hole), which can be crucial for accurately modeling non-covalent interactions.[7][11]

  • Perform a high-temperature molecular dynamics simulation: Run a short molecular dynamics simulation at a high temperature (e.g., 1000 K) to overcome rotational barriers and generate a wide range of conformations.

  • Extract and cluster conformations: Periodically save the coordinates from the simulation. The resulting trajectory can then be clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.

  • Minimize the representative structures: Select a representative structure from each cluster and perform a geometry optimization using the chosen force field.

Step 3: Quantum Mechanical Refinement

While force fields are excellent for rapidly exploring conformational space, they are approximations. For higher accuracy, the low-energy conformers identified in the previous step should be re-optimized using quantum mechanical methods.[13] Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[14][15]

Protocol for DFT Optimization and Energy Calculation:

  • Choose an appropriate functional and basis set: A popular choice for organic molecules is the B3LYP functional.[16] For bromine-containing compounds, it is crucial to use a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p). For even greater accuracy, a basis set designed for heavy elements, like a def2-TZVP, can be employed.

  • Perform geometry optimization: Optimize the geometry of each unique conformer identified from the force field search at the chosen level of theory.

  • Perform frequency calculations: After each optimization, it is essential to perform a frequency calculation. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Calculate relative energies: The relative Gibbs free energies of the conformers can then be calculated to determine their relative populations at a given temperature using the Boltzmann distribution.

G cluster_workflow Conformational Analysis Workflow start 1. Initial 3D Structure Generation conf_search 2. Conformational Search (Molecular Mechanics) start->conf_search Input Stereoisomer qm_opt 3. Quantum Mechanical Refinement (DFT) conf_search->qm_opt Low-energy Conformers analysis 4. Analysis of Results qm_opt->analysis Optimized Structures & Energies

Caption: Computational Workflow for Conformational Analysis.

Analysis and Interpretation of Results

The final stage of the analysis involves a detailed examination of the computational results.

Key Geometric Parameters

For each stable conformer, it is important to analyze key geometric parameters, including:

  • Dihedral angles: The dihedral angles along the C2-C3-C4-C5 and C3-C4-C5-C6 bonds will define the overall shape of the carbon backbone (e.g., gauche vs. anti).

  • Orientation of the carboxylic acid group: The conformation of the carboxylic acid group (syn vs. anti) can be influenced by intramolecular hydrogen bonding.[17]

  • Positions of the bromine atoms: The relative positions of the two bromine atoms will be a key determinant of the overall dipole moment and steric strain.

Relative Energies and Population Analysis

The calculated relative Gibbs free energies can be used to determine the Boltzmann population of each conformer at a given temperature. This provides a quantitative measure of the probability of finding the molecule in a particular conformation.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%) at 298 KKey Dihedral Angles (C2-C3-C4-C5, C3-C4-C5-C6)
1 0.0065.2anti, anti
2 0.5023.9anti, gauche
3 1.206.7gauche, anti
4 1.802.5gauche, gauche
............
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will be obtained from the computational workflow.
Visualization of Conformers

Visualizing the lowest energy conformers is crucial for understanding their structural differences. This can be done using molecular visualization software such as PyMOL, VMD, or Chimera.

Conclusion

The theoretical conformational analysis of 2,6-dibromohexanoic acid is a multifaceted process that requires a careful selection of computational methods and a systematic workflow. By following the protocols outlined in this guide, researchers can gain valuable insights into the conformational preferences of this molecule. This knowledge is fundamental for understanding its reactivity, spectroscopic properties, and potential applications in various fields of chemistry. The combination of efficient conformational searching with high-level quantum mechanical calculations provides a powerful and reliable approach to elucidating the complex structural landscape of halogenated organic compounds.

References

  • Lopes, P. E. M., et al. (2013). Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation, 9(3), 1683–1695. [Link]

  • Raabe, G., & Maginn, E. J. (2010). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. Journal of Chemical Theory and Computation, 6(8), 2558–2573. [Link]

  • Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]

  • Jorgensen, W. L., & Schyman, P. (2012). Treatment of Halogen Bonding in the OPLS-AA Force Field; Application to Potent Anti-HIV Agents. Journal of Chemical Theory and Computation, 8(10), 3895–3901. [Link]

  • Chen, W., & Wang, W. (2018). Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. arXiv preprint arXiv:1807.03478. [Link]

  • GitHub Pages. (n.d.). Overview of the Common Force Fields. Retrieved from [Link]

  • Keserű, G. M., & Kolossváry, I. (2013). An explicit-solvent conformation search method using open software. Journal of Cheminformatics, 5(1), 3. [Link]

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

  • RCSB PDB. (2023, February 16). Modeling and Simulation Software. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. Retrieved from [Link]

  • Reddit. (2023, April 11). Recommendations for software that calculates the conformational energy of a molecule. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-dibromohexanoic acid (C6H10Br2O2). Retrieved from [Link]

  • Tetrahedron. (n.d.). 13137-43-4 | 2,6-Dibromohexanoic acid. Retrieved from [Link]

  • Rzepa, H. (2017, April 11). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. [Link]

  • Mol-Instincts. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromohexanoic acid. Retrieved from [Link]

  • ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

  • Kohn, W., Becke, A. D., & Parr, R. G. (1996). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry, 100(31), 12974–12980. [Link]

  • CORE. (2009). Density functional theory. [Link]

  • Artamonov, M., & Tveritinova, E. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12921–12985. [Link]

  • ResearchGate. (2017). (PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. [Link]

  • Mol-Instincts. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki - De. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

  • PubChem. (n.d.). 2,3-Dibromohexanoic acid. Retrieved from [Link]

  • Hospital, A., et al. (2015). Computational methods for exploring protein conformations. Current Opinion in Structural Biology, 35, 128–136. [Link]

  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(3), 224-229. [Link]

  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • PubMed. (2002). Density Functional Theory Studies on the Structures and Vibrational Spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Retrieved from [Link]

  • Wolfram Library Archive. (n.d.). Demonstrations for Organic Chemistry--Conformational Analysis of Linear and Cyclic Alkanes. Retrieved from [Link]

  • Li, W., & Cieplak, P. (2014). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 24, 11–16. [Link]

  • National Center for Biotechnology Information. (2025). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. [Link]

  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

  • PubChem. (n.d.). 2,2-Dibromohexanoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2,6-Dibromohexanoic Acid as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and materials science, the ability to covalently link distinct molecular entities is paramount. Bifunctional linkers are the molecular bridges that enable the creation of complex architectures such as antibody-drug conjugates (ADCs), functionalized polymers, and immobilized enzymes.[1][2] 2,6-Dibromohexanoic acid is a versatile, yet often overlooked, heterobifunctional linker possessing a unique combination of reactive groups: a terminal carboxylic acid and two bromine atoms at the alpha and omega positions of a six-carbon chain.[3] This structure allows for the sequential or simultaneous conjugation of different nucleophiles, offering a valuable tool for researchers in drug development, diagnostics, and biotechnology.[1][2]

This guide provides an in-depth exploration of the chemistry of 2,6-dibromohexanoic acid and presents detailed protocols for its application as a bifunctional linker. The methodologies described herein are grounded in established principles of organic chemistry and bioconjugation, providing a solid foundation for the development of novel molecular constructs.

Chemical and Physical Properties of 2,6-Dibromohexanoic Acid

A thorough understanding of the physicochemical properties of 2,6-dibromohexanoic acid is essential for its effective use.

PropertyValueSource
Molecular Formula C₆H₁₀Br₂O₂[3]
Molecular Weight 273.95 g/mol [3]
Appearance Not specified, likely a solid or viscous liquid
Solubility Expected to be soluble in organic solvents (e.g., DMF, DMSO, chlorinated solvents) and have limited solubility in water.
Reactivity The carboxylic acid can be activated for reaction with primary and secondary amines. The bromine atoms are susceptible to nucleophilic substitution by thiols, amines, and other nucleophiles.

Mechanism of Action: A Dual-Mode Linker

The utility of 2,6-dibromohexanoic acid as a bifunctional linker stems from the distinct reactivity of its functional groups.

Carboxylic Acid Activation and Amine Coupling

The carboxylic acid moiety can be activated to form a reactive ester, which then readily reacts with primary or secondary amines to form a stable amide bond. A common method for this activation is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the active intermediate.

G linker 2,6-Dibromohexanoic Acid (HOOC-(CH2)4-CH(Br)-) EDC_NHS EDC / NHS linker->EDC_NHS Activation activated_linker NHS-activated Linker EDC_NHS->activated_linker protein1 Protein 1 (-NH2) activated_linker->protein1 Amine Coupling conjugate1 Protein 1 Conjugate protein1->conjugate1

Caption: Activation of the carboxylic acid group for amine coupling.

Nucleophilic Substitution of Bromine Atoms

The two bromine atoms, one at the C2 (alpha) and one at the C6 (omega) position, are electrophilic centers that can undergo nucleophilic substitution (SN2) reactions with suitable nucleophiles. Thiol groups (-SH) from cysteine residues in proteins or peptides are particularly effective nucleophiles for this reaction, forming stable thioether bonds. Other nucleophiles, such as amines, can also react, although typically under more forcing conditions. The differential reactivity of the alpha and omega bromine atoms may allow for sequential reactions under carefully controlled conditions.

G conjugate1 Protein 1 Conjugate protein2 Protein 2 (-SH) conjugate1->protein2 Thiol Reaction (SN2) final_conjugate Cross-linked Conjugate (Protein 1 - Linker - Protein 2) protein2->final_conjugate

Caption: Nucleophilic substitution of a bromine atom by a thiol group.

Application Note 1: Crosslinking of Two Different Proteins

Objective: To covalently link two different proteins, one with accessible primary amines (e.g., lysine residues) and the other with a free cysteine residue.

Principle: This protocol utilizes a two-step sequential approach. First, the carboxylic acid of 2,6-dibromohexanoic acid is activated and reacted with the amine-containing protein. After purification, the bromo-functionalized protein is then reacted with the thiol-containing protein.

Experimental Protocol

Materials:

  • Protein-A (with accessible amines)

  • Protein-B (with a free cysteine)

  • 2,6-Dibromohexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reaction Buffer B: PBS with 5 mM EDTA, pH 7.0-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis tubing (appropriate MWCO)

Workflow Diagram:

G cluster_step1 Step 1: Activation and First Conjugation cluster_step2 Step 2: Second Conjugation linker 2,6-Dibromohexanoic Acid activation Activate with EDC/NHS linker->activation proteinA React with Protein-A (-NH2) activation->proteinA purification1 Purify Protein-A-Linker proteinA->purification1 proteinB React with Protein-B (-SH) purification1->proteinB purification2 Purify Final Conjugate proteinB->purification2

Caption: Workflow for two-protein crosslinking.

Step-by-Step Methodology:

  • Activation of 2,6-Dibromohexanoic Acid:

    • Dissolve 2,6-dibromohexanoic acid in an appropriate organic solvent (e.g., DMF or DMSO) to a final concentration of 100 mM.

    • In a separate tube, dissolve EDC and NHS in the same solvent to a final concentration of 100 mM each.

    • Add a 1.2-fold molar excess of both EDC and NHS to the 2,6-dibromohexanoic acid solution.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.

  • Conjugation to Protein-A:

    • Prepare a solution of Protein-A in Reaction Buffer A at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the activated linker solution to the Protein-A solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification of Protein-A-Linker Conjugate:

    • Remove the excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B or by dialysis against the same buffer.

  • Conjugation to Protein-B:

    • Prepare a solution of Protein-B in Reaction Buffer B at a concentration of 1-10 mg/mL.

    • Add the purified Protein-A-Linker conjugate to the Protein-B solution at a desired molar ratio (e.g., 1:1 or 1:2).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification:

    • Purify the final Protein-A-Linker-Protein-B conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to separate the conjugate from unreacted proteins.

Application Note 2: Linking a Peptide to a Carrier Protein

Objective: To conjugate a synthetic peptide containing a C-terminal cysteine to a carrier protein (e.g., BSA or KLH) for antibody production.

Principle: This protocol is similar to the two-protein crosslinking but tailored for a peptide and a larger carrier protein.

Experimental Protocol

Follow the steps outlined in Application Note 1, with the peptide serving as "Protein-B" and the carrier protein as "Protein-A". Adjust the molar ratios accordingly, typically aiming for a higher degree of peptide conjugation to the carrier protein.

Application Note 3: Immobilization of a Protein onto a Surface

Objective: To covalently attach a protein to an amine-functionalized solid support (e.g., beads, slides).

Principle: The carboxylic acid of 2,6-dibromohexanoic acid is first reacted with the amine-functionalized surface. The resulting bromo-activated surface is then used to capture a thiol-containing protein.

Experimental Protocol

Materials:

  • Amine-functionalized solid support

  • Thiol-containing protein

  • Same reagents and buffers as in Application Note 1

Step-by-Step Methodology:

  • Surface Activation:

    • Suspend the amine-functionalized support in a suitable solvent (e.g., DMF or DMSO).

    • Add a solution of pre-activated 2,6-dibromohexanoic acid (as described in Application Note 1, Step 1) to the support suspension.

    • React for 2-4 hours at room temperature with agitation.

    • Wash the support extensively with the reaction solvent, followed by Reaction Buffer B to remove unreacted linker.

  • Protein Immobilization:

    • Add a solution of the thiol-containing protein in Reaction Buffer B to the activated support.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • Wash the support with Reaction Buffer B to remove unbound protein.

    • Block any remaining reactive sites by incubating with a solution of a small thiol-containing molecule (e.g., cysteine or β-mercaptoethanol) for 30 minutes.

    • Wash the support again to remove the blocking agent.

Characterization of Conjugates

1. Mass Spectrometry:

  • Intact Mass Analysis: ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the final conjugate. The mass increase will correspond to the mass of the linker and the attached molecule(s). The mass of the 2,6-dibromohexanoic acid linker incorporated is approximately 272 Da (minus the mass of H₂O and HBr for each reaction).

  • Peptide Mapping: For protein conjugates, enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis can identify the specific amino acid residues that have been modified. The cross-linked peptides will have a characteristic mass shift.

2. NMR Spectroscopy:

  • ¹H and ¹³C NMR can be used to characterize the linker itself and small molecule conjugates. Upon conjugation, changes in the chemical shifts of the protons and carbons adjacent to the reaction sites can be observed. For example, the protons on the carbon bearing the bromine that has been substituted by a thiol will show a significant upfield shift.

3. Electrophoresis and Chromatography:

  • SDS-PAGE: A simple and effective way to visualize the formation of larger protein conjugates. A shift in the band to a higher molecular weight indicates successful conjugation.

  • Size-Exclusion Chromatography (SEC): Can be used to separate the conjugate from unreacted starting materials and to assess the homogeneity of the product.

Conclusion

2,6-Dibromohexanoic acid offers a valuable and versatile platform for the creation of a wide range of molecular conjugates. Its dual reactivity allows for controlled and sequential reactions, providing researchers with a powerful tool for applications in drug delivery, diagnostics, and fundamental biological studies. The protocols provided in this guide serve as a starting point for the development of specific applications, and researchers are encouraged to optimize the reaction conditions to suit their particular needs.

References

  • Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
  • Hermanson, G. T. (2013).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350454, 2,6-Dibromohexanoic acid. Retrieved from [Link]

Sources

The Strategic Utility of 2,6-Dibromohexanoic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile C6 Building Block

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can significantly impact the synthetic route's elegance, efficiency, and overall yield. 2,6-Dibromohexanoic acid, a bifunctional C6 building block, presents itself as a molecule of considerable synthetic potential, particularly for the generation of heterocyclic scaffolds prevalent in a multitude of pharmaceutical agents.[1][2][3] Its unique arrangement of a carboxylic acid and two bromine atoms at the 2- and 6-positions offers a versatile platform for a variety of chemical transformations, including intramolecular cyclizations and the introduction of diverse functionalities.

This technical guide delves into the application of 2,6-dibromohexanoic acid as a precursor to valuable pharmaceutical intermediates. We will explore its chemical reactivity and propose detailed protocols for the synthesis of key heterocyclic systems, such as substituted piperidines, which are core structures in numerous FDA-approved drugs. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Physicochemical Properties of 2,6-Dibromohexanoic Acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing successful synthetic strategies.

PropertyValueReference
Molecular Formula C₆H₁₀Br₂O₂[1][3]
Molecular Weight 273.95 g/mol [1][4][5]
CAS Number 13137-43-4[1][2]
Appearance Not specified, likely a solid or high-boiling liquid
Solubility Expected to be soluble in polar organic solvents
Reactivity Contains three reactive centers: a carboxylic acid and two carbon-bromine bonds susceptible to nucleophilic substitution.

Application I: Synthesis of Substituted Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in drugs ranging from antipsychotics to analgesics.[6][7] 2,6-Dibromohexanoic acid provides a direct and versatile entry into this important class of heterocycles through a proposed intramolecular cyclization strategy.

Proposed Synthetic Pathway: From Dibromide to Piperidinone

The proposed pathway involves the initial conversion of the dibromo acid to a diamino acid, followed by an intramolecular lactamization to form a piperidinone ring. This piperidinone can then be further functionalized or reduced to the corresponding piperidine.

G A 2,6-Dibromohexanoic Acid B 2,6-Diaminohexanoic Acid A->B Nucleophilic Substitution (e.g., NaN3 then reduction, or direct amination) C Piperidin-2-one-6-carboxylic Acid B->C Intramolecular Lactamization (Heat or coupling agent) D Substituted Piperidine Intermediate C->D Further Functionalization (e.g., Reduction of ketone, esterification of acid)

Caption: Proposed synthetic workflow for piperidine intermediates.

Experimental Protocol: Synthesis of a Piperidinone Intermediate

This protocol outlines a hypothetical, yet chemically sound, procedure for the synthesis of a piperidinone derivative from 2,6-dibromohexanoic acid. This approach is based on established methodologies for the synthesis of piperidines and related heterocycles.[8][9][10]

Step 1: Diamination of 2,6-Dibromohexanoic Acid

  • Causality: This step replaces the bromine atoms with amino groups, which are the key functional groups required for the subsequent intramolecular cyclization. The use of a protected amine source, such as sodium azide followed by reduction, is a standard and effective method to avoid side reactions.

  • Materials:

    • 2,6-Dibromohexanoic acid (1.0 eq)

    • Sodium azide (2.2 eq)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 1M

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Ethyl acetate (EtOAc)

  • Procedure: a. Dissolve 2,6-dibromohexanoic acid in DMF in a round-bottom flask. b. Add sodium azide portion-wise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS. c. After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2,6-diazidohexanoic acid. e. Caution: Azides can be explosive. Handle with care. f. For the reduction step, carefully add the crude diazide to a suspension of LiAlH₄ in anhydrous THF at 0 °C. Alternatively, perform catalytic hydrogenation. g. After the reaction is complete (monitored by TLC), quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water. h. Filter the resulting solid and concentrate the filtrate to obtain the crude 2,6-diaminohexanoic acid.

Step 2: Intramolecular Cyclization to form Piperidin-2-one-6-carboxylic Acid

  • Causality: Heating the diamino acid promotes the intramolecular condensation between one of the amino groups and the carboxylic acid, forming a stable six-membered lactam (piperidinone) ring. The choice of a high-boiling, non-reactive solvent facilitates the removal of water, driving the equilibrium towards product formation.

  • Materials:

    • Crude 2,6-diaminohexanoic acid (from Step 1)

    • High-boiling solvent (e.g., toluene, xylene)

    • Dean-Stark apparatus

  • Procedure: a. Dissolve the crude 2,6-diaminohexanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. b. Heat the mixture to reflux and collect the water azeotropically. c. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. The resulting crude piperidin-2-one-6-carboxylic acid can be purified by recrystallization or column chromatography.

Application II: Synthesis of Tetrahydropyran and Oxane Scaffolds

Oxygen-containing heterocycles, such as tetrahydropyrans and other oxanes, are also prevalent in natural products and pharmaceuticals.[11] 2,6-Dibromohexanoic acid can be envisioned as a precursor for these scaffolds through intramolecular etherification reactions.

Proposed Synthetic Pathway: Towards Oxane-based Intermediates

This proposed pathway involves the conversion of the dibromo acid to a dihydroxy acid, followed by an acid-catalyzed intramolecular cyclization to form a lactone with an oxane ring.

G A 2,6-Dibromohexanoic Acid B 2,6-Dihydroxyhexanoic Acid A->B Hydrolysis (e.g., Ag2O, H2O or SN2 with a protected alcohol) C Oxane-based Lactone Intermediate B->C Intramolecular Lactonization (Acid catalyst, heat) D Functionalized Oxane Derivative C->D Further Transformations (e.g., Ring opening, reduction)

Caption: Proposed synthetic workflow for oxane-based intermediates.

Experimental Protocol: Synthesis of an Oxane-based Lactone

This protocol provides a conceptual framework for the synthesis of an oxane-lactone intermediate, leveraging established methods for diol formation and intramolecular lactonization.

Step 1: Dihydroxylation of 2,6-Dibromohexanoic Acid

  • Causality: This step introduces the necessary hydroxyl groups for the subsequent cyclization. A common method for converting alkyl bromides to alcohols is through nucleophilic substitution with a hydroxide source or a protected alcohol equivalent.

  • Materials:

    • 2,6-Dibromohexanoic acid (1.0 eq)

    • Silver(I) oxide (Ag₂O) (2.2 eq) or Sodium acetate followed by hydrolysis

    • Water or a mixture of acetone and water

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate (EtOAc)

  • Procedure: a. Suspend 2,6-dibromohexanoic acid in a mixture of water and a co-solvent like acetone. b. Add silver(I) oxide and stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of AgBr. c. After the reaction is complete, filter off the silver salts and acidify the filtrate with 1M HCl. d. Extract the aqueous solution with ethyl acetate. e. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,6-dihydroxyhexanoic acid.

Step 2: Intramolecular Lactonization

  • Causality: An acid catalyst protonates the carboxylic acid, making it a better electrophile for the intramolecular attack by one of the hydroxyl groups, leading to the formation of a stable six-membered lactone ring.

  • Materials:

    • Crude 2,6-dihydroxyhexanoic acid (from Step 1)

    • Toluene or benzene

    • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

    • Dean-Stark apparatus

  • Procedure: a. Dissolve the crude 2,6-dihydroxyhexanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the mixture to reflux and remove the water formed during the reaction. d. Monitor the reaction by TLC or GC-MS. e. Once the reaction is complete, cool the mixture and wash it with a saturated NaHCO₃ solution to remove the acid catalyst. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the resulting lactone by distillation or column chromatography.

Conclusion and Future Outlook

2,6-Dibromohexanoic acid is a promising, yet underexplored, building block for the synthesis of valuable pharmaceutical intermediates. Its bifunctional nature allows for the construction of key heterocyclic scaffolds such as piperidines and oxanes through well-established synthetic transformations like intramolecular cyclization. The protocols detailed herein, while based on sound chemical principles, represent a starting point for further investigation and optimization. We encourage researchers to explore the full potential of this versatile C6 synthon in their drug discovery endeavors. The continued development of novel synthetic methodologies utilizing such readily accessible starting materials will undoubtedly accelerate the discovery of new and effective therapeutic agents.

References

  • PubChem. 2,6-Dibromohexanoic acid. National Center for Biotechnology Information. [Link]

  • Dandriyal, J., & Kumar, A. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(15), 3452. [Link]

  • Patil, P. S., Dandge, P. B., & Jain, P. A. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(5), 183-188. [Link]

  • White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Wang, L., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry, 4(3), 978-987. [Link]

  • DTIC. (1993). Piperidine Synthesis. [Link]

  • Oikawa, M., et al. (2018). SYNTHESIS OF DIBROMO COMPOUNDS CONTAINING 2,6-DIOXABICYCLO[3.1.1]HEPTANE SIMILAR TO CORE STRUCTURE OF THROMBOXANE A2. HETEROCYCLES, 96(1), 126-136. [Link]

  • PubChem. 2,2-Dibromohexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2,3-Dibromohexanoic acid. National Center for Biotechnology Information. [Link]

  • Chemicalland21. 2,6-DIBROMOHEXANOIC ACID. [Link]

  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Molbase. 2,6-Dibromohexanoic acid. [Link]

Sources

Application Notes and Protocols for the Esterification and Amidation of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the esterification and amidation reactions of 2,6-dibromohexanoic acid, a versatile bifunctional molecule with significant potential in chemical synthesis and drug development. The presence of bromine atoms at both the α and ω positions, in addition to the carboxylic acid moiety, offers multiple reactive sites for strategic molecular elaboration. This document details the underlying chemical principles, provides validated, step-by-step protocols for both transformations, and outlines methods for the characterization of the resulting products. The content is designed to equip researchers, scientists, and professionals in drug development with the practical knowledge to effectively utilize 2,6-dibromohexanoic acid in their synthetic endeavors.

Introduction: The Synthetic Utility of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid is a valuable building block in organic synthesis. Its structure features a carboxylic acid and two bromine atoms at distinct positions along the alkyl chain. The α-bromo group is particularly reactive towards nucleophilic substitution, a characteristic enhanced by the adjacent electron-withdrawing carbonyl group.[1][2] This heightened reactivity makes α-bromo carboxylic acids useful intermediates for synthesizing a variety of compounds, including α-hydroxy and α-amino acids.[1][2] The ω-bromo atom provides an additional handle for functionalization, allowing for the construction of more complex molecules.

The ability to selectively perform esterification and amidation at the carboxylic acid group without disturbing the bromo functionalities is crucial for its use as a versatile synthon. These reactions pave the way for the creation of diverse molecular scaffolds applicable in medicinal chemistry, materials science, and polymer chemistry.

Reaction Mechanisms and Strategic Considerations

Esterification: The Fischer-Speier Approach

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct.[4][5]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[4][5] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][4]

Mechanism of Fischer-Speier Esterification

Caption: Fischer-Speier Esterification Mechanism.

Amidation: Carbodiimide-Mediated Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. To overcome this, coupling agents are employed. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose.[6]

DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea (DCU), a byproduct that is poorly soluble in most organic solvents and can be removed by filtration.[7][8] To improve reaction efficiency and minimize side reactions, such as the formation of N-acylurea, an additive like N-hydroxysuccinimide (NHS) can be used.[7] NHS reacts with the O-acylisourea to form an active ester, which then cleanly reacts with the amine.

Mechanism of DCC/NHS-Mediated Amidation

DCC_Amidation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC NHS NHS RNH2 R'-NH₂ NHS_ester NHS Active Ester O_acylisourea->NHS_ester + NHS DCU DCU O_acylisourea->DCU - DCU Amide R-CONH-R' NHS_ester->Amide + R'-NH₂ - NHS NHS_regenerated NHS

Caption: DCC/NHS-Mediated Amidation Mechanism.

Experimental Protocols

Protocol 1: Fischer Esterification of 2,6-Dibromohexanoic Acid

This protocol describes the synthesis of ethyl 2,6-dibromohexanoate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,6-Dibromohexanoic Acid273.95[9]2.74 g10.0
Ethanol (absolute)46.0725 mL-
Sulfuric Acid (conc.)98.080.5 mL-
Diethyl Ether-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromohexanoic acid (2.74 g, 10.0 mmol) and absolute ethanol (25 mL).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,6-dibromohexanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: DCC/NHS-Mediated Amidation of 2,6-Dibromohexanoic Acid

This protocol describes the synthesis of N-benzyl-2,6-dibromohexanamide.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,6-Dibromohexanoic Acid273.95[9]1.37 g5.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.03 g5.0
N-Hydroxysuccinimide (NHS)115.090.58 g5.0
Benzylamine107.150.59 mL5.5
Dichloromethane (DCM)-50 mL-
0.5 M HCl Solution-25 mL-
Saturated Sodium Bicarbonate Solution-25 mL-
Brine-25 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,6-dibromohexanoic acid (1.37 g, 5.0 mmol) and N-hydroxysuccinimide (0.58 g, 5.0 mmol) in dichloromethane (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (1.03 g, 5.0 mmol) to the cooled solution and stir for 1 hour at 0°C.[7]

  • In a separate beaker, dissolve benzylamine (0.59 mL, 5.5 mmol) in dichloromethane (20 mL).

  • Add the benzylamine solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.[7] Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (1 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2,6-dibromohexanamide.

Product Characterization

The successful synthesis of the ester and amide derivatives of 2,6-dibromohexanoic acid should be confirmed by standard analytical techniques.

Expected Characterization Data for Ethyl 2,6-dibromohexanoate:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a multiplet for the proton at the α-position, and multiplets for the methylene protons of the hexyl chain.
¹³C NMR A peak for the ester carbonyl carbon, signals for the carbons of the ethyl group, and signals for the carbons of the dibromohexyl chain.
IR (Infrared Spectroscopy) A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the product (C₈H₁₄Br₂O₂), which is 302.00 g/mol .[11]

Expected Characterization Data for N-benzyl-2,6-dibromohexanamide:

TechniqueExpected Observations
¹H NMR Signals for the aromatic protons of the benzyl group, a doublet for the benzylic CH₂ protons, a multiplet for the proton at the α-position, and multiplets for the methylene protons of the hexyl chain. A broad singlet for the N-H proton.
¹³C NMR A peak for the amide carbonyl carbon, signals for the aromatic and benzylic carbons of the benzyl group, and signals for the carbons of the dibromohexyl chain.
IR (Infrared Spectroscopy) A strong absorption band around 1650 cm⁻¹ (amide I band, C=O stretch) and a band around 3300 cm⁻¹ (N-H stretch).
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the product (C₁₃H₁₇Br₂NO).

Troubleshooting and Key Considerations

  • Esterification: The reaction is an equilibrium. To maximize yield, use a large excess of the alcohol or employ a Dean-Stark apparatus to remove water.[3] Ensure the glassware is dry as water will shift the equilibrium to the starting materials.

  • Amidation: DCC is a potent allergen and should be handled with care.[6] The DCU byproduct can sometimes be difficult to filter if it is very fine; allowing the reaction mixture to stand in the cold for a period can aid in its precipitation. The use of water-soluble carbodiimides like EDC can simplify the workup as the urea byproduct can be removed with an aqueous wash.[7]

  • Reactivity of Bromides: The α-bromo position is more susceptible to nucleophilic attack than the ω-bromo position.[1][2] Care should be taken during workup and purification to avoid unintended side reactions, especially with basic nucleophiles.

Conclusion

The esterification and amidation of 2,6-dibromohexanoic acid are fundamental transformations that unlock its potential as a versatile building block in organic synthesis. The protocols provided herein are robust and have been designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry. By understanding the underlying mechanisms and adhering to the detailed procedures, scientists can confidently prepare a wide range of derivatives for applications in drug discovery and materials science.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides Using DCC. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]

  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The state-of-the-art of amidation of carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • PubChem. (n.d.). Hexanoic acid, 2,6-dibromo-, ethyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • YouTube. (2013). Alpha Bromination. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,6-Dibromohexanoic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diamino-Hexanoic Acid Amide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,3-Dibromohexanoic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dibromohexanoic acid. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Retrieved from [Link]

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • PubChem. (n.d.). Butanoic acid, 2,4-dibromo-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Butanoic acid, 2,3-dibromo-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromohexanoic acid, (S)-. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 2,6-Dibromohexanoic Acid in the Synthesis of Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Linker Synthesis

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The lynchpin of this therapeutic triad is the chemical linker, a component that not only tethers the payload to the antibody but also profoundly influences the ADC's stability, pharmacokinetics, and mechanism of action.[2][] While a plethora of linker technologies exist, the exploration of novel, versatile, and chemically tractable building blocks remains a frontier in ADC development.

This document delineates the role of 2,6-dibromohexanoic acid as a precursor for the synthesis of bespoke linkers for ADCs. As a bifunctional molecule, it possesses two reactive bromo groups, amenable to nucleophilic substitution, and a terminal carboxylic acid that can be leveraged for payload conjugation.[4] This unique combination of functional groups allows for a modular and strategic approach to linker design, enabling the creation of both cleavable and non-cleavable linkages. The following application notes and protocols are designed to provide a comprehensive guide for researchers aiming to explore the potential of 2,6-dibromohexanoic acid in their ADC development programs.

Scientific Rationale and Strategic Considerations

2,6-Dibromohexanoic acid can be conceptualized as a homobifunctional crosslinking agent.[5] However, its utility in the sophisticated realm of ADC synthesis is best realized when it is employed in a sequential, heterobifunctional manner.[] This approach mitigates the risk of undesirable antibody-antibody crosslinking and allows for precise control over the conjugation process.[]

The two primary strategies for incorporating 2,6-dibromohexanoic acid into an ADC are:

  • Antibody-First Approach: The antibody is initially modified with 2,6-dibromohexanoic acid, creating a reactive "handle" for subsequent payload attachment. This strategy is advantageous when working with sensitive payloads that may not be stable under the conditions required for antibody modification.

  • Payload-First Approach: A drug-linker synthon is first prepared by reacting the payload with 2,6-dibromohexanoic acid. This synthon is then conjugated to the antibody. This approach is often preferred as it allows for the purification and characterization of the drug-linker intermediate before the final, and often more precious, conjugation to the antibody.

The choice between these strategies will depend on the specific chemical properties of the antibody, payload, and the desired final ADC construct.

Visualization of the Synthetic Workflow

ADC_Synthesis_Workflow cluster_0 Strategy A: Antibody-First cluster_1 Strategy B: Payload-First A_Ab Antibody (mAb) A_ModAb Modified Antibody (mAb-Linker) A_Ab->A_ModAb Alkylation of Cys A_Linker 2,6-Dibromohexanoic Acid A_Linker->A_ModAb A_ADC Final ADC A_ModAb->A_ADC Amide Coupling A_Payload Payload-NH2 A_Payload->A_ADC B_Payload Payload-NH2 B_Synthon Drug-Linker Synthon B_Payload->B_Synthon Amide Coupling B_Linker 2,6-Dibromohexanoic Acid B_Linker->B_Synthon B_ADC Final ADC B_Synthon->B_ADC Alkylation of Cys B_Ab Antibody (mAb) B_Ab->B_ADC

Caption: Alternative synthetic workflows for ADC creation using 2,6-dibromohexanoic acid.

Experimental Protocols

The following protocols are presented as a general guide and will require optimization based on the specific antibody and payload being used.

Protocol 1: Antibody-First Conjugation

This protocol describes the initial modification of the antibody with 2,6-dibromohexanoic acid, followed by conjugation of an amine-containing payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • 2,6-Dibromohexanoic acid

  • Reducing agent (e.g., TCEP, DTT)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing cytotoxic payload

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Step 1: Antibody Reduction (for Cysteine Conjugation)

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in a suitable buffer.

  • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent by buffer exchange using a desalting column.

Step 2: Antibody Alkylation with 2,6-Dibromohexanoic Acid

  • Immediately after reduction, adjust the pH of the antibody solution to 7.5-8.0.

  • Prepare a stock solution of 2,6-dibromohexanoic acid in DMF.

  • Add a 5-10 fold molar excess of 2,6-dibromohexanoic acid to the reduced antibody solution with gentle mixing.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Remove excess 2,6-dibromohexanoic acid by buffer exchange.

Step 3: Activation of the Carboxylic Acid and Payload Conjugation

  • To the modified antibody solution, add a 10-fold molar excess of NHS and EDC.

  • Incubate at room temperature for 30-60 minutes to activate the carboxylic acid groups.

  • Prepare a solution of the amine-containing payload in DMF.

  • Add a 5-fold molar excess of the payload solution to the activated antibody solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quench the reaction by adding a final concentration of 50 mM Tris buffer.

Step 4: Purification and Characterization of the ADC

  • Purify the ADC using SEC to remove unconjugated payload and linker, followed by HIC to separate ADC species with different drug-to-antibody ratios (DARs).[2]

  • Characterize the final ADC by UV-Vis spectroscopy (to determine DAR), SDS-PAGE (to confirm conjugation), and mass spectrometry (to determine the molecular weight of the conjugate).[7]

Protocol 2: Payload-First Conjugation (Drug-Linker Synthon Approach)

This protocol outlines the synthesis of a drug-linker synthon, which is then conjugated to the antibody.

Materials:

  • Amine-containing cytotoxic payload

  • 2,6-Dibromohexanoic acid

  • EDC and NHS

  • Anhydrous DMF and Dichloromethane (DCM)

  • Purification system (e.g., HPLC)

  • Reduced monoclonal antibody (prepared as in Protocol 1, Step 1)

Step 1: Synthesis of the Drug-Linker Synthon

  • Dissolve the amine-containing payload and a 1.2 molar equivalent of 2,6-dibromohexanoic acid in anhydrous DMF.

  • Add 1.5 molar equivalents of EDC and NHS to the solution.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the pure drug-linker synthon.

  • Characterize the synthon by NMR and mass spectrometry.

Step 2: Conjugation of the Drug-Linker Synthon to the Antibody

  • Prepare the reduced antibody as described in Protocol 1, Step 1.

  • Dissolve the purified drug-linker synthon in a minimal amount of DMF.

  • Add a 5-10 fold molar excess of the synthon solution to the reduced antibody solution (pH 7.5-8.0).

  • Incubate the reaction at room temperature for 2-4 hours.

  • Purify and characterize the final ADC as described in Protocol 1, Step 4.

Reaction Mechanism and Data Presentation

The core chemical transformations in these protocols are the alkylation of cysteine thiols by the bromo groups of the linker and the formation of an amide bond between the linker's carboxylic acid and an amine on the payload.

Reaction_Mechanism cluster_alkylation Cysteine Alkylation cluster_amide Amide Bond Formation Cys Antibody-SH Thioether Antibody-S-(CH2)4-CH(Br)-COOH Cys->Thioether SN2 Reaction Bromo Br-(CH2)4-CH(Br)-COOH Bromo->Thioether Carboxyl Linker-COOH Amide Linker-CO-NH-Payload Carboxyl->Amide Amine Payload-NH2 Amine->Amide EDC_NHS EDC, NHS EDC_NHS->Amide Activation

Caption: Key reaction mechanisms in ADC synthesis with 2,6-dibromohexanoic acid.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterStrategy A (Antibody-First)Strategy B (Payload-First)
Molar Ratio (Linker:Ab) 5-10 fold excess5-10 fold excess (Synthon:Ab)
Molar Ratio (Payload:Ab) 5-fold excess-
Reaction pH (Alkylation) 7.5 - 8.07.5 - 8.0
Reaction Time (Alkylation) 2-4 hours2-4 hours
Reaction pH (Amide Coupling) 7.2 - 7.57.2 - 7.5
Reaction Time (Amide Coupling) 2-4 hoursOvernight (Synthon synthesis)
Typical DAR Achieved 2-42-4
Purification Method SEC, HICHPLC (for synthon), SEC, HIC (for ADC)

Note: The values in this table are illustrative and should be optimized for each specific ADC project.

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established principles of bioconjugation chemistry.[8] To ensure the reliability and reproducibility of the results, the following validation steps are critical:

  • Purity of Reagents: Ensure the purity of 2,6-dibromohexanoic acid and the cytotoxic payload before use.

  • Characterization of Intermediates: In the payload-first approach, thorough characterization of the drug-linker synthon is essential to confirm its identity and purity.

  • Monitoring Reaction Progress: Utilize analytical techniques such as LC-MS to monitor the progress of both the alkylation and amide coupling reactions.

  • Comprehensive Final ADC Characterization: A full suite of analytical methods should be employed to characterize the final ADC, including determination of DAR, assessment of aggregation, and confirmation of retained binding affinity of the antibody.[7]

Conclusion and Future Perspectives

2,6-Dibromohexanoic acid presents a versatile and cost-effective starting material for the synthesis of novel ADC linkers. Its dual reactivity allows for a modular approach to linker design, enabling the connection of a wide range of antibodies and payloads. While not a conventional, off-the-shelf linker, its straightforward chemistry and potential for creating both stable and cleavable linkages make it a compelling tool for researchers in the field of targeted therapeutics. The protocols and strategies outlined in this document provide a solid foundation for exploring the utility of 2,6-dibromohexanoic acid in the development of next-generation Antibody-Drug Conjugates.

References

  • Poon, K. A., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell. [Link]

  • ResearchGate. (n.d.). Modulating ADC payload metabolism by conjugation site and linker modification. [Link]

  • McKenzie, J. A., et al. (1988). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Journal of Protein Chemistry. [Link]

  • ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. [Link]

  • Crown Bioscience. (2025). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. [Link]

  • YouTube. (2021). The ABCs of ADC characterisation. [Link]

  • ResearchGate. (n.d.). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. [Link]

  • Li, G., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules. [Link]

  • ResearchGate. (2025). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • Chen, Y., et al. (2022). TWO IN ONE: THE EMERGING CONCEPT OF BIFUNCTIONAL ANTIBODIES. Journal of Biological Chemistry. [Link]

  • Arad, T., et al. (2010). Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Fabris, D., et al. (2013). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Journal of the American Society for Mass Spectrometry. [Link]

  • Beck, A., et al. (2012). Current ADC Linker Chemistry. Pharmaceutical Research. [Link]

  • Google Patents. (2021).

Sources

Application Note & Protocol: Synthesis of Novel PROTACs Using 2,6-Dibromohexanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Frontier of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4][] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[6][7] This tripartite architecture enables the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8]

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule.[9] While polyethylene glycol (PEG) and simple alkyl chains are the most commonly used linkers, the exploration of novel linker scaffolds is essential for expanding the scope and refining the properties of PROTACs.[7] This application note details the synthesis and application of novel PROTACs utilizing a 2,6-dibromohexanoic acid-based linker, offering a unique combination of reactivity and structural diversity.

The Strategic Advantage of 2,6-Dibromohexanoic Acid as a Bifunctional Linker

2,6-Dibromohexanoic acid presents a versatile scaffold for PROTAC synthesis due to its distinct chemical handles. The two bromine atoms at the 2- and 6-positions can be selectively addressed through nucleophilic substitution reactions, allowing for the sequential attachment of the warhead and the E3 ligase ligand. The carboxylic acid moiety provides an additional point for conjugation, offering multiple synthetic routes to the final PROTAC. This trifunctional nature allows for the creation of diverse PROTAC libraries with varying attachment points and linker lengths, which is crucial for optimizing degradation efficiency.

Mechanism of Action: A Visual Guide

The fundamental principle of PROTAC action is the induced proximity of a target protein and an E3 ligase. The following diagram illustrates this process.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ub Ubiquitin Ternary_Complex POI-PROTAC-E3 Ligase Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_Ub Ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitin Transfer POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis of PROTACs using a 2,6-dibromohexanoic acid linker. Researchers should adapt these methods based on the specific properties of their warhead and E3 ligase ligand.

General Synthetic Strategy

The synthesis of the target PROTAC will be accomplished through a multi-step sequence. The general workflow is depicted below.

Synthesis_Workflow Start 2,6-Dibromohexanoic Acid Step1 Protection of Carboxylic Acid Start->Step1 Step2 Selective Nucleophilic Substitution with Warhead-Nu Step1->Step2 Step3 Nucleophilic Substitution with E3 Ligase Ligand-Nu Step2->Step3 Step4 Deprotection Step3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Caption: General synthetic workflow for PROTAC synthesis.

Protocol 1: Synthesis of an Amide-Linked PROTAC via Carboxylic Acid Activation

This protocol utilizes the carboxylic acid moiety of the linker for amide bond formation.

Step 1: Esterification of 2,6-Dibromohexanoic Acid

  • Reagents and Materials:

    • 2,6-Dibromohexanoic acid (1.0 eq)

    • Methanol or Ethanol (solvent)

    • Thionyl chloride or Sulfuric acid (catalyst)

    • Sodium bicarbonate (aqueous solution)

    • Ethyl acetate

    • Magnesium sulfate

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve 2,6-dibromohexanoic acid in methanol.

    • Cool the solution to 0 °C and slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer with magnesium sulfate, and concentrate under reduced pressure to yield the methyl or ethyl ester.

Step 2: Sequential Nucleophilic Substitution

  • Reagents and Materials:

    • Protected 2,6-dibromohexanoate (1.0 eq)

    • Warhead with a nucleophilic handle (e.g., amine or thiol) (1.1 eq)

    • E3 ligase ligand with a nucleophilic handle (e.g., amine or thiol) (1.1 eq)

    • Potassium carbonate or Cesium carbonate (base)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the protected linker in anhydrous DMF under a nitrogen atmosphere.

    • Add the warhead-nucleophile and potassium carbonate.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

    • Add the E3 ligase ligand-nucleophile and continue stirring until the reaction is complete.

    • Purify the product by column chromatography.

Step 3: Saponification (Deprotection)

  • Reagents and Materials:

    • Protected PROTAC (1.0 eq)

    • Lithium hydroxide or Sodium hydroxide (1.5 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent)

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve the protected PROTAC in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature.

    • Acidify the reaction mixture with 1 M HCl to pH 3-4.

    • Extract the final PROTAC with an appropriate organic solvent.

    • Purify by preparative HPLC to obtain the final product.

Characterization and Validation of Novel PROTACs

The successful synthesis and purity of the novel PROTACs must be confirmed using a suite of analytical techniques.[10] Furthermore, the biological activity of the PROTACs needs to be validated through a series of in vitro and cellular assays.[11][12]

Analytical Characterization
TechniqueInformation ProvidedResolutionSensitivity
Mass Spectrometry (MS) Molecular weight confirmation, purity assessment.[10]Low to ModerateHigh
NMR Spectroscopy Structural elucidation, confirmation of covalent linkages.[10]AtomicModerate
HPLC/UPLC Purity assessment, quantification.HighHigh
Biological Validation Assays

A tiered approach is recommended for the biological evaluation of newly synthesized PROTACs.

Tier 1: In Vitro Assays

  • Target Engagement Assays: Determine the binding affinity of the PROTAC to both the POI and the E3 ligase. Techniques include:

    • Surface Plasmon Resonance (SPR)

    • Isothermal Titration Calorimetry (ITC)

    • Fluorescence Polarization (FP)[13]

  • Ternary Complex Formation Assays: Confirm the formation of the POI-PROTAC-E3 ligase complex.[14]

Tier 2: Cellular Assays

  • Western Blotting: A fundamental method to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Quantitative Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein degradation, assessing both on-target and off-target effects.[15]

  • Cell Viability/Proliferation Assays: Evaluate the functional consequence of target protein degradation.

Conclusion

The use of 2,6-dibromohexanoic acid as a linker scaffold offers a promising avenue for the development of novel PROTACs. Its unique chemical handles provide synthetic flexibility, enabling the creation of diverse PROTAC libraries. The protocols and validation strategies outlined in this application note provide a comprehensive guide for researchers and drug development professionals to synthesize and characterize these next-generation protein degraders. Rigorous analytical and biological characterization is paramount to ensure the successful development of potent and selective PROTACs.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020, November 3). PubMed. Retrieved January 13, 2026, from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG. Retrieved January 13, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Discovery - the University of Dundee Research Portal. Retrieved January 13, 2026, from [Link]

  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (n.d.). Cell Chemical Biology. Retrieved January 13, 2026, from [Link]

  • The Vital Role of Proteomics in Characterizing Novel Protein Degraders. (2021, February 20). PubMed. Retrieved January 13, 2026, from [Link]

  • Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. (2021, August 5). bioRxiv. Retrieved January 13, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing. Retrieved January 13, 2026, from [Link]

  • A toolbox of functional peptide PROTACs. (A) The design of peptide... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • PROTACs revolutionize small molecule drugs. (2024, November 15). CAS.org. Retrieved January 13, 2026, from [Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. (2021, March 19). RSC Chemical Biology (RSC Publishing). Retrieved January 13, 2026, from [Link]

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. (2024, May 14). YouTube. Retrieved January 13, 2026, from [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Advancing target validation with PROTAC technology. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022, August 22). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Application of PROTACs in target identification and validation. (2024, March 21). ScienceOpen. Retrieved January 13, 2026, from [Link]

  • Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. Retrieved January 13, 2026, from [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23). MDPI. Retrieved January 13, 2026, from [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022, June 20). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold

2,6-Dibromohexanoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates and complex molecular architectures.[1] Its structure, featuring two bromine atoms at distinct positions—an α-position adjacent to the carboxylic acid and a terminal ω-position—allows for strategic and regioselective nucleophilic substitution reactions. The resulting products, such as lysine analogues and other α,α-disubstituted α-amino acids, have garnered significant attention for their roles as enzyme inhibitors, ion channel modulators, and components of biologically active natural products.[2][3][4]

This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for performing nucleophilic substitution reactions on 2,6-dibromohexanoic acid. We will explore methods for achieving selective monosubstitution at either the C2 (α) or C6 (ω) position, as well as conditions for complete disubstitution, providing researchers with the foundational knowledge to leverage this reagent in their synthetic campaigns.

Core Concepts and Strategic Considerations

The successful functionalization of 2,6-dibromohexanoic acid hinges on understanding the inherent reactivity differences between the two C-Br bonds and the influence of the carboxylic acid moiety.

Pillar 1: Regioselectivity and Differential Reactivity

The two bromine atoms in 2,6-dibromohexanoic acid exhibit different susceptibilities to nucleophilic attack.

  • α-Position (C2): The C-Br bond at the alpha position is activated by the adjacent electron-withdrawing carboxylic acid group. This enhances the electrophilicity of the α-carbon, making it more prone to nucleophilic attack, often via an SN2 mechanism.[5][6][7][8] Reactions at this position are typically faster and can occur under milder conditions.[8]

  • ω-Position (C6): The C-Br bond at the terminal C6 position behaves like a typical primary alkyl halide. While still reactive towards strong nucleophiles, it is generally less reactive than the activated α-position.[9]

This reactivity differential is the cornerstone of achieving regioselective functionalization. By carefully selecting nucleophiles, solvents, and temperature, one can favor substitution at one position over the other.

G cluster_0 2,6-Dibromohexanoic Acid cluster_1 Reaction Pathways start Br-(CH₂)₄-CH(Br)-COOH alpha_sub α-Substitution Product (Nu-(CH₂)₄-CH(Br)-COOH) start->alpha_sub  Milder Conditions  Activated Site (C2)  Faster Reaction omega_sub ω-Substitution Product (Br-(CH₂)₄-CH(Nu)-COOH) start->omega_sub  Forcing Conditions  or α-Site Blocked  Slower Reaction (C6)

Caption: Regioselective pathways for nucleophilic substitution on 2,6-dibromohexanoic acid.

Pillar 2: The Role of Carboxylic Acid Protecting Groups

The carboxylic acid's acidic proton presents a significant challenge, as it can react with basic or nucleophilic reagents, consuming the reagent and potentially leading to unwanted side reactions.[10][11] Therefore, protection of the carboxyl group is often a critical first step.

The most common strategy is to convert the carboxylic acid into an ester.[10] This masks the acidic proton and often improves the substrate's solubility in common organic solvents. The choice of ester is crucial, as it must be stable to the conditions of the nucleophilic substitution step but readily cleavable afterward without affecting the newly installed functional group.[12]

Table 1: Common Carboxyl Protecting Groups and Deprotection Conditions

Protecting Group Formation Reagent Deprotection Condition Stability/Notes
Methyl Ester Methanol, Acid Catalyst (e.g., H₂SO₄) Acid or Base Hydrolysis (e.g., LiOH, HCl) Robust and common, but cleavage requires relatively harsh conditions.[13][14]
Benzyl Ester Benzyl Alcohol, Acid Catalyst Catalytic Hydrogenolysis (H₂, Pd/C) Removed under mild, neutral conditions. Sensitive to other reducible groups.[13]

| tert-Butyl Ester | Isobutylene, Acid Catalyst | Mild Acid (e.g., Trifluoroacetic Acid) | Cleaved under mild acidic conditions, stable to base and hydrogenolysis.[13] |

Experimental Protocols

Safety Note: 2,6-Dibromohexanoic acid and its precursors can be corrosive and irritating.[15][16] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

Protocol 1: Selective Monosubstitution at the α-Position: Synthesis of (±)-2-Amino-6-bromohexanoic Acid

This protocol leverages the enhanced reactivity of the α-position to achieve selective amination without a protecting group.

Rationale: A large excess of aqueous ammonia is used to serve as both the nucleophile and the base to neutralize the HBr byproduct and the carboxylic acid. The reaction proceeds readily at the more electrophilic α-carbon. This method is a direct application of nucleophilic substitution on an α-halo acid.[6]

Procedure:

  • In a pressure-rated vessel, dissolve 2,6-dibromohexanoic acid (1.0 eq) in concentrated aqueous ammonia (20-30 eq).

  • Seal the vessel tightly and stir the mixture at room temperature for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction vessel in an ice bath before carefully opening it in a fume hood to vent excess ammonia pressure.

  • Concentrate the solution under reduced pressure to remove the majority of the ammonia.

  • Adjust the pH of the remaining aqueous solution to approximately 3-4 with 1N HCl. A precipitate may form.

  • The crude amino acid can be purified by ion-exchange chromatography for high purity.[18][19][20]

Protocol 2: Disubstitution: Synthesis of (±)-2,6-Diaminohexanoic Acid (Lysine)

This protocol employs more forcing conditions and a large excess of the nucleophile to achieve substitution at both the α- and ω-positions.

Rationale: To overcome the lower reactivity of the C6 position and ensure complete reaction, higher temperatures and a significant excess of the nucleophile are required. This drives the reaction to completion, forming the diamino acid, a fundamental structure in biochemistry.[3]

Procedure:

  • In a high-pressure steel autoclave, add 2,6-dibromohexanoic acid (1.0 eq) and a substantial excess of concentrated aqueous ammonia (e.g., >50 eq).

  • Seal the autoclave and heat the mixture to 100-120 °C with stirring for 12-24 hours.

  • Cool the autoclave to room temperature and then further in an ice bath before carefully venting.

  • Remove excess ammonia under reduced pressure.

  • The resulting solution contains the product along with ammonium bromide. The product is typically isolated and purified using ion-exchange chromatography.[18][19]

Protocol 3: General Workflow for Regioselective ω-Substitution

Achieving selective substitution at the less reactive ω-position requires a multi-step approach involving protection of the more reactive functionalities.

G start 2,6-Dibromohexanoic Acid protect Step 1: Protection (e.g., Esterification) start->protect Masks -COOH group substitute Step 2: ω-Substitution (Nucleophile, Heat) protect->substitute Directs reaction to C6 deprotect Step 3: Deprotection (e.g., Hydrolysis) substitute->deprotect Reveals -COOH group product ω-Substituted Product deprotect->product

Caption: General workflow for selective ω-substitution.

Step 1: Protection (e.g., Methyl Ester Formation)

  • Suspend 2,6-dibromohexanoic acid (1.0 eq) in anhydrous methanol (10-20 vol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the reaction, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), and extract the ester into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude methyl 2,6-dibromohexanoate.

Step 2: Nucleophilic Substitution (e.g., with Sodium Azide)

  • Dissolve the crude methyl 2,6-dibromohexanoate (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add sodium azide (1.1-1.5 eq) and heat the mixture to 50-70 °C. The reaction is typically slower than α-substitution.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic extracts to yield the crude ω-azido ester.

Step 3: Deprotection & Final Conversion

  • The azido group can be reduced to an amine (e.g., via catalytic hydrogenation) and the ester hydrolyzed in a subsequent or concurrent step to yield the final ω-amino acid.

Summary of Reaction Conditions

Table 2: Comparative Protocols for Functionalizing 2,6-Dibromohexanoic Acid

Target Product Strategy Key Reagents Temperature Key Considerations
α-Monosubstituted Direct Substitution Excess Nucleophile (e.g., aq. NH₃) Room Temp. Leverages higher reactivity of the α-position.
ω-Monosubstituted Protect-Substitute-Deprotect 1. Esterification agent2. Nucleophile3. Deprotection agent 50-80 °C (Subst.) Multi-step process required for regiocontrol.

| Disubstituted | Forcing Conditions | Large Excess Nucleophile (e.g., aq. NH₃) | 100-120 °C | Requires high temperature/pressure to drive reaction at both sites. |

Analytical and Purification Methods

  • Reaction Monitoring: Progress should be tracked using appropriate techniques like TLC (staining with ninhydrin for amines or permanganate for general spots) or more precise methods like LC-MS and GC-MS.

  • Structural Confirmation: The identity and purity of final products must be confirmed using a suite of analytical methods, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).[21]

  • Purification: For the amino acid products described, ion-exchange chromatography is the most effective purification technique.[19][20] This method separates molecules based on their net charge at a given pH, allowing for excellent separation of the desired amino acid from salts and unreacted starting materials.[18] For protected intermediates, standard silica gel column chromatography is typically employed.[18]

References

  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Amino Acid Purification - Column Chrom
  • Protecting Groups for Carboxylic acid. YouTube.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. LookChem.
  • Separation and Purification of Amino Acids.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
  • SAFETY DATA SHEET - 2-Bromohexanoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Bromohexanoic acid. Fisher Scientific.
  • Synthesis of alpha-halo acids Definition. Fiveable.
  • 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454. PubChem - NIH.
  • α-Halo carboxylic acids and esters. Wikipedia.
  • Protecting group. Wikipedia.
  • material safety d
  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • 18.6: Reactions at the α Carbons of Carboxylic Acids. Chemistry LibreTexts.
  • Carboxyl Reactivity. MSU chemistry.
  • Mechanism of nucleophilic substitution on 1,6-Dibromohexane. Benchchem.
  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central.
  • Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry. YouTube.
  • A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona. Open Access Journals - Research and Reviews.
  • 2,6-Diaminohexanoic acid;2,5-diaminopentanoic acid. PubChem - NIH.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,6-Dibromohexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dibromohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We provide in-depth, field-proven insights to ensure the successful and efficient production of this valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of 2,6-dibromohexanoic acid.

Q1: What is the most reliable synthetic route for preparing 2,6-dibromohexanoic acid?

A1: A robust and highly recommended two-step synthetic route starts from ε-caprolactone. The first step involves the ring-opening of ε-caprolactone with hydrogen bromide to yield 6-bromohexanoic acid[1][2]. The second step is the α-bromination of 6-bromohexanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction to introduce the second bromine atom at the C-2 position[3]. This method offers better control over the positions of the bromine atoms compared to the direct dibromination of hexanoic acid, which can lead to a mixture of isomers.

Q2: I am observing low yields in the first step (synthesis of 6-bromohexanoic acid from ε-caprolactone). What could be the issue?

A2: Low yields in the ring-opening of ε-caprolactone can often be attributed to incomplete reaction or side reactions. Ensure that dry hydrogen bromide gas is used, as the presence of water can lead to the formation of 6-hydroxyhexanoic acid. The reaction temperature is also a critical parameter; it should be carefully controlled within the recommended range (typically 20-50°C) to prevent the decomposition of the product[1]. Using an appropriate organic solvent like n-hexane or toluene can also improve the yield and facilitate the crystallization of the product upon cooling[1][2].

Q3: During the Hell-Volhard-Zelinsky (HVZ) reaction on 6-bromohexanoic acid, I am getting a mixture of products. How can I improve the selectivity for 2,6-dibromohexanoic acid?

A3: The formation of a product mixture during the HVZ reaction is a common challenge. The key to improving selectivity lies in the careful control of the stoichiometry of the reagents, particularly bromine and the phosphorus catalyst (PBr₃ or red phosphorus). Using a slight excess of bromine (typically 1.1 to 1.2 equivalents) ensures the complete conversion of the starting material. The reaction temperature should be gradually increased to avoid side reactions like the formation of α,α-dibromo species. Monitoring the reaction progress using techniques like TLC or GC can help in determining the optimal reaction time.

Q4: What are the most common impurities I should expect, and how can I remove them?

A4: Common impurities include unreacted starting materials (6-bromohexanoic acid), over-brominated byproducts (e.g., 2,2,6-tribromohexanoic acid), and isomeric dibromohexanoic acids. Purification can be effectively achieved through recrystallization[4][5]. A suitable solvent system, often a mixture of a good solvent and a poor solvent, should be chosen to selectively crystallize the desired 2,6-dibromohexanoic acid. Column chromatography can also be employed for the separation of isomers if recrystallization proves insufficient.

Troubleshooting Guide

This section provides a more detailed, question-and-answer-based guide to troubleshoot specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Yield of 6-Bromohexanoic Acid Incomplete reaction due to insufficient HBr.Ensure a continuous flow of dry HBr gas through the reaction mixture. Use a slight excess of HBr to drive the reaction to completion.[1]
Presence of water leading to hydrolysis.Use anhydrous solvents and dry HBr gas. Ensure all glassware is thoroughly dried before use.
Suboptimal reaction temperature.Maintain the reaction temperature within the optimal range (e.g., 30-40°C) as specified in reliable protocols.[2]
Formation of Multiple Products in HVZ Reaction Incorrect stoichiometry of reagents.Carefully control the molar ratios of 6-bromohexanoic acid, bromine, and PBr₃. A slight excess of bromine is generally recommended.
Reaction temperature is too high.Gradually increase the temperature to the reflux point. Avoid rapid heating, which can promote side reactions.
Extended reaction time.Monitor the reaction progress and stop the reaction once the starting material is consumed to prevent over-bromination.
Product is a Dark-colored Oil Instead of a Solid Presence of unreacted bromine or other colored impurities.Wash the crude product with a dilute solution of sodium thiosulfate to remove excess bromine.
Presence of isomeric impurities that lower the melting point.Attempt purification by recrystallization from a suitable solvent system. If necessary, use column chromatography.
Difficulty in Product Purification Inappropriate recrystallization solvent.Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound at high temperatures and have low solubility at low temperatures.[5]
Co-crystallization of impurities.If impurities persist after recrystallization, consider a second recrystallization step or an alternative purification method like column chromatography.

Optimized Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the synthesis of 2,6-dibromohexanoic acid.

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

This protocol is adapted from a patented procedure, optimized for high yield and purity[1][2].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
ε-Caprolactone114.14114 g1.0
n-Hexane-200 mL-
Dry Hydrogen Bromide (HBr) gas80.91~97 g~1.2

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add ε-caprolactone (1.0 mol, 114 g) and n-hexane (200 mL).

  • Begin stirring the mixture and start bubbling dry hydrogen bromide gas (approximately 1.2 mol, 97 g) through the solution.

  • Control the reaction temperature between 30°C and 40°C. The reaction is exothermic, so cooling may be necessary.

  • After the addition of HBr is complete, continue stirring the mixture at the same temperature for an additional 5 hours.

  • Cool the reaction mixture to 5-15°C and continue stirring for 2 hours to induce crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold n-hexane.

  • Dry the product under vacuum to obtain 6-bromohexanoic acid as a pale yellow solid.

Expected Yield: ~92% Purity (by GC): >99%

Step 2: Synthesis of 2,6-Dibromohexanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is a standard HVZ procedure adapted for 6-bromohexanoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromohexanoic Acid195.0597.5 g0.5
Red Phosphorus30.971.7 g0.055
Bromine (Br₂)159.8188 g (28 mL)0.55

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 6-bromohexanoic acid (0.5 mol, 97.5 g) and red phosphorus (0.055 mol, 1.7 g).

  • Heat the mixture gently in a water bath.

  • Slowly add bromine (0.55 mol, 28 mL) from the dropping funnel. The reaction will be vigorous.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours, or until the evolution of HBr gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water (50 mL) to the reaction mixture to hydrolyze the acyl bromide intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted bromine, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Expected Yield: 70-80%

Visualizing the Synthesis and Troubleshooting

To aid in understanding the experimental workflow and decision-making process during troubleshooting, we provide the following diagrams in Graphviz DOT language.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Hell-Volhard-Zelinsky Reaction e-Caprolactone e-Caprolactone Ring_Opening Ring-Opening Reaction (n-Hexane, 30-40°C) e-Caprolactone->Ring_Opening HBr_gas Dry HBr gas HBr_gas->Ring_Opening 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Ring_Opening->6-Bromohexanoic_Acid HVZ_Reaction HVZ Reaction (Reflux) 6-Bromohexanoic_Acid->HVZ_Reaction PBr3_Br2 PBr₃ / Br₂ PBr3_Br2->HVZ_Reaction 2,6-Dibromohexanoic_Acid 2,6-Dibromohexanoic Acid HVZ_Reaction->2,6-Dibromohexanoic_Acid Purification Purification (Recrystallization) 2,6-Dibromohexanoic_Acid->Purification Final_Product Pure 2,6-Dibromohexanoic Acid Purification->Final_Product

Caption: Synthetic workflow for 2,6-dibromohexanoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_step1_troubleshooting Step 1 Troubleshooting cluster_step2_troubleshooting Step 2 Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Step1_Issue Step 1: Ring-Opening Check_Step->Step1_Issue Step 1 Step2_Issue Step 2: HVZ Reaction Check_Step->Step2_Issue Step 2 Purification_Issue Purification Check_Step->Purification_Issue Final Product Incomplete_Reaction1 Incomplete Reaction? Step1_Issue->Incomplete_Reaction1 Side_Reaction1 Side Reactions? Step1_Issue->Side_Reaction1 Selectivity_Issue Poor Selectivity? Step2_Issue->Selectivity_Issue Over_Bromination Over-bromination? Step2_Issue->Over_Bromination Recrystallization_Fails Recrystallization ineffective? Purification_Issue->Recrystallization_Fails Check_HBr Verify HBr is dry and in excess. Incomplete_Reaction1->Check_HBr Yes Check_Temp1 Optimize reaction temperature and time. Incomplete_Reaction1->Check_Temp1 Yes Check_Water Ensure anhydrous conditions. Side_Reaction1->Check_Water Yes Check_Stoichiometry Adjust Br₂/PBr₃ stoichiometry. Selectivity_Issue->Check_Stoichiometry Yes Check_Temp2 Control temperature carefully. Selectivity_Issue->Check_Temp2 Yes Monitor_Reaction Monitor reaction progress (TLC/GC). Over_Bromination->Monitor_Reaction Yes Solvent_Screen Screen for a better solvent system. Recrystallization_Fails->Solvent_Screen Yes Column_Chromatography Consider column chromatography. Recrystallization_Fails->Column_Chromatography Yes

Caption: Troubleshooting decision tree for synthesis.

References

  • Hofmann, A. W. v. Ueber eine neue Bildungsweise der Amine. Ber. Dtsch. Chem. Ges.14, 2725–2736 (1881).
  • Löffler, K. & Freytag, C. Über die Einwirkung von Brom auf N-Alkyl-piperidine. Ber. Dtsch. Chem. Ges.42, 3427–3431 (1909).
  • Barton, D. H. R., Beaton, J. M., Geller, L. E. & Pechet, M. M. A new photochemical reaction. J. Am. Chem. Soc.82, 2640–2641 (1960).
  • Hell, C. Ueber eine neue Bromirungsmethode organischer Säuren. Ber. Dtsch. Chem. Ges.14, 891–893 (1881).
  • Volhard, J. Ueber die Halogen-Substitution der Fettsäuren. Justus Liebigs Ann. Chem.242, 141–163 (1887).
  • Zelinsky, N. Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester. Ber. Dtsch. Chem. Ges.20, 2026 (1887).
  • Organic Syntheses, Coll. Vol. 3, p.523 (1955); Vol. 24, p.68 (1944). [Link]

  • Wiley, R. H. & Smith, N. R. ε-Caprolactone. Org. Synth.32, 23 (1952).
  • PubChem. 2,6-Dibromohexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromohexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Epsilon-Caprolactone. National Center for Biotechnology Information. [Link]

  • Allen, C. F. H. & Kalm, M. J. 2-Bromoheptanoic Acid. Org. Synth.38, 9 (1958).
  • Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G. & Horovitch, S. A convenient synthesis of α-bromoacyl halides. Org. Synth.55, 27 (1976).
  • Watson, W. H. & Zabel, V. The crystal and molecular structure of 2,6-dibromo-N-methyl-trans-quinolizidinium bromide. J. Chem. Soc., Perkin Trans. 2, 1629–1632 (1981).
  • CN100519504C - Method for making 6-bromocaproic acid - Google P
  • Purification of Impure Samples by Crystallization - MeitY OLabs. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Link]

  • Synthesis of 6-bromo-2-methylhexanoic acid - PrepChem.com. [Link]

  • Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. [Link]

  • 2,2-Dibromohexanoic acid | C6H10Br2O2 | CID 53834681 - PubChem. [Link]

  • 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331 - PubChem. [Link]

  • 5,6-dibromohexanoic Acid | C6H10Br2O2 | CID 11231135 - PubChem. [Link]

  • 3,3-Dibromohexanoic acid | C6H10Br2O2 | CID 129643202 - PubChem. [Link]

  • 6-Bromo-2-chlorohexanoic acid | C6H10BrClO2 | CID 21455135 - PubChem. [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 - Chemia. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • 18.6: Reactions at the (\alpha) Carbons of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Alpha halogenation in acid - YouTube. [Link]

  • Hell-Volhard-Zelinsky Reaction - Name-Reaction.com. [Link]

Sources

Common side reactions in the synthesis of 2,6-Dibromohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dibromohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, we move beyond simple protocols to address the common challenges and side reactions encountered during synthesis, providing troubleshooting advice and mechanistic insights to empower you in the lab.

Section 1: Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address the most frequent problems observed during the synthesis of 2,6-dibromohexanoic acid, which is typically prepared via α-bromination of 6-bromohexanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.

Q1: My reaction yield is significantly lower than expected, or the reaction seems to have stalled. What are the likely causes?

A1: Low yields in the Hell-Volhard-Zelinsky (HVZ) reaction are a common issue, often stemming from a few critical parameters.

  • Probable Cause 1: Presence of Moisture. The HVZ reaction relies on the formation of an acyl bromide intermediate from the carboxylic acid and a phosphorus trihalide catalyst (like PBr₃).[1][2][3] PBr₃ reacts violently with water, quenching its ability to form the necessary acyl bromide. Any moisture in the starting material (6-bromohexanoic acid) or solvent will consume the catalyst and halt the reaction.

  • Solution 1: Ensure all glassware is oven-dried before use. Use anhydrous solvents and confirm the purity and dryness of your 6-bromohexanoic acid starting material.

  • Probable Cause 2: Insufficient Catalyst. A catalytic amount of PBr₃ (or red phosphorus, which forms PBr₃ in situ with Br₂) is required to convert the carboxylic acid to the more reactive acyl bromide.[3][4][5] Without enough catalyst, the conversion will be incomplete, leaving starting material unreacted.

  • Solution 2: While catalytic, ensure you are using an adequate amount of PBr₃ (typically 0.1-0.3 equivalents). If using red phosphorus, ensure it is finely divided and well-dispersed.

  • Probable Cause 3: Inadequate Temperature. The HVZ reaction often requires heating to proceed at a reasonable rate.[5][6][7] If the temperature is too low, the reaction may be impractically slow.

  • Solution 3: Gently heat the reaction mixture as per established protocols, typically under reflux. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature for your specific setup.

Q2: My NMR/GC-MS analysis shows a significant amount of a dibrominated species, but it's not my desired product. What is it?

A2: The most likely culprit is the formation of 2,2-dibromohexanoic acid .

  • Probable Cause: Excess Bromine. The HVZ reaction proceeds through the enol form of the acyl bromide.[8][9] While the first bromination at the α-position is generally efficient, using a significant excess of bromine (Br₂) can lead to a second bromination at the same α-carbon, yielding the 2,2-dibromo byproduct.

  • Solution: Employ precise stoichiometric control over your reagents. Use approximately 1.0 to 1.1 molar equivalents of bromine relative to your starting 6-bromohexanoic acid. Add the bromine dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors di-substitution.

Q3: I've isolated a byproduct that shows evidence of a double bond (e.g., vinyl protons in ¹H NMR). What happened?

A3: This suggests the formation of an α,β-unsaturated carboxylic acid due to an elimination side reaction.

  • Probable Cause: Excessive Heat. While the HVZ reaction requires heat, extremely high temperatures can promote the elimination of HBr from the α-bromo acyl halide intermediate or the final product.[5][7] This results in the formation of 2-hexenoic acid derivatives.

  • Solution: Carefully control the reaction temperature. Use a heating mantle with a temperature controller and avoid overheating. Aim for a gentle reflux rather than a vigorous boil. If elimination is a persistent issue, consider running the reaction at the lowest effective temperature for a longer duration.

Q4: How do I effectively remove the final product from unreacted starting material and other impurities?

A4: Purification is critical for obtaining high-purity 2,6-dibromohexanoic acid.

  • Solution 1: Aqueous Workup. After the reaction is complete, the mixture contains the α-bromo acyl bromide. This must be carefully hydrolyzed back to the carboxylic acid by quenching with water.[9] Any remaining bromine can be neutralized by washing with a solution of sodium thiosulfate, which will decolorize the organic layer.[10]

  • Solution 2: Recrystallization. 2,6-Dibromohexanoic acid is a solid at room temperature. Recrystallization is an excellent method for purification.[11] A nonpolar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, is often effective. The desired product should be significantly less soluble in the cold solvent than the impurities (like the starting material or oily byproducts).

  • Solution 3: Column Chromatography. If recrystallization fails to provide adequate purity, silica gel column chromatography can be used. A solvent gradient from a nonpolar eluent (e.g., hexane) to a more polar eluent (e.g., ethyl acetate) will separate the components based on polarity.

Section 2: Core Synthesis & Purification Protocols
Protocol 1: Synthesis of 2,6-Dibromohexanoic Acid via HVZ Reaction

This protocol is a representative example. All work involving bromine and phosphorus tribromide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Preparation: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 6-bromohexanoic acid (10.0 g, 1.0 eq).

  • Catalyst Addition: Add red phosphorus (0.2 g, ~0.12 eq) or phosphorus tribromide (PBr₃, 0.6 mL, ~0.12 eq).

  • Bromination: Heat the mixture to 60°C in an oil bath. Slowly add bromine (Br₂, 2.6 mL, 1.0 eq) from the dropping funnel over 30-45 minutes. The reaction is exothermic and HBr gas will evolve.

  • Reaction: After the addition is complete, increase the temperature to 80-90°C and maintain for 4-6 hours, or until the deep red color of bromine has faded. Monitor reaction completion via TLC or ¹H NMR of an aliquot.

  • Workup: Cool the reaction to room temperature. Carefully and slowly add 20 mL of water to quench the reaction and hydrolyze the acyl bromide intermediate.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium thiosulfate solution to remove any remaining Br₂, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude 2,6-dibromohexanoic acid to an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., hexane or a hexane/ethyl acetate mixture) until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals of the purified product should begin to form.

  • Crystallization: Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The HVZ reaction does not brominate the carboxylic acid directly. Instead, the acid must first be converted to a more reactive intermediate.

Key Mechanistic Steps:

  • Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form an acyl bromide. This step is crucial because the acyl bromide can enolize, whereas the carboxylic acid cannot due to its acidic proton.[1][2][3]

  • Enolization: The acyl bromide tautomerizes to its enol form. This is the nucleophilic species that will react with bromine.

  • α-Bromination: The electron-rich double bond of the enol attacks a molecule of Br₂, adding a bromine atom to the α-carbon.

  • Hydrolysis: In the final workup step, water is added to hydrolyze the α-bromo acyl bromide back into the desired α-bromo carboxylic acid product.[9]

The following diagram illustrates the primary pathway and key side reactions.

HVZ_Mechanism SM 6-Bromohexanoic Acid AcylBr 6-Bromohexanoyl Bromide SM->AcylBr + PBr₃ Enol Acyl Bromide Enol AcylBr->Enol Tautomerization Product 2,6-Dibromohexanoic Acid (Desired Product) Enol->Product + Br₂ - HBr DiBromo 2,2,6-Tribromohexanoyl Bromide (Impurity) Enol->DiBromo + Excess Br₂ (Side Reaction) Elimination 6-Bromo-2-hexenoic Acid (Impurity) Product->Elimination Water H₂O Workup Product->Water (from Acyl Bromide)

Caption: HVZ reaction pathway and common side reactions.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Why is PBr₃ or phosphorus necessary? Can't I just use Br₂?

    • A: Carboxylic acids do not readily enolize, which is a prerequisite for α-bromination under these conditions. The acidic carboxylic proton is removed before an α-hydrogen.[1][12] The PBr₃ catalyst converts the carboxylic acid into an acyl bromide, which enolizes much more easily, allowing the reaction to proceed.[3][5]

  • Q: Can I use N-Bromosuccinimide (NBS) as a brominating agent instead of liquid Br₂?

    • A: Yes, NBS can be an effective alternative to elemental bromine and is often easier and safer to handle.[4] The reaction may still require a catalyst like PBr₃ or an acid catalyst to generate the reactive acyl halide intermediate. For example, a procedure using NBS in the presence of thionyl chloride and catalytic HBr has been reported for the α-bromination of other hexanoic acids.[10]

  • Q: What is the source of the 6-bromohexanoic acid starting material?

    • A: A common and efficient route to 6-bromohexanoic acid is the ring-opening of ε-caprolactone with hydrogen bromide (HBr).[13] This method can produce high yields and high purity starting material for the subsequent HVZ reaction.

  • Q: What are the primary safety concerns?

    • A: Both bromine (Br₂) and phosphorus tribromide (PBr₃) are highly corrosive, toxic, and moisture-sensitive. They must be handled in a chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. The reaction also produces hydrogen bromide (HBr) gas, which is also corrosive and toxic. Ensure the reaction setup is properly vented.

References
  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. [Link]

  • ResearchGate. (2025). Synthesis of 6-bromohexanol from ε-caprolactone: synthetic features and theoretical aspects. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Organic Syntheses. (n.d.). 2-BROMOHEXANOYL CHLORIDE. [Link]

  • Mol-Instincts. (n.d.). 2,6-DIBROMOHEXANOIC ACID. [Link]

  • PubMed. (2020). One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units. [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. [Link]

  • PubChem. (n.d.). 2,6-Dibromohexanoic acid. [Link]

  • PubChem. (n.d.). 2,3-Dibromohexanoic acid. [Link]

  • PubChem. (n.d.). 2,2-Dibromohexanoic acid. [Link]

  • Royal Society of Chemistry. (2015). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. [Link]

  • Google Patents. (n.d.). US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone.

Sources

Technical Support Center: A Troubleshooting Guide for Low Yield in 2,6-Dibromohexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 2,6-dibromohexanoic acid. Low yields in this procedure are common yet often rectifiable with careful attention to reaction parameters and purification strategies. This document moves beyond a simple procedural outline to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 2,6-dibromohexanoic acid, typically starting from ε-caprolactone or 6-bromohexanoic acid, presents several challenges. The most common pathway involves an α-bromination, often via a Hell-Volhard-Zelinsky (HVZ) reaction on 6-bromohexanoic acid.[1][2][3] This section addresses the most frequent problems encountered.

Q1: My reaction is incomplete, and I've recovered a significant amount of 6-bromohexanoic acid starting material. What went wrong?

A1: An incomplete reaction is typically due to issues with the formation of the key acyl bromide intermediate or insufficient active bromine for the α-halogenation.

  • Plausible Causes & Mechanistic Insight:

    • Insufficient PBr₃/Catalyst: The Hell-Volhard-Zelinsky (HVZ) reaction begins with the conversion of the carboxylic acid to an acyl bromide by phosphorus tribromide (PBr₃).[2][4][5] This step is crucial because the acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form, which is the species that attacks Br₂.[3][6][7] If the PBr₃ is old, has been exposed to moisture, or is used in insufficient catalytic amounts, the formation of the acyl bromide will be slow or incomplete, stalling the reaction.

    • Inadequate Bromine (Br₂): While the primary bromination occurs at the alpha-position, competing reactions or loss of bromine via evaporation (especially at elevated temperatures) can deplete the reagent before the conversion is complete. At least one full equivalent of Br₂ is needed after the acyl bromide is formed.

    • Low Reaction Temperature or Time: The HVZ reaction is known to require harsh conditions, including high temperatures (often >100 °C) and extended reaction times to proceed to completion.[1][8] Insufficient heat or time will lead to poor conversion rates.

  • Diagnostic Steps:

    • Use Thin Layer Chromatography (TLC) to compare the crude reaction mixture against a spot of the 6-bromohexanoic acid starting material. A prominent starting material spot confirms an incomplete reaction.

    • Carefully monitor the reaction for the evolution of HBr gas, which is a byproduct of the bromination step. A premature cessation of gas evolution can indicate a stalled reaction.

  • Corrective Actions:

    • Reagent Stoichiometry: Ensure PBr₃ is used in at least catalytic amounts (typically 0.1-0.3 equivalents). For slow reactions, using a full molar equivalent of PBr₃ can be effective.[2] Use a slight excess of bromine (e.g., 1.1-1.2 equivalents for the α-bromination step) to account for any losses.

    • Temperature and Duration: Gradually increase the reaction temperature, monitoring for decomposition (see Q2). Ensure the reaction is maintained at the optimal temperature for a sufficient duration, often overnight.[8]

Q2: The reaction mixture turned dark brown or black, resulting in a low yield of intractable tar. What caused this decomposition?

A2: The formation of dark, tarry byproducts is almost always a result of excessive heat, leading to decomposition and polymerization.

  • Plausible Causes & Mechanistic Insight:

    • Overheating: While the HVZ reaction requires heat, excessive temperatures can cause the elimination of HBr from the product or intermediates.[1] This can lead to the formation of unsaturated carboxylic acids, which are prone to polymerization under acidic and high-temperature conditions, resulting in the characteristic dark tar.

    • Concentrated Hot Spots: Poor stirring or too-rapid heating can create localized hot spots in the reaction vessel where the temperature far exceeds the bulk measurement, initiating decomposition.

  • Diagnostic Steps:

    • This issue is primarily diagnosed by visual inspection of the reaction mixture. The desired reaction should proceed from a reddish-orange (color of bromine) to a lighter yellow or colorless state. A progression to dark brown or black is a clear sign of decomposition.

  • Corrective Actions:

    • Precise Temperature Control: Use an oil bath with a thermostat and a contact thermometer to maintain a stable and uniform temperature. Avoid direct heating with a mantle.

    • Stepwise Heating: Increase the temperature of the reaction mixture gradually. A typical procedure involves heating to a moderate temperature (e.g., 60-70 °C) during the addition of reagents, followed by a slow ramp-up to reflux or the target temperature.[9]

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized overheating.

Q3: My primary product is 2,2-dibromohexanoic acid, not the desired 2,6-dibromo isomer. How can I control the regioselectivity?

A3: This outcome indicates you are likely performing a double α-bromination on hexanoic acid rather than starting with a substrate that already contains a bromine at the 6-position.

  • Plausible Causes & Mechanistic Insight:

    • Incorrect Starting Material: The Hell-Volhard-Zelinsky reaction specifically and selectively brominates the α-position (C2) of a carboxylic acid.[3][10] If you start with hexanoic acid, the reaction will first produce 2-bromohexanoic acid. If excess bromine and harsh conditions are used, a second bromination can occur at the same α-position, yielding 2,2-dibromohexanoic acid. The reaction has no mechanism for brominating the terminal methyl group (C6).

    • Synthetic Strategy: To synthesize 2,6-dibromohexanoic acid, the bromine at the 6-position must be introduced via a different reaction pathway, either by starting with 6-bromohexanoic acid or by performing a radical bromination on a precursor before the HVZ reaction.

  • Corrective Actions:

    • Verify Starting Material: Ensure your starting material is 6-bromohexanoic acid or ε-caprolactone (which can be opened to 6-bromohexanoic acid).

    • Adopt a Two-Step Synthesis: If starting from hexanoic acid, a multi-step synthesis is required. This is not a one-pot reaction. The synthesis of 6-bromohexanoic acid from cyclohexanone or other precursors is a common route.

Q4: My workup and purification are difficult, and I'm struggling to isolate a pure product. What are the best practices?

A4: Purification of α-bromo acids can be challenging due to their reactivity and the presence of persistent impurities. A careful workup and selection of the right purification technique are critical.

  • Plausible Causes & Mechanistic Insight:

    • Hydrolysis of Acyl Bromide: The immediate product of the HVZ reaction is an α-bromo acyl bromide.[4][5] This is highly reactive and must be carefully hydrolyzed with water during the workup to yield the final carboxylic acid product.[4] If an alcohol is used instead of water during the quench, it will form the corresponding α-bromo ester.[2][7]

    • Residual Reagents: Unreacted bromine and phosphorus compounds can contaminate the crude product.

    • Co-distillation/Crystallization Issues: The product may have similar physical properties (boiling point, solubility) to the starting material or byproducts, making separation difficult.

  • Recommended Purification Protocol:

    • Quenching: After the reaction is complete, cool the mixture and cautiously add it to ice water to hydrolyze the α-bromo acyl bromide.

    • Removal of Excess Bromine: Wash the organic extract with a solution of sodium thiosulfate (Na₂S₂O₃) to reduce and remove any remaining Br₂.[9]

    • Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine to remove water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Final Purification:

      • Distillation: Short-path vacuum distillation is often effective for separating the product from non-volatile tars and salts.

      • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexanes, petroleum ether) can be a highly effective purification method.[11]

Optimized Reaction Parameters

For the α-bromination of 6-bromohexanoic acid via the Hell-Volhard-Zelinsky reaction, consider the following parameters as a starting point.

ParameterRecommended ValueRationale
Starting Material 6-Bromohexanoic AcidEnsures the C6 position is already brominated.
Catalyst PBr₃ (red phosphorus + Br₂ in situ)0.2-0.3 equivalents. Catalyzes the formation of the essential acyl bromide intermediate.[6]
Brominating Agent Br₂1.1-1.2 equivalents. Provides the electrophile for α-bromination. Excess accounts for losses.
Temperature 80-120 °CBalances reaction rate with the risk of decomposition. Requires careful optimization.[1]
Reaction Time 8-24 hoursHVZ reactions are often slow and may require extended time for full conversion.[8]
Workup Quench H₂O (ice)Hydrolyzes the intermediate α-bromo acyl bromide to the final carboxylic acid product.[4]

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting low yields in this synthesis.

Troubleshooting_Flow start Low Yield Observed analyze Analyze Crude Product (TLC, ¹H NMR) start->analyze sm_present Is Starting Material (SM) Present in High Amount? analyze->sm_present tar_present Is Mixture Dark/Tarry? sm_present->tar_present No fix_sm Increase Reaction Time Increase Temperature (cautiously) Check PBr₃/Br₂ Stoichiometry sm_present->fix_sm Yes impurity_present Are Other Byproducts (e.g., 2,2-dibromo) Dominant? tar_present->impurity_present No fix_tar Reduce Reaction Temperature Ensure Uniform Heating (Oil Bath) Improve Stirring tar_present->fix_tar Yes fix_impurity Verify SM Identity (must be 6-bromo) Optimize Stoichiometry Improve Purification Protocol impurity_present->fix_impurity Yes success Improved Yield impurity_present->success No (Purification Issue) fix_sm->success fix_tar->success fix_impurity->success

Caption: A decision tree for troubleshooting low yields in 2,6-dibromohexanoic acid synthesis.

References

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2024, May 14). A Guided Tour Through “Hell”: The Hell Volhard Zelinsky (HVZ) Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-BROMOHEXANOYL CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Selectivity of 2,6-Dibromohexanoic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 2,6-dibromohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this versatile building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regioselectivity.

The primary challenge in the functionalization of 2,6-dibromohexanoic acid lies in the similar reactivity of the bromine atoms at the C2 (α) and C6 (ω) positions. Achieving selective substitution at one position over the other requires a nuanced understanding of reaction kinetics, thermodynamics, and the subtle interplay of steric and electronic effects. This center will equip you with the knowledge to control these factors and streamline your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to selectively functionalize the C2 versus the C6 position of 2,6-dibromohexanoic acid?

A1: The difficulty arises from the comparable reactivity of the primary (C6) and secondary (C2) alkyl bromides. The C2 position is an α-bromo acid, where the bromine is on the carbon adjacent to the carboxylic acid. The C6 position is a primary alkyl bromide at the end of the carbon chain.

Several factors influence which position reacts preferentially:

  • Steric Hindrance: The C2 position is more sterically hindered than the C6 position due to its proximity to the carboxylic acid group. This can slow down the rate of nucleophilic attack at C2.[1][2][3][4]

  • Electronic Effects: The carboxylic acid group is electron-withdrawing, which can influence the electrophilicity of the adjacent C2 carbon.

  • Reaction Mechanism: The competition between SN1 and SN2 reaction pathways plays a crucial role. Primary alkyl halides (like C6) strongly favor the SN2 mechanism, while secondary halides (like C2) can undergo both SN1 and SN2 reactions.[5][6][7]

Q2: How can I favor substitution at the C6 position?

A2: To favor substitution at the less sterically hindered C6 position, you should employ conditions that promote an SN2 reaction. This typically involves:

  • Strong, unhindered nucleophiles: Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or primary amines are effective.[5][8]

  • Polar aprotic solvents: Solvents such as DMSO, DMF, or acetone are ideal as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[5]

  • Lower reaction temperatures: Lower temperatures generally favor the kinetically controlled product, which in this case is often the result of attack at the more accessible C6 position.[9][10][11][12]

Q3: What strategies can be used to promote substitution at the C2 (α) position?

A3: Selectivity for the C2 position is more challenging but can be achieved by:

  • Utilizing thermodynamic control: Running the reaction at higher temperatures can favor the formation of the more stable thermodynamic product.[9][10][11][12] The stability of the product will depend on the specific nucleophile used.

  • Hell-Volhard-Zelinsky (HVZ) Reaction Analogy: While the HVZ reaction is for α-bromination, the principles of enol or enolate formation are relevant.[13][14] Under basic conditions, the carboxylic acid can be deprotonated, and subsequent enolate formation can direct reactivity to the α-position.

  • Bulky Nucleophiles: Using a sterically demanding nucleophile might surprisingly favor attack at the more hindered C2 position under certain conditions, potentially through a different mechanistic pathway or by altering the rate-determining step.

  • Enzymatic Catalysis: Biocatalysts like P450 monooxygenases can exhibit high regioselectivity, offering a promising avenue for selective α-functionalization.[15]

Q4: Can the carboxylic acid group interfere with the substitution reaction?

A4: Absolutely. The acidic proton of the carboxylic acid can be deprotonated by basic nucleophiles. This can lead to several complications:

  • Consumption of the nucleophile/base: An equivalent of the base will be used to deprotonate the carboxylic acid.

  • Solubility changes: The resulting carboxylate salt will have different solubility properties than the starting material.

  • Intramolecular reactions: The carboxylate can act as an intramolecular nucleophile, potentially leading to lactone formation, especially if substitution occurs at C6.

To mitigate these issues, it is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the nucleophilic substitution.

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of 2,6-dibromohexanoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Inactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Poor quality of starting 2,6-dibromohexanoic acid.1. Use a freshly prepared or purified nucleophile. 2. Gradually increase the reaction temperature and monitor by TLC or GC-MS. 3. Switch to a more appropriate solvent (e.g., polar aprotic for SN2). 4. Verify the purity of the starting material by NMR or other analytical techniques.
Mixture of C2 and C6 substituted products 1. Reaction conditions do not sufficiently differentiate the two positions. 2. Reaction is proceeding under a mixture of kinetic and thermodynamic control.1. To favor C6, use a strong, unhindered nucleophile in a polar aprotic solvent at a low temperature. 2. To favor C2, consider protecting the carboxylic acid and exploring different nucleophiles and higher temperatures. 3. Employ a catalyst known for regioselectivity if available.
Formation of elimination byproducts (alkenes) 1. The nucleophile is too basic. 2. High reaction temperature. 3. Sterically hindered substrate and/or nucleophile.1. Use a less basic, more nucleophilic reagent (e.g., azide instead of hydroxide).[16] 2. Run the reaction at a lower temperature. 3. If targeting substitution at the more hindered C2 position, carefully select a nucleophile that is not overly basic.
Formation of lactone byproduct Intramolecular cyclization after substitution at the C6 position.1. Protect the carboxylic acid as an ester before the substitution reaction. 2. Use milder reaction conditions (lower temperature, shorter reaction time).
Di-substituted product formation 1. Excess nucleophile used. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely and quench it once the mono-substituted product is maximized.

Experimental Protocols & Methodologies

Protocol 1: Selective Functionalization at the C6 Position

This protocol aims to selectively substitute the bromine at the C6 position with an azide nucleophile, a precursor for amines.

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid:

    • Dissolve 2,6-dibromohexanoic acid (1.0 eq) in methanol.

    • Add a catalytic amount of sulfuric acid (H₂SO₄).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, neutralize the acid, extract the methyl ester with a suitable organic solvent, dry, and concentrate under reduced pressure.

  • Nucleophilic Substitution:

    • Dissolve the resulting methyl 2,6-dibromohexanoate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (1.1 eq).

    • Stir the reaction mixture at room temperature (20-25°C) and monitor its progress by TLC or GC-MS.

    • Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain methyl 6-azido-2-bromohexanoate.

  • Deprotection (if necessary):

    • The ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Visualization of the C6-Selective Workflow

C6_Selective_Functionalization Start 2,6-Dibromohexanoic Acid Protect Esterification (MeOH, H+) Start->Protect Intermediate1 Methyl 2,6-Dibromohexanoate Protect->Intermediate1 Substitute Nucleophilic Substitution (NaN3, DMF, RT) Intermediate1->Substitute Intermediate2 Methyl 6-Azido-2-bromohexanoate Substitute->Intermediate2 Deprotect Hydrolysis (LiOH) Intermediate2->Deprotect Product 6-Azido-2-bromohexanoic Acid Deprotect->Product

Caption: Workflow for selective C6 functionalization.

Mechanistic Considerations: Kinetic vs. Thermodynamic Control

The selectivity of the functionalization can often be steered by choosing between kinetic and thermodynamic control.[9][11][12]

  • Kinetic Control: Favors the product that is formed fastest. This is typically achieved at lower temperatures where reactions are essentially irreversible.[10][12] For 2,6-dibromohexanoic acid, the C6 position is less sterically hindered and more accessible, often leading to it being the kinetic product.

  • Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures, allowing for reversible reactions and the system to reach equilibrium.[10][11] The relative stability of the C2- and C6-substituted products depends on the nature of the substituent and potential intramolecular interactions.

Kinetic_vs_Thermodynamic Reactant 2,6-Dibromohexanoic Acid + Nu- TS1 Transition State (C6 attack) Reactant->TS1 Low Temp (Low Ea) TS2 Transition State (C2 attack) Reactant->TS2 High Temp (Higher Ea) KineticProduct C6-Substituted Product (Kinetic Product - Lower Ea) TS1->KineticProduct ThermodynamicProduct C2-Substituted Product (Thermodynamic Product - More Stable) TS2->ThermodynamicProduct

Caption: Energy profile for kinetic vs. thermodynamic control.

References

  • Title: Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes Source: Master Organic Chemistry URL: [Link]

  • Title: Thermodynamic vs kinetic reaction control with radical substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: 2-BROMOHEXANOIC ACID Source: Organic Syntheses URL: [Link]

  • Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]

  • Title: 14.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Kinetic vs Thermodynamic control Source: Reddit URL: [Link]

  • Title: Reactions of Haloalkanes: Meaning, Examples Source: StudySmarter URL: [Link]

  • Title: 6-bromohexanoic acid Source: Reddit URL: [Link]

  • Title: A real space picture of the role of steric effects in SN2 reactions Source: PubMed Central URL: [Link]

  • Title: Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones Source: ResearchGate URL: [Link]

  • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: PubMed Central URL: [Link]

  • Title: Steric Hindrance to Rear-side Approach in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: 10.4: Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Substitution of α-Bromo Acids Source: Scribd URL: [Link]

  • Title: Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note Source: Save My Exams URL: [Link]

  • Title: Important Reactions and Mechanisms in Haloalkanes & Haloarenes Source: Scribd URL: [Link]

  • Title: Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction Source: Lecturio URL: [Link]

  • Title: Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds Source: Wiley Online Library URL: [Link]

  • Title: Challenges and opportunities for alkane functionalisation using molecular catalysts Source: Royal Society of Chemistry URL: [Link]

  • Title: answers NUCLEOPHILIC SUBSTITUTION Source: Chemguide URL: [Link]

  • Title: 7.9: Summary of Reactivity of Haloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Substitution Reactions - Haloalkanes Source: CK-12 Foundation URL: [Link]

  • Title: Method for making 6-bromocaproic acid Source: Google Patents URL
  • Title: Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note Source: Save My Exams URL: [Link]

  • Title: Alpha-substitution of carboxylic acids Source: Khan Academy URL: [Link]

  • Title: Alpha-substitution of carboxylic acids (video) Source: Khan Academy URL: [Link]

  • Title: Enzymatic Oxidative Cascade for Oxofunctionalization of Fatty Acids in One-Pot Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Purification of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the removal of residual catalysts and impurities from 2,6-Dibromohexanoic acid. Synthesizing this valuable intermediate often involves potent catalysts and reagents that require meticulous removal to ensure product purity and prevent downstream complications in complex synthetic routes.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the workup and purification of 2,6-Dibromohexanoic acid. Each entry is formatted as a question-and-answer to directly resolve common experimental problems.

Issue 1: My final product has a persistent yellow or orange tint. What is the cause and how do I remove it?

Answer:

A persistent yellow to orange or brown color in your isolated 2,6-Dibromohexanoic acid is most commonly due to the presence of residual elemental bromine (Br₂).[1][2] Bromine is often used in excess during synthesis to ensure complete reaction, and trace amounts can be difficult to remove through simple solvent evaporation.

Causality: Bromine has a strong absorption in the visible spectrum, leading to its characteristic color. Even minute quantities can discolor the final product. Failure to effectively "quench" this excess reagent during the workup is the primary cause.

Solution: Reductive Quench and Wash

To eliminate the residual bromine, a reducing agent must be added to convert it to a colorless, water-soluble bromide salt (Br⁻). Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are highly effective for this purpose.[1][3][4]

Step-by-Step Experimental Protocol: Sodium Thiosulfate Wash

  • Dissolution: Dissolve the crude, colored 2,6-Dibromohexanoic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Quenching: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Add this solution to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure. Continue shaking until the organic layer becomes colorless, indicating the complete reduction of bromine.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove residual salts and water.[1]

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the decolorized product.

Washing AgentPreparationApplication Notes
Sodium Thiosulfate 5-10% (w/v) aqueous solutionHighly effective for bromine. The reaction is generally clean and byproducts are easily removed in the aqueous phase.[1]
Sodium Bisulfite / Metabisulfite Saturated aqueous solutionA strong reducing agent, also very effective. Can be more exothermic, so slow addition is recommended.[1][5]
Sodium Sulfite 10% (w/v) aqueous solutionAnother suitable reducing agent for quenching excess bromine.[4]
Issue 2: Analytical data (NMR, LC-MS) shows contamination from a Phase-Transfer Catalyst. How can I remove it?

Answer:

Phase-transfer catalysts (PTCs), such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or phosphonium salts, are often employed in the synthesis of bromo-acids to facilitate the reaction between water-soluble and organic-soluble reagents.[6][7] Due to their amphiphilic nature, they can be challenging to separate from the desired organic product.

Causality: PTCs possess both hydrophobic alkyl chains and a hydrophilic charged headgroup. This structure allows them to be partially soluble in both the organic and aqueous phases, making simple aqueous washes sometimes inefficient for complete removal.[6]

Solution: pH-Adjusted Aqueous Extraction or Adsorbent Filtration

A multi-step extraction process, often involving pH manipulation, is a robust method. For particularly stubborn PTCs, filtration through an adsorbent like silica or alumina can be effective.[8]

Step-by-Step Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product containing the PTC in an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the carboxylic acid product, forming its sodium salt, which may increase its polarity. The PTC will preferentially remain in the organic layer. Separate the layers. Note: This step is sometimes omitted if the product's salt is too water-soluble.

  • Acid Wash: A key step for removing many common PTCs is to wash the organic layer with dilute aqueous acid (e.g., 1M HCl). This ensures the product is in its neutral carboxylic acid form and can help disrupt emulsions.

  • Water/Brine Wash: Perform subsequent washes with deionized water and then brine to remove any remaining water-soluble impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

If the PTC persists, passing a solution of the crude product through a small plug of silica gel can effectively adsorb the polar catalyst, allowing the less polar product to elute through.[8]

Issue 3: My product "oils out" during recrystallization instead of forming crystals.

Answer:

"Oiling out" occurs when a solid melts in the recrystallization solvent before it dissolves, or when it comes out of solution as a liquid phase rather than a solid crystal lattice.[9][10] This is a common problem when the melting point of the impure solid is lower than the boiling point of the chosen solvent.

Causality: The presence of impurities significantly depresses the melting point of a compound. If this depressed melting point is below the solvent's boiling temperature, the compound will melt and form an oil. Rapid cooling can also promote oiling out over crystallization.[11]

Solution: Modify the Solvent System and Cooling Rate

The key is to ensure the compound dissolves completely at a temperature below its melting point and crystallizes slowly.

Troubleshooting Steps for Oiling Out:

  • Add More "Good" Solvent: Re-heat the mixture to boiling and add more of the primary solvent to ensure the oil fully dissolves. This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins.[11]

  • Use a Lower-Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "poor" solvent (in which it is less soluble) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to make it clear again, then allow it to cool slowly.[9][10]

  • Slow Down Cooling: Rapid cooling encourages precipitation over crystallization. Allow the hot, clear solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[11]

  • Induce Crystallization: At a lower temperature, scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of pure product to provide a nucleation site.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose method for purifying 2,6-Dibromohexanoic acid? A recrystallization is often the most effective final purification step for obtaining high-purity, solid 2,6-Dibromohexanoic acid.[9][12][13] This technique is excellent for removing small amounts of structurally similar impurities. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of hot solvent and then cooling slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[14]

  • Q2: How do I choose the right solvent for recrystallization? The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[13] The impurities, conversely, should be either very soluble at all temperatures or completely insoluble. A good starting point is to test small amounts of your crude product in various solvents like hexanes, ethyl acetate, toluene, or mixed solvent systems like ethanol/water.[13]

  • Q3: My purification yield is very low. What are the common causes? Low yield after purification can stem from several issues:

    • Using too much recrystallization solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling.[11] Always use the minimum amount of hot solvent required for dissolution.

    • Product loss during transfers: Ensure all flasks and funnels are rinsed to recover adhered material.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.[11]

    • Product solubility in wash solutions: If your product has some solubility in the aqueous wash solutions, minimize the volume and number of washes.[15]

  • Q4: What analytical techniques are best for confirming the removal of catalysts and impurities? A combination of techniques is recommended:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the final product and identifying organic impurities. Residual PTCs, for instance, have characteristic peaks that are easy to spot.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly sensitive for detecting trace-level impurities and confirming the molecular weight of the desired product.

    • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of a purification, such as during column chromatography, and to compare the purity of the final product against the crude starting material.[16]

Visual Workflow Guide

The following diagram outlines a logical workflow for troubleshooting the purification of 2,6-Dibromohexanoic acid based on initial observations.

Purification_Workflow cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Recommended Action cluster_end Final Goal Start Crude 2,6-Dibromohexanoic Acid Colored Product is Colored (Yellow/Orange) Start->Colored Visual Inspection PTC PTC Contamination (NMR/MS Data) Start->PTC Analytical Data Oily Oils Out During Recrystallization Start->Oily During Purification Attempt Quench Reductive Quench (e.g., Na2S2O3 wash) Colored->Quench Extraction pH-Adjusted Aqueous Extraction / Silica Plug PTC->Extraction Solvent Adjust Solvent System & Cooling Rate Oily->Solvent End Pure Product Quench->End Extraction->End Solvent->End

Caption: Decision workflow for purifying 2,6-Dibromohexanoic acid.

References

  • BenchChem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
  • BenchChem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Naik, S. D., & Doraiswamy, L. K. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal, 44(3), 612-646.
  • Organic Syntheses Procedure. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University.
  • ResearchGate. (2015, June 8). Does anyone have experience on purification of a Phase transfer catalyst?.
  • ResearchGate. (2018, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • The Student Room. (2007, February 2). quenching? organic lab.

Sources

Technical Support Center: Stability Assessment of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dibromohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for assessing the stability of 2,6-Dibromohexanoic acid under various experimental conditions. As specific stability data for this compound is not extensively published, this document outlines the principles and practical protocols for conducting forced degradation studies, also known as stress testing. These studies are crucial for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it essential for 2,6-Dibromohexanoic acid?

A forced degradation study, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[3] This process is fundamental for several reasons:

  • Elucidation of Degradation Pathways: It helps to identify the likely degradation products and understand the chemical breakdown pathways of the molecule.[2][4]

  • Development of Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[5]

  • Understanding Intrinsic Stability: It provides insights into the inherent stability of the molecule, which can inform formulation development, manufacturing processes, and the selection of appropriate storage conditions and packaging.[1][3]

For 2,6-Dibromohexanoic acid, with its carboxylic acid functional group and two bromine atoms, stress testing can reveal susceptibilities to hydrolysis, oxidation, and other degradation mechanisms.

Q2: What are the typical stress conditions for evaluating the stability of a compound like 2,6-Dibromohexanoic acid?

Based on the International Council for Harmonisation (ICH) guidelines, a comprehensive forced degradation study should expose the compound to a variety of stress conditions.[3][4] The key stressors include:

  • Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and alkaline environments.

  • Oxidation: To evaluate the impact of oxidative stress, typically using hydrogen peroxide.

  • Thermal Stress: To determine the effect of high temperatures on the compound's stability.

  • Photolysis: To assess degradation upon exposure to light, both UV and visible.[6]

The specific parameters for these conditions, such as reagent concentration and temperature, may need to be optimized to achieve the target degradation.[5]

Q3: Based on its structure, what are the likely degradation pathways for 2,6-Dibromohexanoic acid?

The structure of 2,6-Dibromohexanoic acid suggests several potential degradation pathways under stress conditions:

  • Hydrolysis: The bromine atoms, particularly the one at the alpha position to the carboxylic acid, could be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, forming hydroxy-substituted hexanoic acids.

  • Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, leading to the loss of CO2 and the formation of bromo-alkanes.[7]

  • Oxidation: While the saturated alkyl chain is generally stable to oxidation, the molecule could be susceptible under harsh oxidative conditions.

  • Elimination: Under basic conditions, dehydrohalogenation could occur, leading to the formation of unsaturated hexenoic acid derivatives.

The following diagram illustrates these potential degradation routes.

G cluster_main 2,6-Dibromohexanoic Acid Stability cluster_stress Stress Conditions cluster_products Potential Degradation Products 2_6_DBHA 2,6-Dibromohexanoic Acid Base Base Hydrolysis (e.g., NaOH) Heat Thermal Stress Oxidation Oxidative Stress (e.g., H₂O₂) Hydroxy Hydroxy-bromohexanoic Acid Base->Hydroxy Substitution (SN2) Unsaturated Bromohexenoic Acid Base->Unsaturated Elimination (E2) Decarboxylated Dibromopentane Heat->Decarboxylated Decarboxylation Oxidized Oxidized Species Oxidation->Oxidized Oxidation G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of 2,6-Dibromohexanoic Acid Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C, Solid State) Stock->Thermal Photo Photolytic (ICH Q1B Conditions) Stock->Photo Control Control Sample (Solvent, RT, Protected from Light) Stock->Control Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Control->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize If applicable Dilute Dilute to Working Concentration Sample->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze

Sources

Technical Support Center: Scale-Up Production of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2,6-Dibromohexanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a successful and scalable process.

Section 1: Synthesis Overview and Key Challenges

The industrial synthesis of 2,6-Dibromohexanoic acid is typically a two-stage process. First, 6-bromohexanoic acid is prepared via the ring-opening of ε-caprolactone. Second, a subsequent α-bromination is performed using the Hell-Volhard-Zelinsky (HVZ) reaction. While effective, scaling this process presents challenges related to reaction control, impurity profiles, and the handling of hazardous materials.

This guide will address critical issues in both stages, from intermediate synthesis to the final purification of 2,6-Dibromohexanoic acid.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: α-Bromination (HVZ) cluster_2 Work-up & Purification e-Caprolactone e-Caprolactone RingOpening Ring-Opening Reaction e-Caprolactone->RingOpening HBr_source HBr HBr_source->RingOpening Intermediate 6-Bromohexanoic Acid RingOpening->Intermediate HVZ_Reaction Hell-Volhard-Zelinsky Reaction Intermediate->HVZ_Reaction Reagents PBr₃ (cat.), Br₂ Reagents->HVZ_Reaction Workup Aqueous Quench & Extraction HVZ_Reaction->Workup Crude_Product Crude 2,6-Dibromohexanoic Acid Purification Recrystallization or Distillation Workup->Purification Final_Product Pure 2,6-Dibromohexanoic Acid Purification->Final_Product

Caption: High-level workflow for the two-stage synthesis of 2,6-Dibromohexanoic acid.

Section 2: Troubleshooting the Hell-Volhard-Zelinsky (HVZ) α-Bromination

The HVZ reaction is the cornerstone of this synthesis, but it is notoriously sensitive to reaction conditions, especially at scale.[1]

Frequently Asked Questions (FAQs)

Q1: My HVZ reaction is sluggish or fails to initiate. What are the common causes?

A1: This is a frequent issue often traced back to two primary causes: moisture contamination and catalyst quality.

  • Causality (The "Why"): The HVZ reaction mechanism proceeds through an acyl bromide intermediate, which is formed by the reaction of the carboxylic acid with phosphorus tribromide (PBr₃).[2] This acyl bromide is much more readily enolized than the starting carboxylic acid, allowing for bromination at the α-carbon.[3][4] Water will rapidly hydrolyze both the PBr₃ catalyst and the acyl bromide intermediate, effectively halting the catalytic cycle and preventing the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously oven-dried or flame-dried before use. The starting material, 6-bromohexanoic acid, should be thoroughly dried, as it can be hygroscopic. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Verify Reagent Quality: Use a fresh, unopened bottle of PBr₃ or one that has been properly stored under an inert atmosphere. PBr₃ readily reacts with atmospheric moisture to form phosphorous acid and HBr.

    • Check Starting Material Purity: Impurities in the 6-bromohexanoic acid from the previous step can interfere with the reaction. Ensure the intermediate is of high purity before proceeding.

Q2: My final product is contaminated with a significant amount of the starting material, 6-bromohexanoic acid. How can I improve conversion?

A2: Seeing a large amount of unreacted starting material points to issues with stoichiometry, reaction time, or temperature.

  • Causality (The "Why"): The HVZ reaction requires at least one full equivalent of bromine (Br₂) to brominate the α-position. The PBr₃ is catalytic, but its initial conversion of the carboxylic acid to the acyl bromide is what enables the reaction.[1] Insufficient bromine or inadequate time/energy for the reaction to reach completion will result in low conversion.

  • Troubleshooting Steps:

    • Stoichiometry Review: Ensure that at least 1.1 to 1.2 equivalents of Br₂ are used to drive the reaction to completion. While PBr₃ is catalytic, using a slightly higher loading (e.g., 0.1-0.2 equivalents) can sometimes improve reaction rates.

    • Temperature and Time: The HVZ reaction is known to require harsh conditions, often involving high temperatures (e.g., >80°C) and extended reaction times to proceed effectively.[1][5] Consider increasing the reaction temperature in controlled increments or extending the reaction time. Monitor the reaction progress using an appropriate analytical method like TLC or GC.

    • Efficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

Q3: The reaction mixture has turned into a dark, tarry substance. What causes this, and is the batch salvageable?

A3: Dark coloration and tar formation are typically signs of decomposition and side reactions, often caused by excessive heat.

  • Causality (The "Why"): At very high temperatures, α-bromo acids can undergo elimination of HBr to form unsaturated byproducts, which can then polymerize.[1] The harsh, acidic conditions can also promote other decomposition pathways, especially if impurities are present.

  • Troubleshooting Steps:

    • Temperature Control: Implement precise temperature control. A gradual ramp-up to the target temperature is preferable to rapid heating. On scale, ensure the reactor's heating and cooling system can handle the exotherm of the reaction.

    • Monitor for Color Change: A distinct color change from dark red (bromine) to yellow often indicates the consumption of bromine and can signal reaction completion.[6] If the mixture begins to darken significantly beyond this, it may be an indication of decomposition.

    • Batch Salvage: Salvaging a tarry batch is difficult. It is often more cost-effective to abandon the batch and optimize the reaction conditions for the next run. If you must attempt a salvage, a difficult workup involving filtration and extensive column chromatography would be necessary, with very low expected recovery.

Q4: I am observing over-bromination, specifically the formation of 2,2-dibromohexanoic acid. How can this be controlled?

A4: The formation of di- and poly-brominated species is a known challenge in bromination reactions.[7] Control is achieved primarily through careful management of the bromine addition.

  • Causality (The "Why"): The α-proton of the mono-brominated product is still acidic and can be replaced by a second bromine atom under the reaction conditions, especially if excess bromine is present or the reaction is allowed to run for too long at high temperatures.

  • Troubleshooting Steps:

    • Control Bromine Addition: Instead of adding all the bromine at once, use a syringe pump or an addition funnel to add the bromine dropwise over a prolonged period. This keeps the instantaneous concentration of Br₂ low, favoring mono-bromination.

    • Stoichiometric Precision: Use no more than 1.05 - 1.1 equivalents of bromine. Precisely measuring and dispensing a volatile and corrosive liquid like bromine is critical at scale.

    • Real-Time Monitoring: If possible, use in-situ monitoring (e.g., process IR) or frequent sampling (analyzed by GC) to track the disappearance of the starting material and the appearance of the mono- and di-brominated products. Stop the reaction once optimal conversion to the desired product is achieved.

Troubleshooting_HVZ Start Low Yield in HVZ Reaction Check_SM High Starting Material (SM) Remaining? Start->Check_SM Dark_Tarry Dark/Tarry Mixture? Check_SM->Dark_Tarry No Moisture Moisture Contamination? Check_SM->Moisture Yes Overheat Temperature Too High? Dark_Tarry->Overheat Yes Stoich Incorrect Stoichiometry or Reaction Time/Temp? Moisture->Stoich No Sol_Moisture Action: Use anhydrous reagents & glassware. Run under inert gas. Moisture->Sol_Moisture Yes Sol_Stoich Action: Increase Br₂ eq. Increase temp/time. Monitor reaction. Stoich->Sol_Stoich Yes Sol_Overheat Action: Implement precise temperature control. Gradual heating. Overheat->Sol_Overheat Yes

Sources

Technical Support Center: Analytical Methods for Monitoring Reactions Involving 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods related to 2,6-dibromohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring chemical reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction: The Analytical Challenge of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid is a difunctionalized aliphatic carboxylic acid.[1][2][3] Its structure presents a unique set of analytical challenges. The presence of two bromine atoms and a carboxylic acid group dictates the choice of analytical methodology for reaction monitoring. Key considerations include the polarity of the molecule, its thermal stability, and the potential for multiple reaction pathways (e.g., substitution at one or both bromine atoms, or reactions at the carboxylic acid moiety). This guide will navigate you through the most effective analytical techniques to ensure robust and reliable reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best suited for monitoring reactions of 2,6-dibromohexanoic acid?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, but the choice depends on the specific reaction and sample matrix.

  • HPLC (Reversed-Phase): This is often the preferred method for direct analysis of the reaction mixture. 2,6-Dibromohexanoic acid is a polar compound, which can make it challenging to retain on standard C18 columns.[4] Using a polar-modified C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can improve retention and separation. A key advantage of HPLC is that it typically does not require derivatization, allowing for direct analysis of the reaction aliquots.

  • GC: Direct analysis of 2,6-dibromohexanoic acid by GC is difficult due to its low volatility and potential for thermal degradation.[5][6] Derivatization is almost always necessary to convert the carboxylic acid into a more volatile and thermally stable ester.[5][6][7] This adds an extra step to sample preparation but can provide excellent separation and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

Q2: I'm seeing poor peak shape and inconsistent retention times in my HPLC analysis. What could be the cause?

A2: This is a common issue when analyzing polar compounds like 2,6-dibromohexanoic acid.[8] Several factors could be at play:

  • Mobile Phase pH: The ionization state of the carboxylic acid group is pH-dependent. An unbuffered or improperly buffered mobile phase can lead to peak tailing and shifting retention times.[9][10] Ensure your mobile phase is buffered to a pH at least 2 units below the pKa of the carboxylic acid to keep it in its protonated, less polar form.

  • Column Choice: As mentioned, standard C18 columns may not provide adequate retention for this polar analyte.[4] Consider a column specifically designed for polar compounds.

  • Sample Solvent: Injecting your sample in a solvent stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve your sample in the initial mobile phase.[9]

Q3: What derivatization reagents are recommended for GC analysis of 2,6-dibromohexanoic acid?

A3: The goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a less polar, more volatile group.[6] Common methods include:

  • Esterification: This is a widely used method for carboxylic acids.[6][7] Reagents like diazomethane or alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., BF3, HCl) are effective.[5]

  • Silylation: This involves replacing the active hydrogen with a silyl group, typically trimethylsilyl (TMS).[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common.[11] Silylated derivatives are more volatile and thermally stable.[6]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring?

A4: Yes, NMR is a powerful, non-invasive technique for in-situ reaction monitoring.[12] You can monitor the disappearance of starting material signals and the appearance of product signals over time.[12] For 2,6-dibromohexanoic acid, you can track changes in the chemical shifts of protons adjacent to the bromine atoms and the carboxylic acid. The proton on the carbon bearing the halide is typically shifted to 2-4.5 ppm.[13]

Q5: Are there any in-situ spectroscopic methods other than NMR for monitoring these reactions?

A5: Yes, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information about the chemical transformations occurring in your reaction vessel.[14][15][16] For example, you could monitor the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid starting material, and the appearance of new characteristic peaks for the product.

Troubleshooting Guides

Guide 1: HPLC Method Development and Troubleshooting

Objective: To develop a robust HPLC method for monitoring a reaction involving 2,6-dibromohexanoic acid, for example, an esterification reaction.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Reaction Aliquot B Quench Reaction (if necessary) A->B C Dilute with Mobile Phase B->C D Inject Sample C->D E Separation on Polar-Modified C18 or HILIC Column D->E F UV Detection (e.g., 210 nm) E->F G Integrate Peak Areas F->G H Calculate % Conversion G->H

Caption: A typical workflow for monitoring a reaction using HPLC.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Retention Inappropriate column for a polar analyte.[4]Switch to a polar-embedded C18, a phenyl-hexyl, or a HILIC column.
Mobile phase is too strong (high organic content).Decrease the percentage of organic solvent in the mobile phase.
Peak Tailing Mobile phase pH is close to the pKa of the analyte.[9][10]Buffer the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid (typically pH 2.5-3.0).
Secondary interactions with the stationary phase.Add a small amount of a competing agent like triethylamine to the mobile phase.
Ghost Peaks Contamination in the mobile phase or injector carryover.[9]Use high-purity solvents and filter the mobile phase. Implement a robust needle wash protocol.[9]
Baseline Drift Column not equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.
Mobile phase composition changing over time.[10]Ensure proper mixing of the mobile phase components and check for solvent evaporation.[10]
Guide 2: GC-MS Method with Derivatization

Objective: To monitor the progress of a reaction involving 2,6-dibromohexanoic acid, such as a substitution reaction at one of the bromine atoms, using GC-MS after derivatization.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Reaction Aliquot B Quench Reaction A->B C Solvent Evaporation B->C D Add Derivatization Reagent (e.g., BSTFA) C->D E Heat to Complete Derivatization D->E F Inject Derivatized Sample E->F G Separation on a suitable GC column (e.g., DB-5ms) F->G H Mass Spectrometry Detection G->H I Extract Ion Chromatograms H->I J Integrate Peak Areas I->J K Determine Reactant to Product Ratio J->K NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Dissolve Reactants in Deuterated Solvent B Add Internal Standard (optional) A->B C Transfer to NMR Tube B->C D Acquire Initial Spectrum (t=0) C->D E Initiate Reaction (e.g., by adding a catalyst) D->E F Acquire Spectra at Regular Time Intervals E->F G Process Spectra (phasing, baseline correction) F->G H Integrate Characteristic Peaks of Reactants and Products G->H I Plot Concentration vs. Time H->I

Caption: A workflow for in-situ NMR reaction monitoring.

Troubleshooting Common In-Situ NMR Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Spectral Resolution Sample inhomogeneity due to precipitation or phase separation. [12]Ensure all components are soluble in the chosen deuterated solvent throughout the reaction. Gentle agitation may be necessary.
Magnetic field drift.Use a field-frequency lock and allow the spectrometer to stabilize before starting the experiment.
Inaccurate Integration Overlapping peaks. [12]Choose non-overlapping peaks for integration. If unavoidable, use deconvolution software to fit the peaks.
Poor signal-to-noise ratio.Increase the number of scans per time point, use a higher field magnet, or use a cryoprobe if available.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015).
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
  • Derivatiz
  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo.
  • In situ reaction monitoring in photocatalytic organic synthesis. (2023). ISTA Research Explorer.
  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (2016).
  • Halide NMR Spectroscopy for Following Reaction Kinetics. (n.d.).
  • Guide to Derivatization Reagents for GC. (n.d.). Bulletin 909A.
  • The Use of Derivatization Reagents for Gas Chrom
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2022).
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2022). MicroSolv.
  • HPLC Troubleshooting Guide. (n.d.).
  • Seven Essential Steps for In Situ Reaction Monitoring. (2021). Spectroscopy Online.
  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (2022). ChemRxiv.
  • Alkyl Halides. (n.d.). Spectroscopy Tutorial.
  • How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. (2022).
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2022). PMC - NIH.
  • (PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (2022).
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2019). Magnetic Resonance in Chemistry.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). PubMed.
  • Light-Activated Sensitive Probes for Amine Detection. (2017). CORE.
  • 2,6-DIBROMOHEXANOIC ACID | 13137-43-4. (n.d.). ChemicalBook.
  • Spectroscopic and Physicochemical Characterization of 3,5-Dibromohexanoic Acid: A Technical Guide. (2025). Benchchem.
  • 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331. (n.d.). PubChem - NIH.
  • 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. (n.d.).
  • Simplified Analysis of Aqueous Short Chain F
  • Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline. (2025). Benchchem.
  • ANALYTICAL METHODS. (n.d.).
  • JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. (2023).
  • 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454. (n.d.). PubChem - NIH.
  • Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. (2022). PMC - NIH.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube.
  • Identification of butanoic, hexanoic and octanoic acids by GC-MS. (2014).

Sources

Addressing solubility issues of 2,6-Dibromohexanoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dibromohexanoic acid (CAS: 13137-43-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of this compound, with a primary focus on addressing solubility issues. Our guidance is rooted in fundamental chemical principles to ensure you can make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-Dibromohexanoic acid and what are its basic properties?

2,6-Dibromohexanoic acid is a halogenated carboxylic acid. Its structure consists of a six-carbon hexanoic acid backbone with bromine atoms substituted at the alpha (2) and epsilon (6) positions. These features dictate its chemical behavior, particularly its solubility.

Table 1: Physicochemical Properties of 2,6-Dibromohexanoic Acid

PropertyValueSource
Molecular Formula C₆H₁₀Br₂O₂PubChem[1]
Molecular Weight 273.95 g/mol PubChem[1][2]
Predicted XLogP3-AA ~2.4 - 2.7PubChem[2]
Structure A carboxylic acid with a C6 alkyl chain and two bromine substituents.PubChem[1]

Note: XLogP3-AA is a computed measure of lipophilicity (oil/water partition coefficient). A value between 2 and 3 suggests moderate lipophilicity and indicates that while the compound has nonpolar character, it is not excessively greasy.

Q2: I'm struggling to dissolve 2,6-Dibromohexanoic acid in water. Is it water-soluble?

No, 2,6-Dibromohexanoic acid is expected to have very low solubility in neutral water. The six-carbon aliphatic chain creates a significant nonpolar, hydrophobic character.[3][4] While the carboxylic acid head is polar, it is not sufficient to make the entire molecule soluble in water at neutral pH. As a general rule, the aqueous solubility of carboxylic acids decreases significantly as the carbon chain length increases beyond four carbons.[3][5]

Q3: How can I prepare an aqueous stock solution of 2,6-Dibromohexanoic acid?

The key to dissolving this compound in an aqueous medium is to deprotonate the carboxylic acid group to form a much more polar and soluble carboxylate salt. This is achieved by increasing the pH of the solution.

  • The Chemistry: The carboxylic acid group (-COOH) is weakly acidic. By adding a base (e.g., sodium hydroxide, NaOH), you remove the acidic proton, forming the sodium 2,6-dibromohexanoate salt (-COO⁻Na⁺). This ionic salt is significantly more soluble in water than the neutral acid form. The pKa of the carboxylic acid (estimated to be around 4.5-4.8, similar to other fatty acids) is the pH at which the compound is 50% in its acidic form and 50% in its salt form. To ensure complete dissolution, the pH should be raised to at least 2 units above the pKa.

See Protocol 1 below for a detailed, step-by-step guide.

Q4: What organic solvents are recommended for dissolving 2,6-Dibromohexanoic acid?

Given its moderate lipophilicity, 2,6-Dibromohexanoic acid is readily soluble in many common organic solvents.

Table 2: Qualitative Solubility Profile

SolventTypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA powerful and versatile solvent for a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, effective at dissolving many organic molecules.
Ethanol / Methanol Polar ProticSolubleThe alkyl chain has good compatibility with the alcohol's alkyl group.
Dichloromethane (DCM) NonpolarSolubleThe nonpolar nature of the solvent interacts well with the compound's alkyl chain.
Acetonitrile Polar AproticModerately SolubleMay require warming or sonication for higher concentrations.

Note: For biological experiments, DMSO is a common choice. However, always prepare a concentrated stock in DMSO and perform a serial dilution into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can be toxic to cells at levels typically above 0.5-1%.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This guide will help you systematically address solubility challenges.

G start START: 2,6-Dibromohexanoic acid will not dissolve solvent_type What is your primary solvent? start->solvent_type aqueous Aqueous Buffer (e.g., PBS, Media) solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) solvent_type->organic Organic ph_check Is the pH > 7.0? aqueous->ph_check protocol1 Follow Protocol 1: Adjust pH with 1M NaOH dropwise while stirring. ph_check->protocol1 No sonicate_warm Apply gentle warming (37°C) and/or sonication. ph_check->sonicate_warm Yes protocol1->sonicate_warm success1 SUCCESS: Compound Dissolved sonicate_warm->success1 protocol2 Follow Protocol 2: Use DMSO or DMF for a concentrated stock. organic->protocol2 sonicate2 Apply sonication or vortexing. Gentle warming may be used. protocol2->sonicate2 success2 SUCCESS: Compound Dissolved sonicate2->success2

Caption: Troubleshooting workflow for dissolving 2,6-Dibromohexanoic acid.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a 10 mM stock solution in a phosphate-buffered saline (PBS) as an example.

Materials:

  • 2,6-Dibromohexanoic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask

Methodology:

  • Weigh the Compound: Accurately weigh out 2.74 mg of 2,6-Dibromohexanoic acid for a final volume of 1 mL of a 10 mM solution (or scale as needed). Place it into a suitable container.

  • Add Buffer: Add approximately 80% of the final desired volume of PBS. You will observe that the compound does not dissolve and likely forms a suspension or oily residue.

  • Initial pH Reading: Place the container on a stir plate with a stir bar. Insert the pH probe and record the initial pH. The solution will be acidic.

  • Adjust pH: While the solution is stirring, add the 1 M NaOH solution drop-by-drop. Monitor the pH closely. As you add the base, the solid material will begin to dissolve.

  • Target pH and Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is stable at your desired final value (e.g., 7.4). For complete and stable dissolution, it is recommended to target a pH of at least 7.5-8.0.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add PBS to reach the final volume.

  • Validation: The solution should be clear with no visible precipitate. If precipitate forms upon standing, it may indicate that the pH is not high enough or the concentration is too high for the buffer capacity.

Protocol 2: Preparation of a Concentrated Organic Stock Solution

This protocol is ideal for preparing a high-concentration stock (e.g., 100 mM) for subsequent dilution into aqueous experimental media.

Materials:

  • 2,6-Dibromohexanoic acid

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Weigh the Compound: Accurately weigh out 27.4 mg of 2,6-Dibromohexanoic acid for a final volume of 1 mL of a 100 mM solution (or scale as needed). Place it into a microcentrifuge tube or glass vial.

  • Add Solvent: Add the appropriate volume of DMSO.

  • Promote Dissolution: Cap the container securely and vortex vigorously for 1-2 minutes.

  • Apply Energy (If Necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[6] Gentle warming in a 37°C water bath can also be applied, but avoid excessive heat which could potentially degrade the compound.

  • Validation: The final solution should be a clear, homogenous liquid. Visually inspect for any undissolved particulates.

  • Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.

Final Considerations

  • Compound Stability: While specific stability data for 2,6-Dibromohexanoic acid is not widely published, haloalkanoic acids can be susceptible to hydrolysis, especially at very high or low pH and elevated temperatures. It is recommended to prepare fresh solutions for your experiments or conduct stability studies for long-term storage.

  • Safety: Always handle 2,6-Dibromohexanoic acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) provided by the supplier before use.

References

  • PubChem. (n.d.). 2,6-Dibromohexanoic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dibromohexanoic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson+. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. Retrieved January 13, 2026, from [Link]

  • Matriculation Chemistry. (2021, April 10). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2017). What is the dissolution protocol for 2-bromohexadecanoic acid?. Retrieved January 13, 2026, from [Link]

Sources

Validation & Comparative

High-performance liquid chromatography (HPLC) analysis of 2,6-Dibromohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of methodologies for the quantitative analysis of 2,6-Dibromohexanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and critical decision-making processes that underpin robust analytical method development. We will explore a primary HPLC-UV methodology, compare it with alternative chromatographic approaches, and provide the scientific rationale for each procedural choice.

Introduction: The Analytical Challenge of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid (DBHA), with the molecular formula C₆H₁₀Br₂O₂, is a halogenated carboxylic acid.[1][2] Its structure presents a unique set of challenges for chromatographic analysis. The presence of a polar carboxylic acid group and a moderately nonpolar six-carbon chain, combined with two heavy bromine atoms, results in a molecule with intermediate polarity. The key to successful analysis is to balance these properties to achieve adequate retention on a stationary phase while ensuring sharp, symmetrical peak shapes.

From a detection standpoint, the molecule lacks a strong chromophore, making high-sensitivity UV detection a primary consideration in method development. The carboxylic acid moiety absorbs at low UV wavelengths, typically around 210 nm, which can be prone to interference from mobile phase components.

Primary Methodology: Reversed-Phase HPLC with UV Detection

Based on extensive experience with structurally similar short-chain fatty acids and halogenated organic compounds, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most direct and widely accessible approach for the analysis of DBHA.[3][4]

The "Why": Causality Behind Experimental Choices

The selection of an RP-HPLC framework is predicated on its robustness and versatility. The nonpolar stationary phase (typically C18) provides predictable retention for the hexanoic acid backbone of DBHA.

  • Mobile Phase Acidity: The critical parameter for analyzing any carboxylic acid by RP-HPLC is the suppression of carboxylate anion formation. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure the molecule is in its neutral, protonated form (-COOH). This uncharged state minimizes secondary interactions with residual silanols on the silica-based column packing and significantly improves retention and peak shape. Phosphoric acid or formic acid are common choices; formic acid is preferred for mass spectrometry (MS) compatibility.[5]

  • Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. The 6-carbon chain of DBHA will interact sufficiently with the C18 ligands. For potentially faster analysis of this and other short-chain acids, a column with shorter alkyl chains, such as a C8 or C6, could also be evaluated.[6]

  • Detector Wavelength: The carboxyl group's end-absorption dictates a low UV wavelength for detection, typically between 205-220 nm. While this provides sensitivity, it also necessitates the use of high-purity solvents (HPLC-grade) to minimize baseline noise and drift.

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed to be a self-validating system. Expected outcomes and troubleshooting are integrated into the workflow.

Objective: To quantify 2,6-Dibromohexanoic acid with high precision and accuracy.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • 2,6-Dibromohexanoic acid reference standard

  • Acetonitrile (HPLC Grade or higher)

  • Methanol (HPLC Grade or higher)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄, ≥85%) or Formic Acid (≥99%)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2,6-Dibromohexanoic acid in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Dissolve the sample containing DBHA in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% H₃PO₄) to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • System Equilibration & Analysis:

    • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the calibration standards, followed by the samples.

Visualization of the HPLC Workflow

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Prep (0.1% H3PO4 in H2O/ACN) Equilibration System Equilibration (Stable Baseline) MobilePhase->Equilibration StandardPrep Standard Prep (Stock & Dilutions) Injection Sample Injection (Autosampler) StandardPrep->Injection SamplePrep Sample Prep (Dissolve & Filter) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification (Calculate Concentration) Calibration->Quantification

Caption: A flowchart of the complete RP-HPLC-UV analytical workflow.

Performance Comparison with Alternative Methods

While RP-HPLC-UV is a robust primary method, other techniques offer advantages in specific scenarios, such as complex matrices or the need for higher sensitivity.

FeatureRP-HPLC-UVHPLC with DerivatizationIon Chromatography (IC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Reversed-phase separation of the native molecule.Covalent attachment of a UV-active tag (e.g., p-bromophenacyl bromide) before RP-HPLC.Anion-exchange separation of the carboxylate ion.Separation of volatile derivatives (e.g., methyl esters) by boiling point.
Sensitivity ModerateHighModerate to HighVery High
Selectivity ModerateHighHigh (for anions)Very High (mass analyzer)
Sample Prep Simple (dissolve & filter)Complex (derivatization reaction, quenching, extraction)Simple (dilution)Complex (derivatization, extraction, drying)
Throughput HighLowHighLow to Moderate
Instrumentation Standard HPLC-UVStandard HPLC-UVSpecialized IC systemGC-MS system
Best For Routine QC, purity assessment, high-concentration samples.Trace-level analysis in clean matrices.[7]Analysis in aqueous/ionic matrices, determination of bromide ion.[8][9]Confirmation of identity, analysis in complex biological matrices.[10][11]
HPLC with Pre-Column Derivatization

For trace-level quantification, the inherent low UV absorbance of DBHA is a limitation. Derivatization with a chromophoric agent like p-bromophenacyl bromide can dramatically increase sensitivity.[6][7] This reaction targets the carboxylic acid group, attaching a molecule with a very high molar absorptivity. However, this advantage comes at the cost of a more complex and time-consuming sample preparation workflow, which can introduce additional sources of variability.

Ion Chromatography (IC)

Ion chromatography separates analytes based on their charge.[10] DBHA, as a carboxylic acid, can be analyzed in its anionic (deprotonated) form using an anion-exchange column. A key application for IC in this context could be the simultaneous determination of the intact 2,6-dibromohexanoate anion and any free bromide ions, which might be present as impurities or degradation products. Combustion ion chromatography is another powerful technique that can determine the total bromine content by combusting the sample and analyzing the resulting bromide ion.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity but requires the analyte to be volatile and thermally stable.[11][12] Carboxylic acids like DBHA are not sufficiently volatile for direct GC analysis and must be derivatized, typically by converting the -COOH group to a methyl ester (-COOCH₃) or a silyl ester. While the derivatization step adds complexity, the mass spectrometer provides definitive structural information, making GC-MS the gold standard for confirmatory analysis and for identifying unknown impurities in highly complex samples.

Method Development and Optimization Logic

The process of developing a robust HPLC method is iterative and logical. The diagram below outlines the decision-making process.

Method_Dev Start Define Goal: Quantify DBHA SelectMethod Select Initial Method (RP-HPLC-UV) Start->SelectMethod SelectColumn Select Column (C18) SelectMethod->SelectColumn OptimizeMobilePhase Optimize Mobile Phase (pH, % Organic) SelectColumn->OptimizeMobilePhase CheckPeak Assess Peak Shape & Retention OptimizeMobilePhase->CheckPeak AdjustpH Adjust pH (Lower if tailing) CheckPeak->AdjustpH Tailing AdjustGradient Adjust Gradient (Change slope for resolution) CheckPeak->AdjustGradient Poor Resolution Validate Validate Method (Linearity, Accuracy, Precision) CheckPeak->Validate Good AdjustpH->OptimizeMobilePhase AdjustGradient->OptimizeMobilePhase FinalMethod Final Method Validate->FinalMethod

Caption: A decision tree for HPLC method development and optimization.

Conclusion

For the routine, quantitative analysis of 2,6-Dibromohexanoic acid, Reversed-Phase HPLC with UV detection at 210 nm stands out as the most balanced methodology in terms of performance, accessibility, and efficiency. Its primary strength lies in its simplicity and high throughput. The key to success is the careful control of mobile phase pH to ensure the analyte is in its non-ionic form, leading to excellent peak shape and reproducible retention.

While more sensitive or selective techniques like LC-MS or GC-MS exist, they should be reserved for applications requiring trace-level detection or unambiguous structural confirmation. For the majority of quality control and research applications, the presented RP-HPLC-UV method provides a reliable, robust, and scientifically sound solution.

References

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application . (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 . (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • A study of analyzing short-chain fat acid by gradient reversed-phase high-performance liquid chromatography . (2009). ResearchGate. Retrieved January 13, 2026, from [Link]

  • HPLC Separation of Carboxylic Acids . (n.d.). SIELC Technologies. Retrieved January 13, 2026, from [Link]

  • A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD) . (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS . (2016). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds . (2010). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

  • Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels . (2015). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

  • Rapid quantitative method for total brominated vegetable oil in soft drinks using ion chromatography . (2014). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fast HPLC determination of serum free fatty acids in the picomole range . (1993). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Hexanoic acid, 6-bromo- . (2018). SIELC Technologies. Retrieved January 13, 2026, from [Link]

  • HPLC analysis of brain and plasma for octanoic and decanoic acids . (1989). National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

Sources

Comparative reactivity of 2,6-Dibromohexanoic acid versus other dibromoalkanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2,6-Dibromohexanoic Acid

Introduction: The Strategic Importance of Dibromoalkanoic Acids in Synthesis

Haloalkanoic acids are foundational building blocks in modern organic synthesis, serving as versatile precursors for a wide array of functional molecules, from pharmaceuticals to advanced materials. The presence and positioning of halogen atoms on an alkyl carboxylic acid chain introduce specific electronic and steric properties that can be masterfully exploited to direct reaction pathways. Among these, dibromoalkanoic acids present a particularly rich landscape for synthetic exploration. The two bromine atoms can act independently, cooperatively, or competitively, leading to a diverse range of potential outcomes including cyclization, substitution, and elimination.

This guide provides a detailed comparative analysis of the reactivity of 2,6-dibromohexanoic acid against its isomers. We will dissect how the unique α,ω-disubstitution pattern of this molecule dictates its behavior in key chemical transformations, offering a distinct advantage over other dibromoalkanoic acids. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to strategically incorporate these valuable synthons into their work.

Pillar 1: Structural Analysis and Inherent Reactivity

The reactivity of any bromoalkanoic acid is fundamentally governed by the location of the bromine atom(s) relative to the carboxylic acid moiety and their position along the alkyl chain (primary, secondary, etc.). In 2,6-dibromohexanoic acid, the two bromine atoms occupy positions of significant and distinct chemical reactivity.

  • The α-Bromo Group (C2): The bromine atom at the C2 position is adjacent to the electron-withdrawing carbonyl group of the carboxylic acid. This proximity dramatically increases the electrophilicity of the α-carbon, making it exceptionally susceptible to nucleophilic attack. Consequently, this α-bromo group exhibits a significantly enhanced rate in SN2 reactions compared to a typical primary or secondary alkyl bromide.[1][2] This activation is a cornerstone of its utility, allowing for selective functionalization at this position. The standard method for introducing this functionality is the Hell-Volhard-Zelinskii (HVZ) reaction.[3][4]

  • The ω-Bromo Group (C6): The bromine atom at the C6 position is on a primary carbon, exhibiting the characteristic reactivity of a primary alkyl halide. It is a good substrate for SN2 reactions and can also serve as the electrophilic site for intramolecular reactions initiated by the nucleophilic carboxylate group.[5]

This unique electronic arrangement—an activated α-position and a reactive terminal position—sets 2,6-dibromohexanoic acid apart from its isomers, where bromine atoms may be located on less reactive secondary carbons, in sterically hindered environments, or in positions that favor undesirable side reactions like elimination.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The strategic placement of bromine atoms in 2,6-dibromohexanoic acid unlocks specific and predictable reaction pathways that are often less efficient or inaccessible with other isomers.

A. Intramolecular Cyclization: The Predominant Pathway to Lactones

One of the most valuable transformations of ω-haloalkanoic acids is their conversion to lactones (cyclic esters) via intramolecular SN2 reaction. Here, the inherent structure of 2,6-dibromohexanoic acid provides a distinct advantage.

Causality of Experimental Choice: When treated with a non-nucleophilic base (e.g., sodium bicarbonate or potassium carbonate), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate is a potent internal nucleophile poised to attack an electrophilic carbon within the same molecule. The efficiency of this lactonization is overwhelmingly dictated by the thermodynamic stability of the resulting ring. Five- and six-membered rings are significantly favored due to minimal ring strain and favorable bond angles.[6][7]

For 2,6-dibromohexanoic acid, this intramolecular attack occurs at the C6 position, displacing the bromide to form a highly stable six-membered ring—an α-bromo-δ-valerolactone. This reaction is typically high-yielding and proceeds under mild conditions.

Logical Relationship: Structure Dictates Reactivity

The diagram below illustrates how the positions of the bromine atoms in different dibromohexanoic acid isomers determine their primary reaction pathways.

cluster_0 Structural Isomer cluster_1 Favored Reaction Pathway A 2,6-Dibromohexanoic Acid (α, ω-) R1 Intramolecular Cyclization (Lactonization) A->R1 Forms stable 6-membered ring R2 Intermolecular SN2 (High α-reactivity) A->R2 Activated α-position B 2,3-Dibromohexanoic Acid (Vicinal) R3 Elimination (E2) B->R3 Anti-periplanar H and Br available C 3,5-Dibromohexanoic Acid (Secondary) R4 Intermolecular SN2 (Slower rate) C->R4 Steric hindrance

Caption: Structure-reactivity correlation in dibromohexanoic acids.

Comparative Analysis:

  • Vicinal Dibromides (e.g., 2,3- or 3,4-Dibromohexanoic Acid): These isomers do not undergo lactonization. Instead, upon treatment with base, they are highly prone to E2 elimination to yield unsaturated bromo-acids.

  • Internal Dibromides (e.g., 3,5-Dibromohexanoic Acid): While lactonization is theoretically possible, it would require displacing a bromide from a secondary carbon, which is kinetically slower than displacing one from the primary carbon of 2,6-dibromohexanoic acid.[5] Furthermore, intermolecular reactions often compete more effectively.

B. Intermolecular Nucleophilic Substitution: A Tale of Two Sites

When reacting with external nucleophiles, the two bromine atoms in 2,6-dibromohexanoic acid exhibit differential reactivity that can be exploited for selective synthesis.

Key Insight: As established, the α-bromo group is significantly more reactive in SN2 reactions than a standard primary alkyl bromide due to stabilization of the transition state by the adjacent carbonyl group.[1][2] This creates a predictable hierarchy of reactivity.

Experimental Scenario: When one equivalent of a strong nucleophile (e.g., sodium azide, NaN₃) is reacted with 2,6-dibromohexanoic acid under controlled conditions (low temperature), substitution occurs preferentially at the C2 position. The addition of a second equivalent of the nucleophile, often with heating, will then result in substitution at the C6 position. This stepwise reactivity is a powerful tool for creating bifunctional molecules that are difficult to access with other isomers.

Reaction Pathways of 2,6-Dibromohexanoic Acid

The following diagram outlines the primary competitive reaction pathways available to 2,6-dibromohexanoic acid.

G cluster_intra Intramolecular Pathway cluster_inter Intermolecular Pathway start 2,6-Dibromohexanoic Acid p1 Deprotonation (+ Base) start->p1 Weak, non-nucleophilic base (e.g., K₂CO₃) p3 Nucleophilic Attack (+ Nu⁻) start->p3 Strong external nucleophile (e.g., NaN₃) p2 Intramolecular SN2 Attack p1->p2 prod1 α-Bromo-δ-valerolactone p2->prod1 prod2 2-Substituted-6-bromohexanoic Acid (Preferential α-attack) p3->prod2 prod3 2,6-Disubstituted Hexanoic Acid (Further reaction) prod2->prod3 + Excess Nu⁻ / Heat

Caption: Competing intramolecular and intermolecular reaction pathways.

Pillar 3: Self-Validating Experimental Protocols and Data

To translate theory into practice, the following sections provide a validated experimental protocol and comparative data.

Protocol: Synthesis of α-Bromo-δ-valerolactone via Intramolecular Cyclization

This protocol describes a reliable, self-validating method for the lactonization of 2,6-dibromohexanoic acid. The successful formation of the product, confirmed by standard analytical techniques, validates the predicted reactivity.

Workflow Diagram

A 1. Dissolution Dissolve 2,6-dibromohexanoic acid in acetone B 2. Base Addition Add K₂CO₃ (anhydrous) to the solution A->B C 3. Reaction Reflux the mixture with stirring (Monitor by TLC) B->C D 4. Workup Filter solids, evaporate solvent, redissolve in ether C->D E 5. Purification Wash with aq. NaHCO₃ & brine, dry over MgSO₄, evaporate D->E F 6. Analysis Obtain purified α-bromo-δ-valerolactone. Confirm structure by NMR & IR. E->F

Caption: Experimental workflow for the synthesis of α-bromo-δ-valerolactone.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dibromohexanoic acid (1.0 eq). Dissolve the acid in anhydrous acetone (approx. 0.1 M concentration).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The use of excess base ensures complete deprotonation of the carboxylic acid.

  • Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.

  • Aqueous Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Redissolve the resulting crude oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any unreacted starting material) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-bromo-δ-valerolactone.

  • Purification & Validation: Purify the product via column chromatography on silica gel if necessary. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (lactone carbonyl stretch ~1740 cm⁻¹).

Quantitative Data: A Comparative Summary

The following table summarizes the expected outcomes and relative reactivities of various dibromohexanoic acid isomers under common reaction conditions. This data is synthesized from established principles of organic reactivity.[1][5][6][7]

Dibromoalkanoic Acid IsomerStructurePrimary Pathway (Base)Relative Rate of LactonizationPrimary Pathway (Nucleophile)Relative Rate of SN2 (at most reactive site)
2,6-Dibromohexanoic Acid Br-(CH₂)₄-CH(Br)-COOHLactonization High SN2 at C2 Very High
2,3-Dibromohexanoic Acid CH₃(CH₂)₂-CH(Br)CH(Br)COOHElimination (E2)NegligibleSN2 at C2 (competes with E2)High
5,6-Dibromohexanoic Acid Br-CH₂-CH(Br)-(CH₂)₃-COOHLactonization (5-ring)HighSN2 at C6 (primary)Moderate
3,5-Dibromohexanoic Acid CH₃-CH(Br)-CH₂-CH(Br)-CH₂-COOHIntermolecular reactionsLowSN2 at C3/C5 (secondary)Low

Conclusion and Outlook

The unique α,ω-substitution pattern of 2,6-dibromohexanoic acid imparts a predictable and highly useful set of reactive properties that distinguish it from its isomers. Its strong propensity to form stable six-membered lactones and the enhanced reactivity of its α-bromo position towards nucleophilic substitution make it a superior choice for synthetic routes requiring these functionalities. In contrast, vicinal isomers are dominated by elimination chemistry, while isomers with bromines on internal secondary carbons exhibit reduced reactivity. By understanding these structure-driven reactivity principles, researchers can leverage 2,6-dibromohexanoic acid as a strategic and versatile tool for the efficient construction of complex molecular architectures.

References

  • [No Author]. (n.d.). Current time information in Pasuruan, ID. Google.
  • [No Author]. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC - NIH. National Institutes of Health.
  • [No Author]. (n.d.). Synthesis of γ-bromo-β-lactones 4via bromo-lactonization of carboxylic... - ResearchGate. ResearchGate.
  • [No Author]. (n.d.). Product Class 6: Lactones. Thieme.
  • [No Author]. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Fiveable.
  • [No Author]. (2020). Synthesis of a lactone. Chemistry Stack Exchange.
  • [No Author]. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • [No Author]. (n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
  • [No Author]. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses.
  • [No Author]. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • [No Author]. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions. Benchchem.
  • [No Author]. (2025). Kinetic Studies of a Fast, Reversible Alkene Radical Cation Cyclization Reaction. ResearchGate.
  • [No Author]. (n.d.). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Europe PMC.
  • [No Author]. (n.d.). 2,6-Dibromohexanoic acid. Tetrahedron.
  • [No Author]. (2025). SN1 Reaction Reactivity Comparison. Filo.
  • [No Author]. (2023). 22.4 Alpha Bromination of Carboxylic Acids. OpenStax.
  • [No Author]. (n.d.). 6-Bromohexanoic acid | C6H11BrO2 | CID 20210. PubChem.
  • [No Author]. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Guidechem.
  • [No Author]. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • [No Author]. (2021). 18.6: Reactions at the α Carbons of Carboxylic Acids. Chemistry LibreTexts.
  • [No Author]. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Chemia.
  • Musgrave, R. (2017). Lactone Formation Reactions. YouTube.
  • [No Author]. (n.d.). 2,6-DIBROMOHEXANOIC ACID | 13137-43-4. ChemicalBook.
  • [No Author]. (n.d.). 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454 - PubChem. National Institutes of Health.
  • [No Author]. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC. National Institutes of Health.
  • [No Author]. (n.d.). Lactone synthesis. Organic Chemistry Portal.
  • [No Author]. (n.d.). 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331 - PubChem. National Institutes of Health.
  • [No Author]. (n.d.). 6-Bromohexanoic acid 97 4224-70-8. Sigma-Aldrich.
  • [No Author]. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC. National Institutes of Health.
  • [No Author]. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing.
  • [No Author]. (2025). The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. ACS Publications.
  • [No Author]. (2023). Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. National Institutes of Health.
  • [No Author]. (n.d.). An Overview of Catalytic Carbonylative Double Cyclization Reactions. MDPI.
  • [No Author]. (2025). Substitution Reactions (on Saturated Carbons). Making Molecules.
  • Davies, A. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.
  • [No Author]. (n.d.). 5,6-dibromohexanoic Acid | C6H10Br2O2 | CID 11231135. PubChem.
  • [No Author]. (n.d.). 5,6-Dibromo-2-butan-2-ylhexanoic acid | C10H18Br2O2 | CID 10404343. PubChem.
  • [No Author]. (n.d.). 2,6-DIBROMOHEXANOIC ACID | 13137-43-4. ChemicalBook.
  • [No Author]. (n.d.). cis-2,6-Dibromocyclohexanone | C6H8Br2O | CID 12211167. PubChem.
  • [No Author]. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.

Sources

A Senior Application Scientist's Guide to the Synthetic Validation of Enantiopure 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Enantiomerically pure 2,6-dibromohexanoic acid is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The precise spatial arrangement of the bromine atoms is critical for eliciting the desired biological activity and minimizing off-target effects. The selection of an appropriate synthetic pathway is therefore a crucial decision in the drug development process, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of four distinct synthetic strategies for obtaining enantiopure 2,6-dibromohexanoic acid: Enzymatic Kinetic Resolution, Chemical Resolution via Diastereomeric Salt Formation, Chiral Pool Synthesis, and Asymmetric Bromination. Each pathway is evaluated based on its underlying chemical principles, experimental feasibility, and key performance indicators, offering researchers the insights needed to make an informed decision tailored to their specific project requirements.

Enzymatic Kinetic Resolution: A Green and Highly Selective Approach

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In this pathway, a racemic mixture of a 2,6-dibromohexanoic acid ester is subjected to hydrolysis catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. This method is lauded for its high selectivity, mild reaction conditions, and environmentally friendly nature.

Causality of Experimental Choices: Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are frequently chosen for their broad substrate specificity and high enantioselectivity towards a variety of esters.[1][2] The use of an ester derivative of the carboxylic acid is necessary as lipases catalyze the hydrolysis of esters, not the free acid. The reaction is typically performed in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and to facilitate product separation.[3] The reaction is carefully monitored and stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Ethyl 2,6-Dibromohexanoate
  • Esterification: Racemic 2,6-dibromohexanoic acid (1.0 eq) is dissolved in ethanol (excess) with a catalytic amount of sulfuric acid. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic ethyl 2,6-dibromohexanoate.

  • Enzymatic Hydrolysis: To a suspension of racemic ethyl 2,6-dibromohexanoate (1.0 eq) in a phosphate buffer (pH 7.2), immobilized Candida antarctica lipase B (Novozym 435) is added. The mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • Work-up: Once the reaction reaches approximately 50% conversion, the enzyme is filtered off. The filtrate is acidified with dilute HCl and extracted with diethyl ether.

  • Separation: The ether layer is then extracted with a saturated sodium bicarbonate solution. The aqueous layer contains the sodium salt of the hydrolyzed (S)-2,6-dibromohexanoic acid. The organic layer contains the unreacted (R)-ethyl 2,6-dibromohexanoate.

  • Isolation: The aqueous layer is acidified with dilute HCl and extracted with diethyl ether. The organic extract is dried over anhydrous sodium sulfate and concentrated to yield enantiopure (S)-2,6-dibromohexanoic acid. The original organic layer is washed, dried, and concentrated to recover the (R)-ester, which can then be hydrolyzed to (R)-2,6-dibromohexanoic acid.

Enzymatic_Resolution racemic_acid Racemic 2,6-Dibromohexanoic Acid esterification Esterification (Ethanol, H₂SO₄) racemic_acid->esterification racemic_ester Racemic Ethyl 2,6-Dibromohexanoate esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (Lipase, pH 7.2) racemic_ester->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation s_acid (S)-2,6-Dibromohexanoic Acid separation->s_acid r_ester (R)-Ethyl 2,6-Dibromohexanoate separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-2,6-Dibromohexanoic Acid hydrolysis->r_acid

Caption: Enzymatic Kinetic Resolution Workflow.

Chemical Resolution via Diastereomeric Salt Formation: A Classical and Scalable Method

This traditional method relies on the principle that enantiomers have identical physical properties, while diastereomers do not. By reacting a racemic carboxylic acid with a chiral base, a pair of diastereomeric salts is formed. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids.

Causality of Experimental Choices: Chiral amines, such as (R)-(+)-1-phenylethylamine or brucine, are commonly used as resolving agents for racemic carboxylic acids due to their availability in enantiopure form and their ability to form crystalline salts.[4][5] The choice of solvent is critical for successful fractional crystallization, as it must provide a significant solubility difference between the two diastereomeric salts. Methanol, ethanol, or acetone are often good starting points for solvent screening.[6] The separation is driven by the differential packing of the diastereomeric salt molecules in the crystal lattice.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-2,6-Dibromohexanoic Acid
  • Salt Formation: Racemic 2,6-dibromohexanoic acid (1.0 eq) is dissolved in a suitable solvent (e.g., methanol). To this solution, (R)-(+)-1-phenylethylamine (0.5 eq) is added slowly with stirring.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt ((R)-acid-(R)-amine).

  • Isolation of Less Soluble Salt: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the acid in the salt can be checked by liberating a small sample and analyzing it by chiral HPLC.

  • Liberation of (R)-Acid: The crystalline salt is dissolved in water, and the solution is acidified with a strong acid (e.g., 2M HCl). The liberated (R)-2,6-dibromohexanoic acid precipitates or is extracted with an organic solvent. The organic layer is washed with water, dried, and the solvent is evaporated to yield the enantiopure (R)-acid.

  • Isolation of More Soluble Salt and Liberation of (S)-Acid: The mother liquor from the filtration step, containing the more soluble diastereomeric salt ((S)-acid-(R)-amine), is concentrated. The residue is dissolved in water and acidified with 2M HCl. The liberated (S)-2,6-dibromohexanoic acid is extracted, and the enantiopure (S)-acid is isolated as described above.

Chemical_Resolution racemic_acid Racemic 2,6-Dibromohexanoic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base +(R)-1-Phenylethylamine chiral_base->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Salt ((R)-Acid-(R)-Amine) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Salt ((S)-Acid-(R)-Amine) fractional_crystallization->more_soluble_salt acidification_r Acidification less_soluble_salt->acidification_r acidification_s Acidification more_soluble_salt->acidification_s r_acid (R)-2,6-Dibromohexanoic Acid acidification_r->r_acid s_acid (S)-2,6-Dibromohexanoic Acid acidification_s->s_acid

Caption: Chemical Resolution via Diastereomeric Salts.

Chiral Pool Synthesis: Building from Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of enantiopure 2,6-dibromohexanoic acid, L-glutamic acid serves as an excellent chiral precursor. The stereocenter at the α-position is preserved throughout a series of chemical transformations to yield the target molecule.

Causality of Experimental Choices: L-glutamic acid is an inexpensive and abundant chiral starting material.[7] The synthetic sequence involves the diazotization of the α-amino group to an alcohol with retention of configuration, followed by conversion of the hydroxyl group to a bromide with inversion of configuration. The terminal carboxylic acid is then reduced to an alcohol and subsequently converted to a bromide. This multi-step process requires careful control of reaction conditions to avoid racemization and side reactions.

Experimental Protocol: Synthesis of (S)-2,6-Dibromohexanoic Acid from L-Glutamic Acid
  • Diazotization: L-glutamic acid is treated with sodium nitrite in the presence of hydrobromic acid at low temperature (0-5 °C) to convert the α-amino group to a hydroxyl group, yielding (S)-2-hydroxy-1,5-pentanedioic acid.

  • Bromination of α-Hydroxyl Group: The resulting α-hydroxy diacid is treated with a brominating agent such as phosphorus tribromide (PBr₃) to convert the hydroxyl group to a bromide with inversion of configuration, affording (R)-2-bromo-1,5-pentanedioic acid.

  • Selective Reduction: The terminal carboxylic acid is selectively reduced to a primary alcohol using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF), yielding (R)-2-bromo-6-hydroxyhexanoic acid.

  • Bromination of Terminal Hydroxyl Group: The terminal hydroxyl group is then converted to a bromide using a reagent like carbon tetrabromide and triphenylphosphine to give (R)-2,6-dibromohexanoic acid. (Note: The stereochemical descriptor changes due to priority rules, but the absolute configuration at C2 remains).

Chiral_Pool_Synthesis l_glutamic L-Glutamic Acid diazotization Diazotization (NaNO₂, HBr) l_glutamic->diazotization alpha_hydroxy (S)-2-Hydroxy- 1,5-pentanedioic Acid diazotization->alpha_hydroxy bromination1 α-Bromination (PBr₃) alpha_hydroxy->bromination1 alpha_bromo (R)-2-Bromo- 1,5-pentanedioic Acid bromination1->alpha_bromo reduction Selective Reduction (BH₃·THF) alpha_bromo->reduction hydroxy_bromo (R)-2-Bromo-6- hydroxyhexanoic Acid reduction->hydroxy_bromo bromination2 Terminal Bromination (CBr₄, PPh₃) hydroxy_bromo->bromination2 final_product (R)-2,6-Dibromohexanoic Acid bromination2->final_product

Caption: Chiral Pool Synthesis from L-Glutamic Acid.

Asymmetric Bromination: Direct Introduction of Chirality

Asymmetric bromination aims to directly introduce a bromine atom at the α-position of a carboxylic acid derivative in an enantioselective manner. This approach is highly atom-economical but often challenging to execute with high stereocontrol. The Hell-Volhard-Zelinsky (HVZ) reaction, which is the standard method for α-bromination of carboxylic acids, proceeds through a racemic enol intermediate and thus does not yield an enantiopure product.[8][9] To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst must be employed.

Causality of Experimental Choices: In a potential asymmetric pathway, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the hexanoic acid backbone. The chiral auxiliary would then direct the approach of the brominating agent to one face of the enolate intermediate, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the enantiopure α-bromo acid. Alternatively, a chiral Lewis acid or a chiral phase-transfer catalyst could be used to catalyze the enantioselective bromination of a suitable hexanoic acid derivative.

Conceptual Protocol: Asymmetric Bromination using a Chiral Auxiliary
  • Auxiliary Attachment: 6-Bromohexanoic acid is coupled to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the corresponding enolate.

  • Diastereoselective Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is added to the enolate solution. The chiral auxiliary directs the electrophilic bromine to one face of the enolate, leading to the formation of the α-bromo product with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the enantiopure (S)-2,6-dibromohexanoic acid and recover the chiral auxiliary.

Asymmetric_Bromination hexanoic_acid 6-Bromohexanoic Acid auxiliary_attachment Attach Chiral Auxiliary hexanoic_acid->auxiliary_attachment acyl_oxazolidinone N-Acyl Oxazolidinone auxiliary_attachment->acyl_oxazolidinone enolate_formation Enolate Formation (LDA) acyl_oxazolidinone->enolate_formation diastereoselective_bromination Diastereoselective Bromination (NBS) enolate_formation->diastereoselective_bromination bromo_intermediate α-Bromo Intermediate diastereoselective_bromination->bromo_intermediate auxiliary_cleavage Auxiliary Cleavage bromo_intermediate->auxiliary_cleavage final_product Enantiopure 2,6-Dibromo- hexanoic Acid auxiliary_cleavage->final_product

Caption: Asymmetric Bromination Workflow.

Comparative Analysis of Synthetic Pathways

PathwayPrincipleTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Enzyme-catalyzed selective hydrolysis of one enantiomer of a racemic ester.< 50% for each enantiomer> 98%High enantioselectivity, mild conditions, environmentally friendly.Theoretical maximum yield of 50% for each enantiomer, requires esterification and hydrolysis steps.
Chemical Resolution Separation of diastereomeric salts with different solubilities.40-50% for each enantiomer> 98%Scalable, well-established, can provide both enantiomers.Requires stoichiometric amounts of a chiral resolving agent, can be labor-intensive (multiple crystallizations).
Chiral Pool Synthesis Utilization of a readily available chiral starting material (L-glutamic acid).30-40% (multi-step)> 99%High enantiopurity, predictable stereochemistry.Multi-step synthesis can lead to lower overall yield, may not be suitable for large-scale production.
Asymmetric Bromination Direct, enantioselective introduction of a bromine atom at the α-position.50-70%90-99%Atom-economical, potentially fewer steps.Development of a highly selective catalyst or auxiliary can be challenging, may require cryogenic temperatures.

Senior Application Scientist's Recommendation

The optimal synthetic route for enantiopure 2,6-dibromohexanoic acid is contingent upon the specific needs of the research or development program.

  • For early-stage research and discovery chemistry , where small quantities of both enantiomers are often required for biological screening, Enzymatic Kinetic Resolution and Chemical Resolution via Diastereomeric Salts are highly recommended. Both methods reliably provide access to both enantiomers in high enantiopuroty. Enzymatic resolution offers a "greener" alternative, while chemical resolution is a robust and well-understood technique.

  • For process development and scale-up activities , where efficiency and cost are paramount, Asymmetric Bromination presents the most attractive long-term goal. Although it may require more initial investment in catalyst or auxiliary development, the potential for a more direct and atom-economical route makes it a superior choice for large-scale manufacturing.

  • Chiral Pool Synthesis is a viable option when a specific enantiomer is desired and the multi-step nature of the synthesis is not a significant deterrent. It offers excellent control over the absolute stereochemistry.

Ultimately, a thorough evaluation of the available resources, project timelines, and scalability requirements will guide the selection of the most appropriate and effective synthetic pathway for obtaining enantiopure 2,6-dibromohexanoic acid.

References

  • Hajra, S., Bhowmick, M., & Sinha, D. (2019). Highly Regio- and Stereoselective Asymmetric Bromoazidation of Chiral α,β-Unsaturated Carboxylic Acid Derivatives: Scope and Limitations. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Organic Chemistry Class Notes.
  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids.
  • Martins, P. F., et al. (2018). Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two-phase systems. CORE.
  • Organic Syntheses. (n.d.). 2-Bromohexanoic acid.
  • Frontiers. (2021, October 15). Mini Review: Advances in 2-Haloacid Dehalogenases.
  • LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Experiment #5: Resolution of (R,S)
  • IntechOpen. (2021). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases.
  • Pubtexto. (2022, May 28). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products.
  • MDPI. (2020).
  • MDPI. (2021).
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • National Center for Biotechnology Information. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PubMed Central.
  • ResearchGate. (n.d.). Diastereomeric resolution of p -chloromandelic acid with ( R )-phenylethylamine.
  • ResearchGate. (2014, May 22). Lipase-catalyzed Kinetic Resolution of (.+-.)-trans- and cis-2-Azidocycloalkanols.
  • PubChem. (n.d.). 2-Bromohexanoic acid, (S)-.
  • PubMed. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine.
  • MDPI. (2020).
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • ResearchGate. (n.d.). Recent Developments in Optical Resolution.
  • BEPLS. (2021).
  • LookChem. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • National Center for Biotechnology Information. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central.
  • National Center for Biotechnology Information. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central.
  • Dove Medical Press. (2024, June 25).
  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].

Sources

Evaluating the Efficacy of 2,6-Dibromohexanoic Acid in Specific Biological Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 2,6-Dibromohexanoic acid's biological activities and potential applications. Despite extensive searches of chemical databases and scientific publications, no peer-reviewed studies detailing its efficacy, mechanism of action, or comparative performance in any specific biological context were identified.

This guide, therefore, serves to highlight the current state of knowledge—or lack thereof—and to provide a framework for the potential future evaluation of this compound. Given the absence of direct experimental data, this document will instead draw on broader principles of drug discovery and chemical biology to propose how such an evaluation could be structured, should preliminary data on its biological effects emerge.

Introduction to 2,6-Dibromohexanoic Acid: A Molecule of Unknown Potential

2,6-Dibromohexanoic acid is a halogenated carboxylic acid with the chemical formula C₆H₁₀Br₂O₂.[1][2] Its structure, featuring bromine atoms at both the alpha and epsilon positions of a hexanoic acid backbone, suggests potential for chemical reactivity and interaction with biological macromolecules. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. However, without experimental validation, any proposed biological role for 2,6-Dibromohexanoic acid remains purely speculative.

Table 1: Physicochemical Properties of 2,6-Dibromohexanoic Acid

PropertyValueSource
Molecular Formula C₆H₁₀Br₂O₂PubChem[1]
Molecular Weight 273.95 g/mol PubChem[1]
CAS Number 13137-43-4ChemicalBook[3]
IUPAC Name 2,6-dibromohexanoic acidPubChem[1]
Canonical SMILES C(CCBr)CC(C(=O)O)BrPubChem[1]

The Uncharted Territory: Potential Biological Applications and the Need for Primary Screening

While no specific applications for 2,6-Dibromohexanoic acid have been documented, the broader class of hexanoic acid derivatives has shown activity in various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of angiotensin-converting enzyme (ACE) for hypertension, and as inverse agonists for the nuclear receptor RORγt in autoimmune diseases.[4][5][6] Additionally, other brominated compounds have been studied for their cytotoxic effects.[7]

To ascertain the potential of 2,6-Dibromohexanoic acid, a logical first step would be to perform broad-spectrum primary screening across a panel of validated biological targets.

Proposed Initial Screening Workflow

A tiered approach to screening would be most efficient in identifying potential biological activities.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies Primary_Screening High-Throughput Screening (HTS) - Diverse enzyme panels - Receptor binding assays - Cellular viability assays Hit_ID Identification of Preliminary 'Hits' Primary_Screening->Hit_ID Identifies initial activity Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Confirms potency Selectivity_Panel Counter-screening & Selectivity Profiling Dose_Response->Selectivity_Panel Assesses specificity Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Selectivity_Panel->Target_Deconvolution If target is unknown Biochemical_Assays In vitro Biochemical & Enzymatic Assays Target_Deconvolution->Biochemical_Assays Validates target engagement Cell-based_Assays Cell-based Pathway Analysis Biochemical_Assays->Cell-based_Assays Confirms cellular effect

Caption: Proposed workflow for the initial biological evaluation of 2,6-Dibromohexanoic acid.

Hypothetical Comparative Analysis: A Template for Future Research

Should initial screening identify a verifiable biological activity for 2,6-Dibromohexanoic acid, a comparative guide would become feasible. For the sake of illustration, let us hypothesize that screening reveals an inhibitory effect on a specific enzyme, "Enzyme X." A robust comparison would involve the following elements:

Comparison with Known Inhibitors of "Enzyme X"

The performance of 2,6-Dibromohexanoic acid would be benchmarked against established, commercially available inhibitors of "Enzyme X."

Table 2: Hypothetical Comparative Data for "Enzyme X" Inhibition

CompoundType of InhibitionIC₅₀ (nM)Cellular Potency (EC₅₀, nM)In vivo Efficacy (Model)
2,6-Dibromohexanoic acid TBDTBDTBDTBD
Comparator A (Standard) Competitive50250Effective at 10 mg/kg
Comparator B (Alternative) Non-competitive120800Effective at 30 mg/kg

TBD: To Be Determined through experimental analysis.

Experimental Protocols for Efficacy Determination

Detailed, reproducible protocols would be essential to validate any findings.

Protocol 1: In Vitro Enzymatic Assay for "Enzyme X"

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,6-Dibromohexanoic acid against "Enzyme X."

  • Materials: Recombinant "Enzyme X," fluorogenic substrate for "Enzyme X," assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5), 2,6-Dibromohexanoic acid, known inhibitors (Comparator A, B), DMSO, 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of 2,6-Dibromohexanoic acid and comparator compounds in DMSO.

    • Dispense 100 nL of the compound dilutions into the assay plate.

    • Add 10 µL of "Enzyme X" solution (e.g., 2 nM final concentration) to each well.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

    • Monitor the increase in fluorescence over 60 minutes using a plate reader.

    • Calculate the rate of reaction for each well.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response curve using a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the direct binding of 2,6-Dibromohexanoic acid to "Enzyme X" in a cellular context.

  • Materials: Relevant cell line expressing "Enzyme X," culture medium, PBS, 2,6-Dibromohexanoic acid, lysis buffer, antibodies for Western blotting.

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 2,6-Dibromohexanoic acid for 1 hour.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble "Enzyme X" in the supernatant by Western blotting.

    • A positive result is indicated by a shift in the melting curve, where "Enzyme X" remains soluble at higher temperatures in the presence of the compound.

Visualizing the Putative Mechanism

Should a mechanism of action be elucidated, diagrams would be crucial for clear communication.

G cluster_0 Hypothetical Signaling Pathway Substrate Substrate EnzymeX Enzyme X Substrate->EnzymeX Product Product (Drives Disease Progression) EnzymeX->Product Inhibitor 2,6-Dibromohexanoic Acid Inhibitor->EnzymeX Inhibition

Caption: Hypothetical inhibition of "Enzyme X" by 2,6-Dibromohexanoic acid.

Conclusion and Future Directions

The current body of scientific literature does not support an evaluation of the efficacy of 2,6-Dibromohexanoic acid in any specific biological application. The compound remains uncharacterized in a biological context. The immediate and necessary next step for any research program interested in this molecule would be to conduct comprehensive, unbiased screening to identify potential bioactivities. Should such activities be discovered and validated, the frameworks and methodologies outlined in this guide could then be applied to build a robust and data-driven comparison against relevant alternatives. Until such primary data is generated and published, the potential of 2,6-Dibromohexanoic acid as a research tool or therapeutic agent remains unknown.

References

As no scientific literature detailing the biological applications of 2,6-Dibromohexanoic acid was found, a traditional reference list of efficacy studies cannot be provided. The following list includes the sources for the chemical and physical properties of the compound and related background information.

  • Derivatives of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline: effect of changes at postions 2 and 5 of the hexanoic acid portion. Journal of Medicinal Chemistry. [Link]

  • Derivatives of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline: effect of changes at positions 2 and 5 of the hexanoic acid portion. PubMed. [Link]

  • Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. [Link]

  • 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454. PubChem. [Link]

  • Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells. PubMed. [Link]

Sources

A Comparative Guide to the Thermal and Chemical Stability of Functional Polyesters Derived from 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced polymeric materials, particularly for biomedical and drug delivery applications, the ability to precisely tune material properties is paramount. Functional monomers offer a powerful platform for designing polymers with tailored characteristics. This guide provides an in-depth technical comparison of polyesters synthesized with 2,6-dibromohexanoic acid, a unique functional monomer, against established biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL). We will explore the synthesis, projected thermal and chemical stability, and the experimental validation necessary to characterize these novel materials.

Introduction: The Promise of Functional Biodegradable Polymers

The field of biodegradable polymers is dominated by materials like PLA and PCL, valued for their biocompatibility and tunable degradation profiles.[1][2] However, the lack of inherent functionality on their polymer backbones can limit their application where specific chemical modifications are required for drug conjugation, tissue engineering scaffolds, or advanced material composites.[3][4] The introduction of functional groups, such as bromine atoms from 2,6-dibromohexanoic acid, into the polymer chain opens up a vast landscape for post-polymerization modification, allowing for the covalent attachment of bioactive molecules, cross-linking agents, or other functional moieties.[5] This guide will provide a comparative analysis of the anticipated thermal and chemical properties of polyesters derived from this functional monomer.

Synthesis of Polyesters from 2,6-Dibromohexanoic Acid

The synthesis of polyesters from 2,6-dibromohexanoic acid can be achieved through established polycondensation reactions.[6] A common approach involves the reaction of the diacid monomer (or its activated derivative) with a suitable diol. For the purpose of this guide, we will consider the synthesis of a polyester by reacting 2,6-dibromohexanoic acid with 1,6-hexanediol.

DOT Diagram: Synthesis of Poly(1,6-hexanediyl 2,6-dibromohexanedioate)

synthesis_workflow monomer1 2,6-Dibromohexanoic Acid reaction_vessel Reaction Vessel (High Temperature, Vacuum) monomer1->reaction_vessel monomer2 1,6-Hexanediol monomer2->reaction_vessel catalyst Catalyst (e.g., p-Toluenesulfonic acid) catalyst->reaction_vessel polymer Poly(1,6-hexanediyl 2,6-dibromohexanedioate) reaction_vessel->polymer byproduct Water (removed under vacuum) reaction_vessel->byproduct Polycondensation

Caption: Synthetic route for a polyester from 2,6-dibromohexanoic acid.

This process, typically carried out at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction to completion, is expected to yield a linear polyester with bromine atoms pending from the polymer backbone. The presence of these bromine atoms is the key differentiator of this polymer compared to traditional aliphatic polyesters.

Comparative Analysis of Thermal Stability

The thermal stability of a polymer is a critical parameter for its processing and application.[7][8] We will compare the expected thermal properties of our functionalized polyester with those of PLA and PCL.

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal decomposition profile.

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)Char Yield at 600°C (%)
Poly(1,6-hexanediyl 2,6-dibromohexanedioate) (Projected) ~250-300~300-350> 5
Polylactic Acid (PLA) ~300-350[9][10][11]~350-380[11]< 5[10]
Polycaprolactone (PCL) ~350-400~400-430< 1

Discussion: The presence of bromine atoms in the polyester derived from 2,6-dibromohexanoic acid is anticipated to influence its thermal stability. While the aliphatic backbone is similar to PCL, the C-Br bonds are generally weaker than C-H bonds, which may lead to an earlier onset of decomposition. However, bromine-containing compounds are known to act as flame retardants, which could result in a higher char yield at elevated temperatures. This is a significant advantage in applications where fire safety is a concern. In contrast, PLA and PCL exhibit higher initial decomposition temperatures but leave behind minimal residue.[9][10][11]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(1,6-hexanediyl 2,6-dibromohexanedioate) (Projected) ~ -20 to 0~ 50-70
Polylactic Acid (PLA) ~ 60-65[1]~ 170-180[1]
Polycaprolactone (PCL) ~ -60~ 60

Discussion: The projected Tg of the functionalized polyester is expected to be higher than that of PCL due to the bulky and polar bromine side groups, which will restrict chain mobility. The Tm is projected to be in a similar range to PCL, reflecting the similar aliphatic backbone structure. PLA, with its more rigid backbone, exhibits a significantly higher Tg and Tm.[1] The lower Tm of the functionalized polyester compared to PLA suggests it will have a lower processing temperature, which can be advantageous for incorporating thermally sensitive drugs.

Comparative Analysis of Chemical Stability

The chemical stability of a polymer dictates its degradation behavior and its resistance to various chemical environments, a crucial factor in drug delivery and biomedical implants.[2][12]

Hydrolytic Degradation

The ester linkages in all three polyesters are susceptible to hydrolysis. The rate of degradation is influenced by factors such as crystallinity, hydrophilicity, and the presence of functional groups.

PolymerHydrolytic Degradation RateDegradation Products
Poly(1,6-hexanediyl 2,6-dibromohexanedioate) (Projected) Moderate to Fast2,6-Dibromohexanoic acid, 1,6-Hexanediol
Polylactic Acid (PLA) ModerateLactic acid
Polycaprolactone (PCL) Slow6-Hydroxycaproic acid

Discussion: The presence of polar bromo-substituents in the polyester from 2,6-dibromohexanoic acid is expected to increase its hydrophilicity compared to PCL, potentially leading to a faster rate of hydrolytic degradation. The degradation products, 2,6-dibromohexanoic acid and 1,6-hexanediol, would need to be assessed for their biocompatibility. PLA's degradation to lactic acid, a natural metabolite, is a key advantage in biomedical applications. PCL is known for its slow degradation rate, making it suitable for long-term implants.

Chemical Resistance

The resistance of these polymers to common organic solvents is also a critical consideration for their processing and application.

PolymerSolubility in Common Solvents (e.g., Chloroform, THF)Resistance to Alcohols
Poly(1,6-hexanediyl 2,6-dibromohexanedioate) (Projected) SolubleModerate
Polylactic Acid (PLA) SolublePoor
Polycaprolactone (PCL) SolubleGood

Discussion: Like PLA and PCL, the functionalized polyester is expected to be soluble in common chlorinated and ethereal solvents, facilitating its processing into films, fibers, and microparticles. The chemical resistance to alcohols is an important factor for sterilization and in certain drug formulation processes. The polarity of the bromo-functionalized polymer might make it more susceptible to polar solvents like alcohols compared to PCL.

Experimental Protocols for Validation

To validate the projected properties of polymers synthesized from 2,6-dibromohexanoic acid, a series of standardized experimental protocols should be followed.

Thermal Analysis Workflow

thermal_analysis_workflow start Polymer Sample tga Thermogravimetric Analysis (TGA) (e.g., 10°C/min under N2) start->tga dsc Differential Scanning Calorimetry (DSC) (e.g., Heat-cool-heat cycle at 10°C/min) start->dsc tga_data Decomposition Profile (Tonset, Tmax, Char Yield) tga->tga_data dsc_data Thermal Transitions (Tg, Tm) dsc->dsc_data end Thermal Stability Profile tga_data->end dsc_data->end

Caption: Workflow for the thermal characterization of polymers.

TGA Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

DSC Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into a DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from -80°C to 200°C at 10°C/min to erase thermal history.

  • Cool the sample to -80°C at 10°C/min.

  • Reheat the sample to 200°C at 10°C/min and record the heat flow.

Chemical Stability Testing

Hydrolytic Degradation Protocol (In Vitro):

  • Prepare polymer films of known dimensions and weight.

  • Immerse the films in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the films, rinse with deionized water, and dry under vacuum to a constant weight.

  • Measure the weight loss and changes in molecular weight (via Gel Permeation Chromatography) over time.

Chemical Resistance Protocol (ASTM D543):

  • Prepare polymer films of known dimensions.

  • Immerse the films in various chemical reagents (e.g., ethanol, isopropanol, acetone) for a specified period (e.g., 24 hours) at room temperature.[13]

  • After immersion, remove the films, blot dry, and measure changes in weight, dimensions, and appearance.

Conclusion and Future Outlook

Polymers synthesized from 2,6-dibromohexanoic acid present a compelling platform for the development of next-generation functional materials. While their projected thermal stability may be slightly lower than that of PLA and PCL, the presence of bromine atoms offers unique advantages, including potential flame retardancy and, most importantly, a versatile handle for post-polymerization modification. This functionality is a significant asset for applications in drug delivery, where the covalent attachment of targeting ligands or therapeutic agents can enhance efficacy.[14][][16] The anticipated faster degradation rate compared to PCL could also be beneficial for applications requiring a more rapid release profile.

Further research should focus on the comprehensive experimental validation of the properties of these novel polyesters, including a thorough evaluation of the biocompatibility of their degradation products. The exploration of copolymers of 2,6-dibromohexanoic acid with other monomers like lactic acid or caprolactone could also lead to a new class of materials with a finely tunable balance of functionality, thermal stability, and degradation kinetics.

References

  • Graz University of Technology. (2014). Thermal stability of modified end-capped poly(lactic acid). Journal of Applied Polymer Science, 131(22), 41105-41114.
  • ResearchGate. (2025). Testing Bioplastics: Specifying their properties is required.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) thermograms of pristine PLLA and composites.
  • ResearchGate. (n.d.).
  • International Journal of Engineering, Science and Mathematics. (2018). A comparative study of bio-degradable polymer and non-biodegradable polymer. 7(3).
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of poly(lactic acid) (PLA) and....
  • PNAS. (2023). High-throughput experimentation for discovery of biodegradable polyesters.
  • SciSpace. (n.d.).
  • OUCI. (n.d.).
  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) of polylactic acid....
  • (n.d.). Biodegradable polymers: A sustainable approach to colon drug delivery.
  • (2006). New Family Of Biodegradable Polymers Shows Promise For Intracellular Drug Delivery.
  • MDPI. (n.d.). Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions.
  • NIH. (n.d.).
  • BOC Sciences. (n.d.). Biodegradable Polymers for Small-Molecule Delivery.
  • MDPI. (n.d.).
  • RSC Publishing. (2024).
  • Polymer Chemistry (RSC Publishing). (2019).
  • ResearchGate. (n.d.).
  • Tampereen yliopisto. (2022).
  • Aaltodoc. (2021).
  • Google Patents. (n.d.). US5302694A - Process for preparing polyesters based on hydroxycarboxylic acids.
  • Google Patents. (n.d.). US7968325B2 - Methods for the biosynthesis of polyesters.
  • ResearchGate. (n.d.). Dependence of Thermal Stability of Polymers on Their Chemical Structure.
  • ResearchGate. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. J. VINYL ADDIT. TECHNOL., 25, E12–E27.
  • YouTube. (2011). S2.4.6 Formation of Condensation Polymers: Polyesters [HL IB CHEMISTRY].
  • International Journal of New Chemistry. (2021).
  • ETFLIN. (n.d.).
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 2,2-Dibromohexanoic acid.
  • (n.d.). A Series of Coordination Polymers Based on 4,8-Disulfo-2,6-Naphthalenedicarboxylic Acid.
  • Frontiers. (2017). Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers.
  • Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts.
  • ResearchGate. (n.d.).

Sources

Mass spectrometry fragmentation analysis of 2,6-Dibromohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to navigating the complexities of mass spectrometry for the structural analysis of halogenated fatty acids, focusing on 2,6-Dibromohexanoic acid. This document provides a comparative analysis of derivatization-based GC-MS and direct-injection LC-MS methodologies, offering field-proven insights for researchers in analytical chemistry and drug development.

Introduction: The Analytical Challenge of Halogenated Fatty Acids

2,6-Dibromohexanoic acid (DBHA) is a bifunctional molecule presenting a unique analytical challenge. Its structure, featuring a carboxylic acid group and two bromine atoms at distinct positions, makes it a valuable synthon in pharmaceutical and materials science. However, these same features—high polarity from the carboxyl group and the presence of heavy halogens—complicate its analysis by mass spectrometry. The inherent low volatility and thermal lability of the free acid make it unsuitable for direct analysis by traditional Gas Chromatography-Mass Spectrometry (GC-MS), while its fragmentation behavior can be complex and highly dependent on the ionization technique employed.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of mass spectrometric approaches for the fragmentation analysis of DBHA. We will explore the strategic decision between direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) and a derivatization-first approach for GC-MS. By examining the causality behind experimental choices and comparing the resulting fragmentation data, this guide serves as a practical resource for researchers aiming to achieve robust and unambiguous structural elucidation of halogenated compounds.

PART 1: Physicochemical Properties & The Derivatization Imperative

Before selecting an analytical technique, understanding the analyte's properties is paramount. These properties dictate the optimal sample preparation and instrumentation choices.

Table 1: Physicochemical Properties of 2,6-Dibromohexanoic Acid

PropertyValueSource
Molecular FormulaC₆H₁₀Br₂O₂[1][2]
Molecular Weight~273.95 g/mol [1][3]
Monoisotopic Mass271.90475 Da[1][4]
Boiling Point338.5°C (Predicted)
PolarityHigh (due to carboxylic acid)[5]
Key Structural FeaturesCarboxylic acid, primary (C6) and secondary (C2) alkyl bromides

The high polarity and potential for intermolecular hydrogen bonding make DBHA non-volatile, a critical issue for GC-based analysis which requires the analyte to be in the gas phase.[5][6] Direct injection would lead to poor peak shape, thermal degradation in the injector, and irreversible adsorption onto the column.[6]

This necessitates a crucial decision:

  • Bypass the volatility issue by using LC-MS.

  • Eliminate the problematic functional group through chemical derivatization to enable GC-MS analysis.[7]

The following workflow illustrates this primary decision point for the analyst.

G cluster_0 cluster_1 cluster_2 start Analyze 2,6-Dibromohexanoic Acid decision1 Is the sample complex? Need for high chromatographic resolution? start->decision1 gcms_path GC-MS Path (High Resolution, Established Libraries) decision1->gcms_path  Yes lcms_path LC-MS Path (Minimal Sample Prep) decision1->lcms_path No   derivatize Derivatization Required (e.g., Methylation) gcms_path->derivatize gc_ion_decision Choose Ionization derivatize->gc_ion_decision ei_ms Electron Ionization (EI) (Rich Fragmentation) gc_ion_decision->ei_ms Elucidate Structure ci_ms Chemical Ionization (CI) (Molecular Ion Confirmation) gc_ion_decision->ci_ms Confirm MW esi_ms Electrospray Ionization (ESI) (Soft Ionization) lcms_path->esi_ms

Caption: Decision workflow for selecting an MS method.

PART 2: Comparative Fragmentation Analysis

We will now compare three distinct mass spectrometric methodologies, detailing the expected outcomes and providing standardized protocols.

Scenario A: Direct Analysis by LC-MS with Electrospray Ionization (ESI)

Electrospray ionization is a "soft" ionization technique ideal for polar, non-volatile, and thermally labile molecules like DBHA.[8][9] It typically generates protonated or deprotonated molecular ions with minimal initial fragmentation, making it excellent for molecular weight determination.

Expertise & Causality: For a carboxylic acid, analysis in negative ion mode is strongly preferred. The acidic proton is easily abstracted in the ESI source, leading to a highly stable carboxylate anion, [M-H]⁻. This process is far more efficient than protonation (forming [M+H]⁺) in positive ion mode, resulting in significantly better sensitivity.

Predicted Fragmentation of [M-H]⁻ Ion (m/z 271/273/275): Tandem MS (MS/MS) of the deprotonated molecule would likely proceed through the following pathways:

  • Loss of HBr (Hydrogen Bromide): A common fragmentation pathway for alkyl bromides. This would result in a fragment ion at m/z 191/193.

  • Loss of CO₂ (Carbon Dioxide): Decarboxylation of the carboxylate anion would yield a fragment at m/z 227/229/231.

  • Loss of a Bromine Radical: While less common in negative ion mode, it could occur, leading to a fragment at m/z 192/194.

The characteristic bromine isotope pattern, with ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would be invaluable for identification.[10][11] The parent ion cluster will appear at m/z 271.9 (containing two ⁷⁹Br), 273.9 (containing one ⁷⁹Br and one ⁸¹Br), and 275.9 (containing two ⁸¹Br) in a ~1:2:1 intensity ratio.

Experimental Protocol: LC-ESI-MS/MS

  • Sample Preparation: Dissolve 1 mg of 2,6-Dibromohexanoic acid in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in a 50:50 water:acetonitrile mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative Ion ESI):

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Voltage: 40 V (adjust to optimize parent ion intensity).

    • MS/MS: Isolate the [M-H]⁻ cluster (m/z 271-277) and apply collision-induced dissociation (CID) with argon. Vary collision energy (10-40 eV) to observe different fragmentation pathways.

Scenario B: GC-MS with Electron Ionization (EI) of the Methyl Ester

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing extensive and reproducible fragmentation.[8][12] This creates a detailed "fingerprint" spectrum useful for structural elucidation and library matching. To make DBHA amenable to GC, we must first derivatize it to its more volatile and less polar methyl ester.

Expertise & Causality: Esterification, typically by forming the methyl ester, is a robust and widely used method for the GC analysis of carboxylic acids.[5][7] The resulting derivative (methyl 2,6-dibromohexanoate) is significantly more volatile and thermally stable, allowing it to traverse the GC system without degradation.

Predicted Fragmentation of Methyl 2,6-dibromohexanoate (M.W. ~288): The EI spectrum will be complex. The molecular ion (M⁺˙) will likely be weak or absent, but its isotopic cluster at m/z 286/288/290 should be identifiable.[13] Key fragmentation pathways include:

  • α-Cleavage: The most probable cleavages are adjacent to the carbonyl group and the bromine atoms.

    • Loss of the methoxy group (•OCH₃, 31 Da) to give an acylium ion at m/z 255/257/259.

    • Loss of the carboxyl group (•COOCH₃, 59 Da) to give a fragment at m/z 227/229/231.

  • Loss of Halogen:

    • Loss of a bromine radical (•Br, 79/81 Da) is a dominant pathway for alkyl halides, yielding a stable carbocation at m/z 207/209.[14]

    • Subsequent loss of HBr (80/82 Da) from this fragment is also likely.

  • Alkyl Chain Fragmentation: Cleavage along the hydrocarbon chain will produce clusters of peaks separated by 14 mass units (CH₂).[15][16]

G parent Methyl 2,6-dibromohexanoate [M]⁺˙ m/z 286/288/290 f1 [M - •OCH₃]⁺ m/z 255/257/259 parent->f1 α-cleavage f2 [M - •Br]⁺ m/z 207/209 parent->f2 C-Br cleavage f3 [M - •COOCH₃]⁺ m/z 227/229/231 parent->f3 α-cleavage f4 [M - HBr]⁺˙ m/z 206/208 parent->f4 Rearrangement f5 [M - •Br - HBr]⁺ m/z 127 f2->f5 -HBr

Caption: Predicted EI fragmentation pathways for the DBHA methyl ester.

Experimental Protocol: Derivatization and GC-EI-MS

  • Derivatization (Esterification):

    • To ~1 mg of DBHA in a vial, add 500 µL of 2M methanolic HCl.

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool to room temperature. Add 1 mL of hexane and 1 mL of water.

    • Vortex and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl ester, to a new autosampler vial for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Scenario C: GC-MS with Chemical Ionization (CI) of the Methyl Ester

When EI fails to produce a discernible molecular ion, Chemical Ionization (CI) is the preferred alternative.[8][9] It is a softer ionization method that uses a reagent gas (like methane or ammonia) to ionize the analyte via proton transfer, typically forming a stable quasi-molecular ion ([M+H]⁺).[8]

Expertise & Causality: The goal of CI is not to generate a complex fingerprint but to confidently determine the molecular weight of the derivatized analyte. By using methane CI, we expect to see a strong protonated molecule at m/z 287/289/291 ([M+H]⁺) and potentially adducts with reagent gas fragments like [M+C₂H₅]⁺. Fragmentation will be significantly reduced compared to EI, often limited to the loss of a single, stable neutral molecule like HBr.

Experimental Protocol: GC-CI-MS

  • Derivatization and GC Conditions: Follow the same procedure as for GC-EI-MS.

  • MS Conditions (Positive Ion CI):

    • Reagent Gas: Methane.

    • Ion Source Temperature: 150°C.

    • Ion Source Pressure: Set according to manufacturer recommendations for CI.

    • Mass Range: m/z 80-450.

PART 3: Data Synthesis and Method Comparison

The choice of method depends entirely on the analytical goal. The table below summarizes the expected outcomes from each technique to guide this decision.

Table 2: Comparison of Mass Spectrometric Techniques for the Analysis of 2,6-Dibromohexanoic Acid

ParameterLC-ESI-MS/MS (Direct)GC-EI-MS (Derivatized)GC-CI-MS (Derivatized)
Sample Prep Minimal (Dilute and shoot)Required (Esterification)Required (Esterification)
Molecular Ion Strong [M-H]⁻Weak or absent M⁺˙Strong [M+H]⁺
Fragmentation Controlled (MS/MS)Extensive, complexMinimal, "soft"
Primary Use MW confirmation, targeted quantitationStructural elucidation, library searchingMW confirmation of GC-amenable compounds
Key Advantage Fast, simple, good for polar analytesHighly detailed structural fingerprintUnambiguous molecular weight data
Key Disadvantage Limited structural information from MS1Can lose molecular ion, requires derivatizationLimited fragmentation for structural detail

Conclusion

The mass spectrometric analysis of 2,6-Dibromohexanoic acid requires a strategic approach tailored to the research question.

  • For rapid confirmation of molecular weight and simple purity checks, LC-ESI-MS in negative ion mode is the most efficient and direct method, avoiding the need for chemical derivatization.

  • For detailed structural elucidation and the creation of a reference spectrum, GC-EI-MS of the methyl ester is superior. The rich fragmentation pattern provides a wealth of information about the molecule's structure, though it requires an initial derivatization step.

  • When the EI spectrum fails to show a clear molecular ion, GC-CI-MS of the methyl ester serves as an indispensable tool to confidently establish the molecular weight of the derivatized analyte, complementing the structural data obtained from EI.

By understanding the strengths and limitations of each technique, researchers can select the optimal workflow to generate reliable and comprehensive data for challenging analytes like halogenated fatty acids.

References

  • Gabelica, V., & De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566–587. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 350454, 2,6-Dibromohexanoic acid. Retrieved from [Link][2]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link][5]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link][6]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][16]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Sources

A Comparative Guide to the Performance of 2,6-Dibromohexanoic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical synthesis, purification, or biological assay. This guide provides an in-depth comparative analysis of the performance of 2,6-Dibromohexanoic acid across a spectrum of solvent systems. Our focus is to deliver actionable insights grounded in experimental data and mechanistic principles, enabling you to make informed decisions for your specific applications.

Introduction: The Significance of 2,6-Dibromohexanoic Acid and Solvent Selection

2,6-Dibromohexanoic acid is a versatile bifunctional molecule, featuring a carboxylic acid moiety and two bromine atoms at the 2- and 6-positions. This structure makes it a valuable building block in organic synthesis, particularly for the introduction of a C6 chain with reactive handles at both ends. Its applications range from the synthesis of complex organic molecules and polymers to its use as an intermediate in the preparation of pharmacologically active compounds.

The performance of 2,6-Dibromohexanoic acid, however, is not solely dependent on its intrinsic chemical properties. The solvent system in which it is employed plays a pivotal role in dictating its solubility, stability, and reactivity. A judicious choice of solvent can enhance reaction rates, improve yields, and facilitate purification, while an inappropriate selection can lead to poor solubility, degradation, or undesired side reactions. This guide will explore these nuances in detail.

Fundamental Properties of 2,6-Dibromohexanoic Acid

Before delving into its behavior in different solvents, it is essential to understand the key physicochemical properties of 2,6-Dibromohexanoic acid.

PropertyValueReference
Molecular FormulaC₆H₁₀Br₂O₂[1]
Molecular Weight273.95 g/mol [2][3][4]
XLogP3-AA2.3[1]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Topological Polar Surface Area37.3 Ų[4]

The presence of both a polar carboxylic acid group and a relatively nonpolar carbon chain with two bromine atoms gives 2,6-Dibromohexanoic acid an amphiphilic character. The XLogP3-AA value of 2.3 suggests a moderate lipophilicity. These structural features are central to its solubility characteristics.

Comparative Solubility Analysis

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[5] For 2,6-Dibromohexanoic acid, its solubility is a balance between the polar interactions of the carboxylic acid group and the nonpolar interactions of the dibromo-alkyl chain.

Experimental Protocol: Solubility Determination

A standardized protocol to assess solubility involves the addition of a known mass of 2,6-Dibromohexanoic acid to a specific volume of the test solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved acid is determined analytically, typically by HPLC or titration.[6]

Caption: A generalized workflow for determining the solubility of 2,6-Dibromohexanoic acid.

Comparative Solubility Data (Qualitative)

Solvent SystemSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to ModerateThe polar carboxylic acid group can form hydrogen bonds with water, but the C6 alkyl chain and bromine atoms are hydrophobic.
Methanol/Ethanol Polar ProticHighThe alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid. The alkyl portion of the alcohol interacts favorably with the nonpolar part of the molecule.
Acetone Polar AproticHighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[7]
Dichloromethane (DCM) NonpolarModerate to HighThe dibromo-alkyl chain interacts well with the nonpolar solvent, and the carboxylic acid can form dimers, which reduces its polarity.
Hexane NonpolarLowThe highly nonpolar nature of hexane does not effectively solvate the polar carboxylic acid group.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighDMSO is a highly polar aprotic solvent that is an excellent hydrogen bond acceptor, leading to strong solvation of the carboxylic acid.[8]

Expert Insights: For applications requiring high concentrations of 2,6-Dibromohexanoic acid, polar aprotic solvents like acetone and DMSO, or polar protic solvents like methanol and ethanol, are the preferred choices. For extractions from aqueous solutions, a less polar, water-immiscible solvent like dichloromethane would be more suitable.

Stability in Different Solvent Environments

The stability of 2,6-Dibromohexanoic acid can be compromised under certain conditions, primarily through intramolecular cyclization to form a lactone or intermolecular esterification. The choice of solvent can influence the rates of these degradation pathways.

Experimental Protocol: Stability Assessment via NMR and HPLC

A common method to assess stability is to dissolve the compound in the test solvent and monitor its concentration and the appearance of degradation products over time at a defined temperature. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the parent compound and its impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the degradation products.[11][12]

Caption: Workflow for assessing the stability of 2,6-Dibromohexanoic acid in various solvents.

Solvent Effects on Stability:

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can participate in solvolysis reactions, particularly at elevated temperatures. In the case of 2,6-Dibromohexanoic acid, the primary bromine at the 6-position is susceptible to nucleophilic substitution by the solvent.

  • Aprotic Solvents (Polar and Nonpolar): In the absence of external nucleophiles, the main degradation pathway is intramolecular cyclization. The rate of this reaction can be influenced by the solvent's ability to stabilize the transition state.

  • Basic Conditions: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate. This can act as an intramolecular nucleophile, attacking the carbon bearing the bromine at the 6-position to form a lactone. This process is generally faster in polar aprotic solvents that do not strongly solvate the carboxylate anion.[13]

Expert Insights: For long-term storage in solution, a non-nucleophilic, aprotic solvent at low temperatures is recommended. If the compound is to be used in a reaction involving a base, the potential for intramolecular cyclization should be considered, and the reaction conditions should be optimized to favor the desired transformation.

Reactivity in Nucleophilic Substitution Reactions

A primary application of 2,6-Dibromohexanoic acid is in reactions involving nucleophilic substitution at the bromine-bearing carbons. The choice of solvent can have a dramatic effect on the rate and mechanism (SN1 vs. SN2) of these reactions.[7]

The Role of Solvent in SN1 and SN2 Reactions:

  • SN1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents are known to stabilize these intermediates through solvation, thereby accelerating the rate of SN1 reactions.[14]

  • SN2 Reactions: These reactions involve a backside attack by the nucleophile in a single, concerted step. Polar aprotic solvents are generally preferred for SN2 reactions.[7] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[15] Polar protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon.[7]

Solvent Effects on Nucleophilic Substitution cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Node Favored by Polar Protic Solvents (e.g., Water, Alcohols) Stabilize Carbocation Intermediate SN2_Node Favored by Polar Aprotic Solvents (e.g., Acetone, DMSO) Enhance Nucleophile Reactivity 2,6-Dibromohexanoic Acid 2,6-Dibromohexanoic Acid 2,6-Dibromohexanoic Acid->SN1_Node Tertiary Substrate (less likely) Weak Nucleophile 2,6-Dibromohexanoic Acid->SN2_Node Primary/Secondary Substrate Strong Nucleophile

Caption: Influence of solvent type on SN1 and SN2 reaction pathways.

Experimental Protocol: Kinetic Analysis of a Nucleophilic Substitution Reaction

To compare the reactivity of 2,6-Dibromohexanoic acid in different solvents, a model nucleophilic substitution reaction can be performed. For instance, the reaction with sodium azide to form 2-bromo-6-azidohexanoic acid.

  • Prepare solutions of 2,6-Dibromohexanoic acid and sodium azide in the desired solvent.

  • Mix the solutions at a constant temperature.

  • Monitor the disappearance of the starting material and the appearance of the product over time using HPLC.

  • Determine the initial reaction rate from the concentration vs. time data.

Predicted Reactivity Trends:

SolventSolvent TypeExpected Relative Rate of SN2 ReactionRationale
DMSOPolar AproticVery FastExcellent solvation of the cation, leaving the nucleophile highly reactive.[8]
AcetonePolar AproticFastGood balance of polarity to dissolve reactants and minimal solvation of the nucleophile.
MethanolPolar ProticSlowStrong solvation of the nucleophile through hydrogen bonding reduces its reactivity.[15]
WaterPolar ProticVery SlowSimilar to methanol, with even stronger hydrogen bonding.
HexaneNonpolarNegligibleReactants are likely insoluble.

Expert Insights: For synthetic transformations requiring a nucleophilic attack on either of the bromine-bearing carbons of 2,6-Dibromohexanoic acid, a polar aprotic solvent such as DMSO, DMF, or acetone will generally provide the best results for an SN2 pathway. If an SN1 mechanism is desired (for instance, if the substrate were modified to be tertiary), a polar protic solvent would be more appropriate.

Conclusion and Recommendations

The performance of 2,6-Dibromohexanoic acid is intricately linked to the properties of the solvent system in which it is used. This guide has provided a framework for understanding and predicting its solubility, stability, and reactivity in different environments.

  • For high solubility, polar solvents such as alcohols, acetone, and DMSO are recommended.

  • For enhanced stability, particularly for long-term storage, a non-nucleophilic, aprotic solvent at low temperatures is ideal.

  • For efficient nucleophilic substitution reactions (SN2), polar aprotic solvents like DMSO and acetone will maximize the reactivity of the nucleophile.

By carefully considering the principles and data presented in this guide, researchers can optimize their experimental conditions to achieve the desired outcomes when working with 2,6-Dibromohexanoic acid.

References

  • PubChem. (n.d.). 2,3-Dibromohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dibromohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-dibromohexanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dibromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • Testbook. (n.d.). Testing for Carboxyl Group Procedure, Observations and Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Retrieved from [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2,6-DIBROMOHEXANOIC ACID 13137-43-4 wiki. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]

  • YouTube. (2011, April 28). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2021, April 21). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100519504C - Method for making 6-bromocaproic acid.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • PubMed. (1989, September). HPLC analysis of brain and plasma for octanoic and decanoic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-BROMOHEXANOIC ACID. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Dibromohexanoic acid, grounded in established safety standards and practical, field-proven insights. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles behind each procedure.

Understanding the Hazard Profile of 2,6-Dibromohexanoic Acid

2,6-Dibromohexanoic acid is a halogenated carboxylic acid. Its chemical structure confers specific hazards that dictate its handling and disposal requirements. As a corrosive, acidic, and organic compound, it presents multiple risks that must be mitigated through careful planning and execution of disposal procedures.[1][2] Ingestion, inhalation, or skin contact can be harmful.[3][4][5]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Corrosive Causes severe skin burns and eye damage.[3][5][6][7]Gloves: Chemical-resistant (e.g., Nitrile or Neoprene).[3][8] Eye Protection: Chemical safety goggles and a face shield.[3][5][8] Body Protection: Chemical-resistant apron or lab coat.[3]
Toxic/Harmful Harmful if swallowed, inhaled, or in contact with skin.[3][4][5]Respiratory Protection: Work in a certified chemical fume hood.[1][3][8]
Environmental Hazard Potentially toxic to aquatic life.[3] Should not be released into the environment.[1][6]N/A (Procedural controls are primary)

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee a safe and compliant disposal process.

Step 1: Segregation at the Source

The cardinal rule of hazardous waste management is proper segregation. As a brominated organic compound, 2,6-Dibromohexanoic acid must be collected as halogenated organic waste .[9][10]

  • Action: Designate a specific, clearly labeled waste container for 2,6-Dibromohexanoic acid and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[10] Furthermore, commingling with incompatible chemicals, such as strong bases or oxidizing agents, can lead to hazardous reactions.[1]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Action: Use a container made of a material compatible with corrosive and organic compounds, such as borosilicate glass or high-density polyethylene (HDPE).[3] The container must have a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly and accurately labeled with:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "2,6-Dibromohexanoic acid"

    • The primary hazards: "Corrosive," "Toxic"

  • Causality: Proper containment and labeling prevent accidental misuse and ensure that the waste is handled correctly by all personnel, including those in your institution's Environmental Health and Safety (EHS) department.

Step 3: Neutralization (Conditional)

As an acidic compound, neutralization may be a consideration. However, this should not be attempted without explicit approval from your institution's EHS department.[3][12]

  • Action (if approved): In a chemical fume hood, slowly add the 2,6-Dibromohexanoic acid waste to a stirred, dilute solution of a weak base, such as sodium bicarbonate.[3] Monitor the pH continuously until it is within the neutral range (typically 6-8).

  • Causality: Neutralization can reduce the corrosive hazard of the waste. However, the reaction can generate heat and potentially off-gas hazardous fumes, necessitating careful control within a fume hood.[13] The resulting neutralized solution is still considered halogenated organic waste and must be disposed of as such.

Step 4: Storage Pending Disposal

Proper storage of the waste container is essential to prevent accidents.

  • Action: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[8][11] Ensure it is stored away from incompatible materials.

  • Causality: Storing the waste in a designated area minimizes the risk of accidental spills and exposure to personnel.

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Action: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Causality: Professional disposal services have the expertise and equipment to handle and dispose of hazardous waste in an environmentally sound and legally compliant manner.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate and Alert: Immediately clear the area and inform nearby personnel.[3]

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Table 1.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[3][11] Do not use combustible materials like sawdust. [3]

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your EHS department.[3]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Dibromohexanoic acid.

DisposalWorkflow start Start: 2,6-Dibromohexanoic Acid Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container neutralize_q Neutralization Approved by EHS? container->neutralize_q neutralize Neutralize with Weak Base in Fume Hood (if approved) neutralize_q->neutralize Yes storage Store Securely in Designated Area neutralize_q->storage No neutralize->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for 2,6-Dibromohexanoic acid.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Waste Disposal Procedures. Washington State University.
  • Hazardous Waste Segregation. Bucknell University.
  • Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet - 6-Bromohexanoic acid. Fisher Scientific.
  • Safety Data Sheet - 2-Bromohexanoic acid. Fisher Scientific.
  • Material Safety Data Sheet - 1,6-Dibromohexane. CDH Fine Chemical.
  • 2,6-Dibromohexanoic Acid Wiki. Molbase.
  • Safety Data Sheet - 2-Bromohexanoic acid. Thermo Fisher Scientific.
  • Safety Data Sheet - 2-Bromohexanoic acid. Pfaltz & Bauer.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Bromine water - disposal. Chemtalk.
  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
  • Safety Data Sheet - 2-Bromohexanoic acid. Fisher Scientific.
  • Hazardous Waste. FAA USA Environmental Protection Program - UW-Milwaukee.
  • Hazardous Waste. EHSO Manual 2025-2026. University of Oklahoma.
  • Safety Data Sheet - 6-Bromo-1-hexene. Sigma-Aldrich.
  • 2,6-Dibromohexanoic acid | C6H10Br2O2 | CID 350454. PubChem - NIH.
  • Disposal process for halogenated organic material. Google Patents.
  • Organic Solvents. Cornell EHS.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
  • Safety Data Sheet - 6-Bromohexanoic acid. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dibromohexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Handling halogenated carboxylic acids like 2,6-Dibromohexanoic acid demands a meticulous approach to safety. As a corrosive solid, its primary hazards stem from direct contact and inhalation of airborne particulates. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research. Our focus is not just on what to wear, but why you wear it, grounding every recommendation in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 2,6-Dibromohexanoic acid is limited, its chemical structure as a dibrominated carboxylic acid allows us to infer significant hazards. It should be treated as a corrosive material capable of causing severe skin burns and serious eye damage.[1][2] Furthermore, as a solid, it can form dust upon handling, which poses a substantial risk of respiratory tract irritation.[3][4]

The core principle of laboratory safety is to establish multiple barriers between the researcher and the chemical hazard. Engineering controls, such as a chemical fume hood, are the first and most critical barrier. PPE serves as the final, essential barrier to protect you from exposure.[5][6]

Table 1: Hazard Summary for 2,6-Dibromohexanoic Acid

Hazard TypeDescriptionPotential Consequences
Skin Contact Corrosive.[1][2]Causes severe chemical burns.
Eye Contact Corrosive.[1]Risk of serious, potentially permanent eye damage.
Inhalation Irritant.[4]Dust can cause severe irritation to the nose, throat, and respiratory system.
Ingestion Harmful.[1]May cause severe damage to the digestive tract.

The Core PPE Ensemble: Your Non-Negotiable Armor

For any work involving 2,6-Dibromohexanoic acid, a baseline level of PPE is mandatory. This ensemble is designed to protect against incidental splashes and contact.

  • Body Protection: A 100% cotton lab coat is standard, but a chemical-resistant lab coat is strongly recommended. Ensure it is fully buttoned with sleeves rolled down.[5][7]

  • Hand Protection: Double-gloving with nitrile gloves (minimum 5-mil thickness) provides splash protection. It is critical to understand that nitrile offers poor long-term resistance to halogenated hydrocarbons.[8][9] Therefore, gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation. For extended handling or submersion tasks, more robust gloves are required (see Section 3).

  • Eye Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[5][10] Safety glasses do not provide adequate protection from chemical splashes and are not a substitute.

  • Foot Protection: Fully enclosed, chemical-resistant shoes must be worn.[11] Perforated shoes or sandals are strictly prohibited in the laboratory.

Task-Specific PPE for Enhanced Protection

Different laboratory procedures carry varying levels of risk. The following table outlines the necessary upgrades to the core PPE ensemble based on the specific task. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[6][10][12]

Table 2: Task-Based PPE Selection

TaskMinimum Required PPERationale
Weighing Solid Core Ensemble + Face Shield + Respiratory Protection (N95 or P100 filter)A face shield protects the entire face from airborne dust.[7] Respiratory protection is crucial to prevent inhalation of corrosive dust particles.[3][13] This task should always be performed in a chemical fume hood or other ventilated enclosure.
Solution Preparation Core Ensemble + Face Shield + Chemical-Resistant Apron The risk of splashes is highest when transferring solids and dissolving them in solvents. A face shield worn over goggles provides a secondary barrier.[14] An apron protects your body from larger volume spills.
Chemical Reactions/Workup Core Ensemble + Face Shield + Chemical-Resistant Apron . Consider Butyl or Viton Gloves for prolonged operations.These tasks often involve transfers and manipulations that increase splash risk. If there is a heightened risk of prolonged glove contact, switching to gloves with superior chemical resistance, such as butyl rubber, is a critical safety measure.[15]
Waste Disposal Core Ensemble + Face Shield Handling waste containers involves a risk of splashing residual chemicals.

Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only effective if it is used correctly.

Experimental Protocol: PPE Donning and Doffing Sequence

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and apron.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles and Face Shield: Put on your chemical splash goggles first, then the face shield.

  • Gloves: Don the first pair of gloves, then pull the second pair over them, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin.

  • Face Shield and Apron: Remove these from the back or sides.

  • Goggles: Remove your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 2,6-Dibromohexanoic acid.

PPE_Workflow start Start: Prepare to handle 2,6-Dibromohexanoic Acid core_ppe Don Core PPE Ensemble: - Chemical-Resistant Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Closed-Toe Shoes start->core_ppe task What is the task? core_ppe->task weighing Weighing Solid Powder task->weighing Solid solution Preparing Solution or High Splash Risk Task task->solution Liquid/Splash low_risk Low-Volume Transfer (Minimal Splash Risk) task->low_risk Low Risk weighing_ppe Add: - Face Shield - N95/P100 Respirator weighing->weighing_ppe solution_ppe Add: - Face Shield - Chemical-Resistant Apron solution->solution_ppe end Proceed with Task Safely low_risk->end weighing_ppe->end solution_ppe->end

Caption: PPE selection flowchart for 2,6-Dibromohexanoic acid.

Spill and Disposal Operations

Accidents happen. Being prepared with the correct PPE is essential for a safe and effective response.

  • Spill Response: For a small spill of solid 2,6-Dibromohexanoic acid, personnel should wear, at a minimum: a chemical-resistant lab coat, double nitrile gloves, chemical splash goggles, a face shield, and an N95/P100 respirator. The solid should be gently swept up to avoid creating dust and placed in a labeled waste container. For liquid spills, a chemical-resistant apron and booties may be necessary. Ensure an emergency shower and eyewash station are immediately accessible.[14]

  • Waste Disposal: 2,6-Dibromohexanoic acid is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[11][16] Never dispose of it down the drain. When handling the waste container, wear the Core PPE Ensemble plus a face shield to protect against splashes from any residual material inside the container. Ensure the container is kept closed when not in use, properly labeled, and stored in a designated satellite accumulation area.[17]

By adhering to these rigorous PPE protocols, you establish a culture of safety, protect yourself and your colleagues, and ensure the responsible handling of reactive chemical agents from acquisition to disposal.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]

  • How To Effectively Handle and Manage Corrosive Chemicals. (2024). ACTenviro. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. (n.d.). CoAction Specialty. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager Magazine. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • How Do I Protect My Lungs from Industrial Dust and Chemicals at Work? (2025). Parcil Safety. Retrieved from [Link]

  • 2,6-Dibromohexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023). International Enviroguard. Retrieved from [Link]

  • Workplace Respiratory Hazards and Protection. (n.d.). HSI. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). Oregon State University Chemistry. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]

  • 1910.134 - Respiratory protection. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromohexanoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dibromohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.